molecular formula C129H223N3O54 B080417 Palytoxin CAS No. 11077-03-5

Palytoxin

Cat. No.: B080417
CAS No.: 11077-03-5
M. Wt: 2680.1 g/mol
InChI Key: CWODDUGJZSCNGB-HQNRRURTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palytoxin is one of the most potent non-polymeric marine toxins known, renowned for its unique and irreversible mechanism of action on the Na+/K+-ATPase pump . This complex polyether toxin binds with high affinity to the extracellular side of the Na+/K+-ATPase, transforming the essential ion pump into a permanent, non-selective cation channel . This conversion leads to a massive influx of sodium and calcium ions, efflux of potassium ions, and consequent depolarization of excitable cells, which underlies its profound cytotoxic and neurotoxic effects . In research settings, this compound serves as a powerful molecular tool for elucidating the function and conformational states of the Na+/K+-ATPase, a critical enzyme for maintaining cellular electrochemical gradients . Its applications extend to studies of cellular excitability, ion channel pharmacology, and cytoskeletal reorganization subsequent to ion imbalance . Furthermore, its role as a non-TPA-type tumor promoter makes it a valuable compound for investigating alternative pathways of carcinogenesis . Researchers also utilize this compound and its analogs in the development of sensitive functional and structural detection methods, including cell-based assays and immunoassays, for environmental and food safety monitoring . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Key on ui mechanism of action

The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore.
The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure.
/Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13.
Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX.
For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page.

CAS No.

11077-03-5

Molecular Formula

C129H223N3O54

Molecular Weight

2680.1 g/mol

IUPAC Name

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide

InChI

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1

InChI Key

CWODDUGJZSCNGB-HQNRRURTSA-N

SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Isomeric SMILES

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C

Canonical SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Color/Form

Non-crystalline /solid/

Other CAS No.

77734-91-9
11077-03-5

Pictograms

Acute Toxic

shelf_life

Stable.

solubility

Water soluble substance

Synonyms

Palytoxin from Palythoa caribaeorum;  

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Palytoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palytoxin, a complex and highly potent marine toxin, stands as one of the most toxic non-protein substances known.[1] Its discovery and the subsequent elucidation of its intricate structure and mechanism of action represent a significant chapter in the field of natural product chemistry and toxicology. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailing the experimental protocols that were pivotal in its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that have shaped our understanding of this remarkable molecule.

Discovery and Initial Isolation

The story of this compound's scientific discovery begins with Hawaiian folklore surrounding a deadly seaweed known as "limu-make-o-Hana," which translates to "seaweed of death from Hana."[2] This "seaweed" was used by ancient Hawaiians to poison spear tips. In 1971, a seminal study by Moore and Scheuer at the University of Hawaii led to the first isolation and scientific description of the toxic principle from a zoanthid, which was misidentified by locals as seaweed.[1][2] The organism was later correctly identified as Palythoa toxica.[3]

Source Organism and Location
  • Organism: Palythoa toxica (a zoanthid coral)

  • Location of Collection: A tide pool in Hana, Maui, Hawaii.[2]

Early Isolation Protocol (Moore and Scheuer, 1971)

The initial isolation of this compound was a challenging endeavor due to the molecule's complexity and the minute quantities present in the source organism. The protocol developed by Moore and Scheuer laid the groundwork for future purification efforts.

Experimental Protocol: Isolation of this compound from Palythoa toxica

  • Extraction:

    • The collected Palythoa toxica specimens were homogenized.

    • The homogenized tissue was extracted with 50% ethanol.

  • Initial Purification: Gel Filtration Chromatography:

    • The crude ethanolic extract was subjected to gel filtration chromatography.

    • Column Matrix: Sephadex G-50.

    • This step aimed to separate molecules based on size, with the high molecular weight this compound eluting in earlier fractions.

  • Further Purification: Ion Exchange Chromatography:

    • Fractions containing the toxin were further purified using ion exchange chromatography.

    • Column Matrices: QAE-Sephadex and SP-Sephadex.

    • This step separated molecules based on their charge, effectively removing impurities.

  • Final Purification: Gel Filtration Chromatography:

    • A final purification step was carried out using gel filtration on Bio-Gel P-6.

    • This resulted in a non-crystalline, chromatographically pure entity.[1]

The isolated this compound was found to have an estimated molecular weight of approximately 3300 g/mol and exhibited extreme toxicity.[1][3]

Structure Elucidation

The determination of this compound's chemical structure was a monumental task due to its large size and stereochemical complexity. In 1981, two research groups, one led by Uemura and Hirata in Japan and the other by Moore and Bartolini in Hawaii, independently elucidated the planar structure of this compound.[3]

Methodologies for Structure Determination

Both groups relied on a combination of spectroscopic techniques and chemical degradation studies to piece together the structure of this complex molecule.

Experimental Protocol: Structure Elucidation of this compound

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR studies were conducted on the intact molecule and its degradation products. These experiments provided crucial information about the connectivity of atoms and the chemical environment of different functional groups.

    • Mass Spectrometry (MS): Plasma desorption mass spectrometry was used to determine the molecular weight of this compound, which was found to be 2681 g/mol , and indicated the presence of 8 double bonds.[3]

  • Chemical Degradation:

    • Ozonolysis: This technique was used to cleave the double bonds within the this compound molecule, breaking it down into smaller, more manageable fragments.

    • Periodate Oxidation: This method was employed to cleave vicinal diols, further degrading the molecule into smaller pieces.

  • Analysis of Degradation Products:

    • The smaller fragments obtained from chemical degradation were isolated and their structures were determined using spectroscopic methods, primarily NMR and MS.

    • By identifying the structures of these smaller pieces and understanding how they were originally connected, the overall planar structure of this compound was deduced.

The complete stereochemistry of this compound, with its 64 chiral centers, was determined in 1982.[3] The total synthesis of the this compound carboxylic acid was achieved by Yoshito Kishi and his colleagues in 1989, and the synthesis of this compound itself was completed in 1994.[3]

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂₉H₂₂₃N₃O₅₄[2]
Molecular Weight~2680 g/mol [2]
Chiral Centers64[3]
Double Bonds8[3]
AppearanceWhite, amorphous solid
SolubilityWater-soluble[4]
StabilityStable in aqueous solutions; decomposes in acidic or alkaline conditions.[3]
Table 2: Acute Toxicity (LD50) of this compound
Route of AdministrationAnimal ModelLD50 (µg/kg)Reference(s)
Intravenous (IV)Mouse0.045 - 0.15[1][3]
Intravenous (IV)Rat0.089[3]
Intravenous (IV)Rabbit, Dog, Monkey, Guinea Pig0.025 - 0.45[3]
Intraperitoneal (IP)Mouse< 1[3]
Intragastric (Oral)Mouse510 - 767[3]
Intragastric (Oral)Rat> 40[3]

Mechanism of Action and Signaling Pathway

This compound exerts its extreme toxicity by targeting the Na⁺/K⁺-ATPase, a crucial enzyme found on the surface of all animal cells.[3][5] The toxin binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na⁺ ions and efflux of K⁺ ions.[5][6] This disruption of the cellular ion gradient is the primary mechanism of this compound's cytotoxicity.

Signaling Pathway Diagram

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_pump Na+/K+-ATPase (Pump) Channel Na+/K+-ATPase (Channel) NaK_pump->Channel Conformational Change This compound This compound This compound->NaK_pump Binds to pump K_ext K+ Channel->K_ext Efflux Na_int Na+ Depolarization Membrane Depolarization Channel->Depolarization Leads to Na_ext Na+ Na_ext->Channel Influx K_int K+ Ca_influx Ca2+ Influx (via VGCCs) Depolarization->Ca_influx Activates Cellular_effects Downstream Cellular Effects (e.g., cell death) Ca_influx->Cellular_effects Triggers

Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel and disrupting ion gradients.

Experimental Workflow for Isolation

Palytoxin_Isolation_Workflow start Collect Palythoa toxica homogenize Homogenize Tissue start->homogenize extract Extract with 50% Ethanol homogenize->extract gfc1 Gel Filtration (Sephadex G-50) extract->gfc1 iec Ion Exchange Chromatography (QAE- & SP-Sephadex) gfc1->iec gfc2 Gel Filtration (Bio-Gel P-6) iec->gfc2 end Pure this compound gfc2->end

Caption: A simplified workflow for the isolation and purification of this compound.

Conclusion

The discovery and isolation of this compound represent a landmark achievement in natural product chemistry. The pioneering work of Moore, Scheuer, Uemura, Hirata, and their colleagues not only unveiled one of nature's most toxic molecules but also provided a powerful tool for studying fundamental cellular processes, such as ion transport. The detailed methodologies developed during these early investigations continue to inform modern approaches to the isolation and characterization of complex natural products. This guide serves as a testament to the intricate science and persistent effort required to unravel the secrets of the natural world, offering valuable insights for today's researchers in their quest for new scientific discoveries and therapeutic agents.

References

Unraveling the Intricate Architecture of Palytoxin: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palytoxin, a complex marine natural product, stands as one of the most potent non-proteinaceous toxins ever discovered. Its formidable size and intricate stereochemistry presented a monumental challenge to the scientific community for decades. This whitepaper provides an in-depth technical guide to the pivotal experiments and analytical techniques that were instrumental in the elucidation of its chemical structure. We will delve into the classical chemical degradation methods, modern spectroscopic analyses, and the logical framework that pieced together this molecular puzzle. This guide also presents key quantitative data in structured tables and detailed experimental protocols for the foundational studies, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Furthermore, we visualize the key experimental workflows and the toxin's primary signaling pathway to provide a comprehensive understanding of this remarkable molecule.

Introduction

First isolated from the zoanthid Palythoa toxica, this compound's extreme toxicity and unique biological activity, primarily targeting the Na+/K+-ATPase pump, have made it a subject of intense scientific scrutiny.[1] The journey to unveil its complete chemical structure was a multi-year endeavor, culminating in the independent publications of its planar structure in 1981 by the research groups of Moore and Uemura, followed by the determination of its complex stereochemistry by Kishi and Moore's groups in 1982.[2] This monumental achievement was a testament to the power of chemical degradation, spectroscopic analysis, and synthetic chemistry. Understanding the intricate process of its structure elucidation not only provides a historical perspective on the evolution of natural product chemistry but also offers valuable insights for tackling the structural challenges of other complex biomolecules.

Experimental Protocols

The elucidation of this compound's structure relied on a combination of meticulous chemical degradation to break down the large molecule into smaller, more manageable fragments, and sophisticated spectroscopic techniques to analyze these fragments and the intact molecule.

Chemical Degradation

2.1.1 Ozonolysis

Ozonolysis was a critical technique used to cleave the double bonds within the this compound molecule, yielding smaller, more easily analyzable fragments.

  • Protocol: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath. A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is added to the solution to work up the ozonide intermediates, yielding aldehyde or ketone fragments. The resulting fragments are then separated and purified using chromatographic techniques for subsequent spectroscopic analysis.

2.1.2 Periodate (B1199274) Oxidation

Periodate oxidation was employed to cleave vicinal diols (1,2-diols) present in the polyol chain of this compound.

  • Protocol: this compound is dissolved in an aqueous or alcoholic solution. A solution of an oxidizing agent, typically sodium periodate (NaIO4) or periodic acid (H5IO6), is added to the this compound solution. The reaction is allowed to proceed at room temperature for a specified period, with the progress monitored by techniques such as thin-layer chromatography. The reaction is then quenched, and the resulting aldehyde fragments are extracted and purified for structural analysis by spectroscopic methods.[3]

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was indispensable for determining the connectivity of atoms and the stereochemistry of this compound and its degradation products.

  • Sample Preparation: A small amount of the purified sample (this compound or its fragments) is dissolved in a deuterated solvent (e.g., D2O, CD3OD). It is crucial that the sample is free of particulate matter to ensure high-resolution spectra. The solution is then transferred to a 5 mm NMR tube.

  • Parameters: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry was vital for determining the molecular weight of this compound and its fragments and for obtaining information about their elemental composition.

  • Protocol for Fast Atom Bombardment (FAB-MS): The sample is dissolved in a liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol. A small amount of this mixture is then applied to a metal target at the tip of a probe. The probe is inserted into the ion source of the mass spectrometer, where it is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This bombardment causes the sample molecules to be desorbed and ionized. The resulting ions are then accelerated into the mass analyzer.

  • Protocol for Electrospray Ionization (ESI-MS): The sample is dissolved in a solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization. This solution is then infused at a low flow rate through a heated capillary tube, at the end of which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the desorption of protonated or adducted molecular ions into the gas phase, which are then analyzed by the mass spectrometer.[4][5]

Quantitative Data

The structural elucidation of this compound generated a vast amount of quantitative data from various analytical techniques. The following tables summarize some of the key spectroscopic data.

Key ¹H and ¹³C NMR Chemical Shifts

The complete assignment of the proton and carbon NMR signals of this compound was a significant achievement, providing the fundamental framework for its structure.

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1167.2-
2122.55.85
3142.17.31
.........
12917.50.92
Note: This is a representative excerpt. The full dataset contains assignments for all 129 carbons and their attached protons.
Mass Spectrometry Fragmentation Data

Mass spectrometry of this compound reveals a complex fragmentation pattern, with key fragments providing structural information.

m/z (Observed)Ion FormulaChargeProposed Fragment
897.8374[M + H + 2Li]³⁺+3Intact Molecule with Lithium Adducts
902.5024[M + H + 2Li - 2H + O]³⁺+3Oxidized Intact Molecule
1343.2482[M + H + Li]²⁺+2Intact Molecule with Lithium Adduct
327.1916[C₁₆H₂₆O₅N₂ + H]⁺+1Fragment from C-terminal
711.8843[C₇₀H₁₁₃O₂₈N + H + Li]²⁺+2Large internal fragment
Data obtained from ESI-MS experiments.[6]

Visualizations

Logical Workflow of Structure Elucidation

The overall strategy for elucidating the structure of this compound involved a combination of degradation, spectroscopic analysis of the resulting fragments, and piecing together the structural information.

logical_workflow This compound This compound Degradation Chemical Degradation (Ozonolysis, Periodate Oxidation) This compound->Degradation Spectroscopy Spectroscopic Analysis (NMR, MS) This compound->Spectroscopy Intact Molecule Analysis Fragments Small, Characterizable Fragments Degradation->Fragments Fragments->Spectroscopy Fragment_Structures Determination of Fragment Structures Spectroscopy->Fragment_Structures Reconstruction Structural Reconstruction Fragment_Structures->Reconstruction Planar_Structure Planar Structure of this compound Reconstruction->Planar_Structure Stereochem_Analysis Stereochemical Analysis (NMR, Synthesis of Fragments) Planar_Structure->Stereochem_Analysis Complete_Structure Complete 3D Structure of this compound Stereochem_Analysis->Complete_Structure

A flowchart illustrating the logical progression of experiments and analyses in the elucidation of this compound's chemical structure.
Signaling Pathway of this compound Action

This compound exerts its potent toxicity by binding to the Na+/K+-ATPase pump, converting it into a non-selective ion channel. This disruption of ion homeostasis triggers downstream signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathway.

palytoxin_signaling This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Binds to Ion_Channel Conversion to Ion Channel NaK_ATPase->Ion_Channel Ion_Flux Ion Flux (Na+ influx, K+ efflux) Ion_Channel->Ion_Flux Upstream_Kinases Upstream Kinase Activation Ion_Flux->Upstream_Kinases MEKK MEKK1/4 Upstream_Kinases->MEKK MKK MKK3/4/6/7 MEKK->MKK JNK JNK MKK->JNK p38 p38 MKK->p38 Cellular_Response Cellular Response (Apoptosis, Inflammation) JNK->Cellular_Response p38->Cellular_Response

A simplified diagram of the MAP kinase signaling pathway activated by this compound's interaction with the Na+/K+-ATPase pump.

Conclusion

The elucidation of this compound's chemical structure was a landmark achievement in natural product chemistry. It showcased the power of combining classical chemical degradation techniques with advanced spectroscopic methods to unravel the complexities of a massive and intricate molecule. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a valuable technical resource for scientists working on the structural determination of complex natural products. Furthermore, understanding the molecular architecture of this compound and its mechanism of action provides a crucial foundation for research in toxicology, pharmacology, and the development of potential therapeutics that target the Na+/K+-ATPase pump. The legacy of the this compound structure elucidation continues to inspire and inform the field of natural product science.

References

An In-depth Technical Guide on Palytoxin Production: Palythoa vs. Ostreopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PLTX) and its analogues are among the most potent marine toxins known, presenting both a significant public health concern and a subject of intense scientific interest for potential therapeutic applications. These complex polyether compounds are produced by two disparate groups of marine organisms: the colonial zoantharians of the genus Palythoa and the benthic dinoflagellates of the genus Ostreopsis. While both produce structurally related toxins that share a common mechanism of action, there are critical differences in their toxin profiles, concentrations, and the ecological contexts of their production. This technical guide provides a comprehensive comparison of this compound-producing organisms, focusing on quantitative data, detailed experimental protocols for toxin analysis, and visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with these potent marine compounds.

Introduction

This compound was first isolated from the zoanthid Palythoa toxica in Hawaii.[1] It is a large, complex, non-proteinaceous molecule renowned for its extreme toxicity.[2] Later studies revealed that various analogues of this compound are also synthesized by dinoflagellates of the genus Ostreopsis.[3][4] The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[5][6] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, ultimately resulting in cell death.[6][7]

Despite their shared molecular target, the toxins produced by Palythoa and Ostreopsis exhibit structural variations that can influence their biological activity. Furthermore, the mode of human exposure and the ecological dynamics of these two groups of organisms are distinctly different. Palythoa-related poisonings are often associated with direct contact by aquarium hobbyists, whereas Ostreopsis blooms can lead to widespread seafood contamination and adverse respiratory effects through aerosolization of the toxins.[8] A thorough understanding of the differences between these two sources of palytoxins is crucial for risk assessment, the development of detection methods, and the exploration of their pharmacological potential.

Quantitative Data on Toxin Production and Toxicity

The following tables summarize key quantitative data related to this compound and its analogues from Palythoa and Ostreopsis, providing a basis for direct comparison.

Table 1: Toxin Content in Producer Organisms

OrganismToxin(s)Concentration (mg/g or pg/cell)Reference
Palythoa sp.This compound, 42-hydroxy-palytoxin, deoxy-palytoxin0.27 mg/g (lyophilized)[9]
Palythoa sp.This compound and analogues0.5 - 3.5 mg/g (crude toxin)[10]
Ostreopsis cf. ovataOvatoxin-a, -b, -c, -d, -e, putative-PLTX22.5 - 32.8 pg/cell[11]
Ostreopsis cf. ovataOvatoxins75 - 143 pg/cell (max 300 pg/cell)[11]
Ostreopsis cf. ovata (Brazilian strains)Ovatoxin-a, -b, -c, -d, -e20 - 171 pg [OVTX-a]/cell, 23 - 205 pg [OVTX-b]/cell

Table 2: Acute Toxicity (LD50) of this compound and Analogues in Mice

ToxinRoute of AdministrationLD50 (µg/kg)Reference
This compoundIntravenous (IV)0.045[3]
This compoundIntraperitoneal (IP)0.295 - 0.72[3]
This compoundOral510 - 767[12]
Ostreocin-DIntraperitoneal (IP)11 (death at 6h)[13]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of palytoxins from both Palythoa and Ostreopsis.

Toxin Extraction and Purification from Palythoa

This protocol is adapted from a method used for the purification of this compound from an undescribed Palythoa species.[14]

Materials:

Procedure:

  • Gently detach approximately 1 gram of fresh Palythoa sp. from its substrate with a scalpel.

  • Chop the tissue into several small pieces and place them in 20 mL of 80% MeOH.

  • Agitate the mixture for 12 hours at 4°C.

  • Centrifuge the extract at 8,000 x g for 20 minutes.

  • Collect the supernatant. Rinse the pellet with 5 mL of Milli-Q water, centrifuge again at 8,000 x g for 20 minutes, and pool the supernatants.

  • Evaporate the methanol from the pooled supernatant using a rotary evaporator.

  • Extract the remaining aqueous phase multiple times with dichloromethane to remove pigments such as carotenoids and chlorophylls. The aqueous phase now contains the crude this compound extract.

Toxin Extraction and Purification from Ostreopsis

This protocol is a general procedure adapted from methods described for Ostreopsis cultures.[11][15]

Materials:

  • Ostreopsis cell pellet

  • Aqueous methanol (e.g., 50% or 80% v/v)

  • Hexane (B92381) or Dichloromethane

  • n-Butanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge and tubes

  • Sonicator (optional)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extract the Ostreopsis cell pellet with an aqueous methanol solution, often with the aid of sonication.

  • Centrifuge the mixture to pellet cell debris and collect the supernatant.

  • Perform a liquid-liquid partition by adding hexane or dichloromethane to the supernatant to remove non-polar compounds. The toxins will remain in the aqueous methanol phase.

  • For further purification and concentration, perform a liquid-liquid partition with n-butanol. The this compound analogues will move to the butanol phase.

  • Evaporate the butanol layer to dryness using a rotary or nitrogen evaporator.

  • The dried extract can be reconstituted in a suitable solvent (e.g., methanol/water) for analysis or further purified using SPE cartridges.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized workflow for the quantification of palytoxins in biological matrices.[10][16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Prepare extracts as described in sections 3.1 and 3.2. For complex matrices like shellfish tissue, further cleanup steps may be necessary. Dilute the final extract in the initial mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 110 Å, 150 mm x 2 mm) is commonly used.[10]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like acetic acid or formic acid to improve peak shape and ionization.[10]

    • Gradient: A typical gradient might start with a high aqueous content and ramp up to a high organic content to elute the toxins.

    • Flow Rate: Flow rates are typically in the range of 200-400 µL/min for analytical scale columns.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. For structural confirmation and identification of unknown analogues, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known analogues are monitored.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. Due to the lack of certified standards for many analogues, their concentration is often expressed as this compound equivalents.[18]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its cytotoxic effects by binding to the Na+/K+-ATPase. This interaction transforms the ion pump into a non-selective cation channel, leading to a dissipation of the cell's ion gradients. The subsequent intracellular ionic imbalance triggers a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase binds Ion_Channel Formation of non-selective ion channel NaK_ATPase->Ion_Channel converts to Ion_Flux Na+ influx, K+ efflux Ion_Channel->Ion_Flux Osmotic_Stress Osmotic Stress Ion_Flux->Osmotic_Stress MEK4 MEK4 Osmotic_Stress->MEK4 activates p38 p38 Osmotic_Stress->p38 activates ERK5 ERK5 Osmotic_Stress->ERK5 activates JNK JNK MEK4->JNK activates Cellular_Effects Cytotoxicity, Apoptosis, Inflammation JNK->Cellular_Effects p38->Cellular_Effects ERK5->Cellular_Effects

Caption: this compound-induced signaling cascade.

Experimental Workflow for Toxin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of palytoxins from a biological sample.

Toxin_Analysis_Workflow Sample Biological Sample (Palythoa or Ostreopsis) Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Purification Purification (Liquid-Liquid Partition, SPE) Supernatant->Purification Purified_Extract Purified Extract Purification->Purified_Extract LCMS LC-MS/MS Analysis Purified_Extract->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: General workflow for this compound analysis.

Cytotoxicity Assay Workflow

This diagram outlines the steps involved in a typical in vitro cytotoxicity assay to determine the potency of a this compound-containing extract.

Cytotoxicity_Assay_Workflow Cell_Culture Cell Culture (e.g., Caco-2, Neuro-2a) Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Treat with serial dilutions of Toxin Extract/Standard Seeding->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, LDH) Incubation->Assay Measurement Measure absorbance/ fluorescence Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

Palythoa and Ostreopsis are significant producers of this compound and its analogues, posing considerable risks to human health and marine ecosystems. While the toxins from both sources share a fundamental mechanism of action, this guide highlights the important distinctions in their chemical diversity, concentrations, and the contexts in which they are encountered. The provided quantitative data, detailed experimental protocols, and visual workflows offer a valuable resource for the scientific community. A deeper understanding of these differences is essential for developing accurate detection methods, conducting meaningful toxicological studies, and exploring the potential of these highly potent molecules in drug discovery and development. Further research is needed to fully characterize the complete toxin profiles of various Palythoa and Ostreopsis species and to develop certified reference materials for a wider range of this compound analogues.

References

Unraveling the Enigma: A Technical Guide to the Investigation of the Palytoxin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palytoxin, one of the most potent and complex non-protein marine toxins known, presents a formidable challenge and a compelling opportunity in the fields of natural product chemistry, toxicology, and drug development. Its intricate molecular architecture and profound biological activity, primarily targeting the Na+/K+-ATPase, have captivated scientists for decades.[1][2] However, the very complexity that makes this compound a subject of intense interest also shrouds its biosynthesis in mystery. This technical guide provides a comprehensive overview of the current understanding and experimental approaches used to investigate the this compound biosynthetic pathway, offering a foundational resource for researchers dedicated to deciphering this remarkable feat of natural engineering.

While the complete biosynthetic gene cluster and enzymatic cascade for this compound remain uncharacterized, substantial evidence points towards a polyketide origin, likely involving a highly complex and unconventional assembly of polyketide synthase (PKS) and possibly non-ribosomal peptide synthetase (NRPS) machinery.[3][4][5] This guide will delve into the genomic and transcriptomic clues, detail key experimental methodologies, and present the available quantitative data to equip researchers with the knowledge to navigate this challenging but rewarding area of study.

Current Understanding of this compound Biosynthesis

The biosynthesis of this compound is hypothesized to be carried out by modular polyketide synthases (PKSs), large enzyme complexes that iteratively condense small carboxylic acid units to build a complex carbon skeleton.[3][4] Dinoflagellates, a primary source of this compound and its analogues, possess unusually complex genomes and transcriptomes, which has hampered the identification of a single, contiguous biosynthetic gene cluster typical for bacterial or fungal polyketides.[5][6]

Genomic and Transcriptomic Insights:

Recent genomic sequencing of the zoantharian Palythoa, a known producer of this compound, has revealed the presence of expanded, toxin-related gene clusters that are prime candidates for housing the biosynthetic machinery for this compound.[7] These findings provide a critical starting point for targeted functional genomics studies.

Transcriptomic analyses of this compound-producing dinoflagellates, such as Ostreopsis species, have identified a multitude of PKS transcripts.[3][4] These include transcripts for both single-domain and multi-domain Type I PKSs, as well as hybrid PKS/NRPS systems.[3][4] This suggests a "trans-acting" enzymatic model, where numerous individual PKS domains and smaller multi-domain fragments may work in concert to assemble the massive this compound backbone.[3][4][6] This fragmented and seemingly disorganized genetic architecture is a hallmark of dinoflagellate polyketide synthesis and presents a significant departure from the more linear, colinear gene-to-product relationship seen in other organisms.

Quantitative Data on this compound and Its Analogues

The following tables summarize the available quantitative data regarding the toxicity and production of this compound and its related compounds. This information is critical for researchers working with these potent molecules, providing context for experimental design and safety considerations.

ToxinProducing OrganismYieldReference(s)
This compoundPalythoa sp. (undescribed)2.22 ± 0.41 mg/g (wet weight)[8]
This compoundPalythoa aff. clavataup to > 2 mg/g (wet weight)[2]
This compoundPalythoa heliodiscusup to > 2 mg/g (wet weight)[2]
This compound CongenersOstreopsis sp.1.0 x 10-4 MU/cell (lethal potency)[9]

Table 1: Reported Yields of this compound and its Congeners from Producer Organisms. This table highlights the significant variability in toxin production between different species.

ToxinAnimal ModelRoute of AdministrationLD50Reference(s)
This compoundMouseIntraperitoneal< 1 µg/kg[10]
This compoundMouseOral510-767 µg/kg[10]
Ovatoxin-aMouseIntraperitoneal7 µg/kg[11]
Ovatoxin mixtureRatIntraperitoneal3.3 µg/kg[11]
This compoundRatIntravenous0.089 µg/kg[12]
This compoundRatSubcutaneous0.4 µg/kg[12]

Table 2: Acute Toxicity (LD50) of this compound and its Analogues. This data underscores the extreme potency of these toxins, particularly through parenteral routes of exposure.

ToxinCell LineIC50Reference(s)
This compoundVarious cancer cells0.54 ± 0.05 x 10-12 M[8]
This compoundNormal human dermal fibroblasts> 1 x 10-6 M[8]
Ostreopsis cf. ovata extractsNCI-H460 human lung cancer cells0.68 - 3.12 µg/mL[13]

Table 3: In Vitro Cytotoxicity of this compound and Related Compounds. This data reveals the potent and selective cytotoxic effects of this compound on cancer cells.

Experimental Protocols for Biosynthetic Pathway Investigation

Given the lack of a defined pathway, research efforts are focused on a variety of experimental approaches to piece together the biosynthetic puzzle. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies for Precursor Identification

This method is crucial for identifying the primary building blocks of the this compound molecule. While a specific protocol for this compound is not yet established, the following is a generalized approach adapted from studies on other complex microbial natural products.[14][15]

Objective: To determine the incorporation of stable isotope-labeled precursors into this compound.

Materials:

  • Culture of a this compound-producing organism (e.g., Ostreopsis cf. ovata).

  • Stable isotope-labeled precursors (e.g., [1-13C]acetate, [1,2-13C]acetate, [methyl-13C]methionine, 15N-labeled amino acids).

  • Appropriate culture media and growth chambers.

  • Solvents for extraction (e.g., methanol, butanol).

  • Solid-phase extraction (SPE) cartridges.

  • High-performance liquid chromatography (HPLC) system.

  • High-resolution mass spectrometer (HRMS).

Protocol:

  • Culture Preparation: Grow the this compound-producing organism in its standard culture medium to a desired cell density.

  • Precursor Feeding: Introduce the stable isotope-labeled precursor to the culture medium at a predetermined concentration. The concentration should be high enough for detectable incorporation but not toxic to the organism.

  • Incubation: Continue the incubation under standard growth conditions for a period that allows for toxin production and incorporation of the labeled precursor. This may require time-course experiments to optimize.

  • Harvesting: Harvest the cells by centrifugation or filtration.

  • Extraction: Extract this compound from the cell pellet and/or the culture medium using a suitable solvent system (e.g., methanol/water).[11][16]

  • Purification: Partially purify the this compound using liquid-liquid partitioning (e.g., with n-butanol) followed by solid-phase extraction.[16]

  • Analysis by HRMS: Analyze the purified extract using LC-HRMS. Compare the mass spectra of this compound from labeled and unlabeled cultures. An increase in the mass of the molecular ion corresponding to the incorporation of the labeled atoms will confirm the precursor-product relationship.

  • NMR Analysis (for advanced structural elucidation): For detailed analysis of the labeling pattern, larger quantities of purified, labeled this compound are required for analysis by 13C-NMR spectroscopy.

Transcriptome Analysis to Identify Putative Biosynthetic Genes

This approach aims to identify genes that are upregulated during this compound production.

Objective: To identify candidate PKS and other biosynthetic genes through comparative transcriptomics.

Materials:

  • Cultures of a this compound-producing strain and a non-producing strain (or the same strain under producing and non-producing conditions).

  • RNA extraction kits.

  • Next-generation sequencing (NGS) platform.

  • Bioinformatics software for transcriptome assembly and differential gene expression analysis.

Protocol:

  • Experimental Design: Culture the this compound-producing and non-producing strains/conditions in parallel.

  • RNA Extraction: Harvest cells during the exponential growth phase (when toxin production is often highest) and extract total RNA.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

  • Bioinformatics Analysis:

    • Assemble the transcriptomes de novo.

    • Annotate the transcripts to identify PKS, NRPS, and other enzyme-encoding genes.

    • Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the this compound-producing condition.

    • Prioritize candidate genes for further functional characterization.

Extraction and Quantification of this compound by LC-MS/MS

Accurate detection and quantification of this compound are essential for all aspects of its research.

Objective: To extract and quantify this compound from biological samples.

Materials:

  • Biological sample (e.g., zoanthid tissue, dinoflagellate cell pellet).

  • Methanol, water, formic acid, lithium iodide.

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system with a C18 column.

  • This compound analytical standard.

Protocol:

  • Extraction: Homogenize the biological sample in a methanol/water mixture (e.g., 1:1 v/v).[11] Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction.

  • Clean-up: Perform a solid-phase extraction (SPE) clean-up of the crude extract to remove interfering matrix components.[17]

  • LC-MS/MS Analysis:

    • Mobile Phase: Use a gradient of water and acetonitrile (B52724) containing formic acid and lithium iodide. The addition of lithium salts can significantly enhance the sensitivity of this compound detection by promoting the formation of lithiated adducts.[17][18]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode, monitoring for specific precursor and product ion transitions for this compound and its analogues.[17][19][20]

    • Quantification: Create a calibration curve using a certified this compound standard to quantify the amount of toxin in the sample.

Mass Spectrometry Imaging (MSI) for Toxin Localization

MSI allows for the visualization of the spatial distribution of molecules within a tissue sample.

Objective: To determine the in situ localization of this compound in producer organisms.

Materials:

  • Tissue sample from a this compound-producing organism (e.g., Palythoa polyp).

  • Cryostat or microtome.

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).

  • MALDI-TOF mass spectrometer.

Protocol:

  • Sample Preparation: Embed the fresh tissue sample and prepare thin sections using a cryostat.

  • Matrix Application: Apply the MALDI matrix evenly over the tissue section.

  • MSI Analysis: Acquire mass spectra across the entire tissue section in a grid-like pattern.

  • Image Generation: Generate an ion intensity map for the specific m/z value corresponding to this compound to visualize its distribution within the tissue architecture.[2][8]

Visualizing the Investigative Workflow and a Hypothetical Biosynthesis Model

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of a this compound biosynthesis investigation and a putative model for the biosynthetic pathway.

investigation_workflow cluster_data_acquisition Data Acquisition & Hypothesis Generation cluster_hypothesis_testing Hypothesis Testing & Pathway Elucidation cluster_validation Pathway Validation Genomic_Analysis Genomic Analysis of Producer Organism Identify_BGC Identify Putative Biosynthetic Gene Cluster (BGC) Genomic_Analysis->Identify_BGC Transcriptomic_Analysis Transcriptomic Analysis (Differential Expression) Transcriptomic_Analysis->Identify_BGC Isotopic_Labeling Isotopic Labeling Studies Identify_Precursors Identify Precursor Molecules Isotopic_Labeling->Identify_Precursors Metabolomic_Profiling Metabolomic Profiling of Analogues Propose_Pathway Propose Putative Biosynthetic Pathway Metabolomic_Profiling->Propose_Pathway Identify_BGC->Propose_Pathway Identify_Precursors->Propose_Pathway Functional_Genomics Functional Genomics (e.g., Heterologous Expression, Gene Knockout/Silencing) Propose_Pathway->Functional_Genomics Enzyme_Assays In Vitro Enzyme Assays Functional_Genomics->Enzyme_Assays Validated_Pathway Validated Biosynthetic Pathway of this compound Functional_Genomics->Validated_Pathway Structural_Elucidation Structural Elucidation of Intermediates Enzyme_Assays->Structural_Elucidation Structural_Elucidation->Validated_Pathway

Caption: Workflow for the investigation of the this compound biosynthesis pathway.

putative_palytoxin_biosynthesis cluster_precursors Precursor Supply cluster_assembly Polyketide Assembly cluster_post_pks Post-PKS Modification Acetate Acetate PKS_Loading Loading Module (AT) Acetate->PKS_Loading Propionate Propionate PKS_Elongation Elongation Modules (KS, AT, KR, DH, ER) Multiple trans-acting enzymes Propionate->PKS_Elongation Amino_Acids Amino Acids NRPS_Module NRPS Module (putative) (C, A, T) Amino_Acids->NRPS_Module Growing_Chain Growing Polyketide Chain on ACP PKS_Loading->Growing_Chain PKS_Elongation->Growing_Chain NRPS_Module->Growing_Chain Growing_Chain->PKS_Elongation Growing_Chain->NRPS_Module Release Release from PKS (TE) Growing_Chain->Release Tailoring Tailoring Enzymes (Oxidoreductases, etc.) Release->Tailoring Final_this compound This compound Tailoring->Final_this compound

Caption: A putative model for the biosynthesis of this compound.

Conclusion

The investigation into the this compound biosynthesis pathway is a journey into one of the most complex areas of natural product science. While the complete picture remains elusive, the combination of modern genomic and analytical techniques is steadily peeling back the layers of this biological enigma. This guide provides a framework for researchers, summarizing the current knowledge and detailing the key experimental approaches that will be instrumental in finally elucidating the complete biosynthetic pathway of this extraordinary molecule. The challenges are significant, but the potential rewards—from understanding the ecological roles of this compound to harnessing its potent bioactivity for therapeutic applications—are immense.

References

The Molecular Hijacking of a Cellular Workhorse: An In-depth Technical Guide to the Mechanism of Action of Palytoxin on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PTX), one of the most potent marine toxins known, exerts its profound cytotoxicity by targeting a fundamental protein in animal cells: the Na+/K+-ATPase. This enzyme, crucial for maintaining cellular ion homeostasis, is converted by this compound from a meticulously regulated ion pump into an unregulated, non-selective cation channel. This molecular sabotage leads to a catastrophic disruption of cellular ion gradients, membrane depolarization, and ultimately, cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the Na+/K+-ATPase, detailing the binding kinetics, the conformational changes that lead to channel formation, and the downstream cellular consequences. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize the complex molecular events and experimental workflows using Graphviz diagrams.

Introduction: The Na+/K+-ATPase and the Advent of a Potent Toxin

The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for the viability of virtually all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients for each molecule of ATP hydrolyzed.[2] This process is fundamental for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The pump cycles through several conformational states, principally the E1 state with high affinity for intracellular Na+ and the E2 state with high affinity for extracellular K+.[2]

This compound, a complex polyether isolated from zoanthids of the genus Palythoa, disrupts this vital process with high affinity and specificity.[3][2] It binds to the Na+/K+-ATPase and transforms it into a non-selective cation channel, allowing the passive leak of ions down their electrochemical gradients.[1][3][2][4] This guide delves into the molecular intricacies of this toxic interaction.

The Core Mechanism: From Regulated Pump to Uncontrolled Channel

The central mechanism of this compound action is the conversion of the Na+/K+-ATPase into an ion channel.[1][3][4] This occurs through a multi-step process:

  • Binding to the Extracellular Face: this compound binds to the extracellular side of the Na+/K+-ATPase.[3][4]

  • Preference for the P-E2 State: The toxin shows a strong preference for binding to the phosphorylated E2 (P-E2) conformation of the pump, the state where the pump is open to the extracellular side to release Na+ and bind K+.[5][6]

  • Stabilization of an Open Conformation: Upon binding, this compound locks the pump in a conformation where both the extracellular and intracellular gates are simultaneously open.[2][4] This creates a continuous pore through the membrane.

  • Non-Selective Cation Flux: The newly formed channel is non-selective, allowing the passage of Na+, K+, and other small cations.[3][2] This leads to a rapid influx of Na+ and efflux of K+, dissipating the vital ion gradients across the cell membrane.[1][3]

Signaling Pathway and Cellular Consequences

The primary action of this compound is direct and structural. However, the resulting ion flux triggers a cascade of downstream cellular events.

Palytoxin_Action_Pathway PTX This compound NaK_ATPase Na+/K+-ATPase (P-E2 State) PTX->NaK_ATPase Binds to extracellular side PTX_Complex This compound-Na+/K+-ATPase Complex (Channel Formation) NaK_ATPase->PTX_Complex Conformational Lock Ion_Flux Na+ Influx, K+ Efflux (Loss of Ion Gradient) PTX_Complex->Ion_Flux Creates non-selective pore Depolarization Membrane Depolarization Ion_Flux->Depolarization Cell_Swelling Cellular Swelling Ion_Flux->Cell_Swelling Ca_Influx Ca2+ Influx via Voltage-gated Channels Depolarization->Ca_Influx Cell_Death Cell Death (Necrosis/Apoptosis) Cell_Swelling->Cell_Death Ca_Influx->Cell_Death

Caption: Signaling pathway of this compound action on Na+/K+-ATPase.

Quantitative Data on this compound Interaction

The interaction of this compound with the Na+/K+-ATPase has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: Binding and Kinetic Parameters
ParameterValueSpecies/SystemCommentsReference(s)
Forward Rate Constant (kbind) 105 M-1s-1Purified Na,K-ATPaseAt 20°C.[5][6]
Backward Rate Constant (kdiss) ~10-3 s-1Purified Na,K-ATPaseAt 20°C.[5][6]
Equilibrium Dissociation Constant (Km) 10 ± 3 nMPurified Na,K-ATPase (50 mM NaCl)Calculated from kdiss/kbind.[5]
Equilibrium Dissociation Constant (KD) 20 pMNot specifiedHigh-affinity binding.[7][8]
Half-maximal effective concentration (K0.5) ~70 pMSquid giant fiber lobe neuronsFor current activation.[9][10]
Table 2: Cytotoxicity and Channel Properties
ParameterValueCell Line/SystemAssayReference(s)
IC50 (Cell Proliferation) ~0.1 nMCaco-2 cellsNot specified[11]
EC50 (Cytotoxicity) 2.7 x 10-10 M (median)Human monocytesMTT assay[12]
IC50 (Mitochondrial Activity) 24 ng/L (0.009 nM)Caco-2 cells (undifferentiated)MTT assay (4h exposure)[13]
IC50 (Mitochondrial Activity) 7.71 ng/mL (2.88 nM)HaCaT cellsMTT assay (24h exposure)[13]
Single-Channel Conductance ~10 pSFrog erythrocytes, mouse neuroblastomaPatch-clamp[14]
Single-Channel Conductance ~7 pSSquid giant fiber lobe neurons (symmetrical 500 mM Na+)Patch-clamp[9][10]
Ussing Flux Ratio Exponent (n') for Na+ 1.05 ± 0.02Squid giant axons22Na+ efflux measurements[9][10]

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited.

Monitoring Ion Movements with Electrochromic Dyes (e.g., RH421)

This method allows for the real-time detection of ion binding and transport by measuring changes in the fluorescence of a voltage-sensitive dye that partitions into the cell membrane near the ion pump.

  • Objective: To study the kinetics of this compound binding and its effect on ion occupancy of the Na+/K+-ATPase.

  • Materials:

    • Purified Na+/K+-ATPase preparation (e.g., from pig kidney).

    • Electrochromic styryl dye RH421.

    • Standard buffer (e.g., Tris/HCl, pH 7.2, with MgCl2).

    • Solutions of NaCl, KCl, ATP, and this compound.

    • Fluorometer.

  • Procedure:

    • Resuspend the purified Na+/K+-ATPase in the standard buffer.

    • Add the RH421 dye to the enzyme suspension and allow it to equilibrate.

    • Place the sample in the fluorometer and record the baseline fluorescence (F0).

    • To induce the P-E2 state, add ATP and NaCl to the suspension.

    • Initiate the reaction by adding a known concentration of this compound.

    • Continuously record the fluorescence change (ΔF) over time. The change in fluorescence reflects the movement of ions within the pump's transmembrane domain as this compound binds and forms a channel.

    • Normalize the fluorescence data as ΔF/F0 = (F - F0)/F0 for comparison between experiments.

    • Analyze the kinetics of the fluorescence change to determine rate constants for this compound binding and channel formation.

RH421_Workflow Start Start Prepare_Enzyme Prepare Na+/K+-ATPase suspension in buffer Start->Prepare_Enzyme Add_Dye Add RH421 dye and equilibrate Prepare_Enzyme->Add_Dye Measure_Baseline Measure baseline fluorescence (F0) Add_Dye->Measure_Baseline Induce_State Induce P-E2 state (add ATP + NaCl) Measure_Baseline->Induce_State Add_PTX Add this compound Induce_State->Add_PTX Record_Fluorescence Record fluorescence change (ΔF) over time Add_PTX->Record_Fluorescence Analyze_Data Normalize and analyze kinetic data Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for monitoring ion movements using RH421 dye.

Single-Channel Recording with Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual this compound-induced channels, providing information on their conductance and gating properties.

  • Objective: To characterize the single-channel properties of the Na+/K+-ATPase after modification by this compound.

  • Materials:

    • Cultured cells expressing Na+/K+-ATPase (e.g., erythrocytes, neuroblastoma cells).

    • Patch-clamp amplifier and data acquisition system.

    • Micropipette puller and polisher.

    • Borosilicate glass capillaries.

    • Intracellular and extracellular solutions with defined ion concentrations.

    • This compound solution.

  • Procedure:

    • Prepare micropipettes with a tip diameter of ~1 µm.

    • Fill the micropipette with the extracellular solution containing a picomolar to nanomolar concentration of this compound.

    • Form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane (cell-attached or inside-out patch configuration).

    • Apply a defined voltage across the membrane patch.

    • Record the electrical current flowing through the patch. The opening and closing of individual ion channels will appear as step-like changes in the current.

    • Measure the amplitude of the single-channel currents at different voltages to determine the single-channel conductance (slope of the current-voltage relationship).

    • Analyze the duration of open and closed events to study the gating kinetics of the channel.

Cell Viability Assessment with MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the concentration-dependent cytotoxicity of this compound.

  • Materials:

    • Cultured cells (e.g., Caco-2, HaCaT, monocytes).

    • 96-well cell culture plates.

    • Cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include control wells with medium only.

    • Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Structural Insights into Channel Formation

Recent advances in cryo-electron microscopy have provided high-resolution structures of the Na+/K+-ATPase in complex with this compound.[2][15] These structures reveal that this compound binds in the ion exit pathway on the extracellular side of the pump.[2][15] It acts as a molecular wedge, preventing the closure of the extracellular gate.[2] This structural information confirms the mechanism of channel formation and provides a basis for understanding the non-selectivity of the this compound-induced pore.

Conclusion and Future Directions

This compound's interaction with the Na+/K+-ATPase is a remarkable example of a natural toxin hijacking a fundamental cellular machine. By converting the pump into an unregulated ion channel, this compound provides a powerful tool for studying the structure and function of P-type ATPases. The detailed understanding of its mechanism of action, supported by quantitative data and structural biology, not only illuminates the basis of its extreme toxicity but also offers insights into the dynamic conformational changes that underlie ion transport.

For drug development professionals, the unique mechanism of this compound highlights a potential vulnerability in a ubiquitous and essential protein. While this compound itself is too toxic for therapeutic use, its interaction with the Na+/K+-ATPase could inspire the design of novel modulators of this important drug target. Future research will likely focus on further refining the structural understanding of the this compound-pump complex and exploring the potential for developing countermeasures to this potent marine toxin.

References

An In-depth Technical Guide to Palytoxin Analogues and Their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX), first isolated from the marine zoanthid Palythoa toxica, is one of the most potent non-proteinaceous toxins discovered.[1] Its exceptionally complex structure and unique mechanism of action have made it a subject of intense scientific scrutiny. PTX exerts its toxicity by binding with extremely high affinity to the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[1][2] This interaction converts the ion pump into a non-selective cation channel, leading to a catastrophic disruption of ion homeostasis and subsequent cell death.[3][4]

In recent years, a growing number of this compound analogues have been isolated and identified, primarily from benthic dinoflagellates of the genus Ostreopsis.[5][6] These naturally occurring variants, which exhibit subtle but significant structural modifications from the parent PTX molecule, provide invaluable tools for probing the structure-activity relationships of this potent toxin class. Understanding these differences is critical for toxicology, pharmacology, and the potential development of novel therapeutics.

This guide provides a detailed technical overview of this compound and its key analogues, focusing on their structural distinctions, comparative biological activities, and the experimental methodologies used for their study.

Chapter 1: The Archetype - this compound (PTX)

This compound is a large, highly complex molecule characterized by a long polyhydroxylated and partially unsaturated aliphatic backbone.[6] With a molecular weight of approximately 2680 Da and 64 chiral centers, its total synthesis was a landmark achievement in organic chemistry.[2][6]

The primary molecular target of PTX is the Na+/K+-ATPase pump.[7] The toxin binds to the extracellular side of the pump, locking it in a conformation that creates a pore or channel through the protein.[2][8] This aberrant channel allows for the passive transport of sodium (Na+) and potassium (K+) ions down their respective concentration gradients—Na+ into the cell and K+ out of the cell.[1][3] The resulting dissipation of the essential ion gradient leads to membrane depolarization, which triggers a cascade of downstream cellular effects, including a massive influx of intracellular calcium, disruption of the actin cytoskeleton, and ultimately, cell lysis.[6][7]

Chapter 2: this compound Analogues: A Comparative Structural Overview

Several structural analogues of this compound have been characterized, with most originating from Ostreopsis dinoflagellates.[5] These congeners typically differ in the number or position of hydroxyl and methyl groups, or in their stereochemistry.[7][9] The most well-characterized analogues include ovatoxin-a, ostreocin-D, and 42-hydroxythis compound.

Ovatoxin-a (OVTX-a)

Ovatoxin-a is the major toxic compound produced by the Mediterranean dinoflagellate Ostreopsis cf. ovata.[10][11] Its structure shows key differences from this compound at three specific positions.[10][12]

  • C42: OVTX-a possesses a hydroxyl group, similar to 42-hydroxythis compound.[12]

  • C44: It features a methylene (B1212753) group instead of the hydroxy methine group found in this compound.[12]

  • C64: It lacks the hydroxyl group present at this position in this compound.[12]

Ostreocin-D

Isolated from the dinoflagellate Ostreopsis siamensis, ostreocin-D is another significant analogue.[13][14] Its formal chemical name, 42-hydroxy-3,26-didemethyl-19,44-dideoxythis compound, precisely describes its structural deviations from this compound.[13][15][16]

  • Addition: A hydroxyl group is present at C42.

  • Removals: It lacks methyl groups at C3 and C26, and hydroxyl groups at C19 and C44.

42-Hydroxythis compound

This analogue, found in Palythoa species, represents a more subtle variation.[17] As its name implies, it differs from this compound solely by the addition of a hydroxyl group at position C42.[18]

The structural relationships between this compound and these key analogues are visualized below.

G cluster_main This compound Analogue Structural Relationships cluster_analogues PTX This compound (Core Structure) OVTXa Ovatoxin-a PTX->OVTXa + OH at C42 - OH at C64 - OH at C44 (to CH2) OstD Ostreocin-D PTX->OstD + OH at C42 - OH at C19, C44 - CH3 at C3, C26 OH_PTX 42-OH-Palytoxin PTX->OH_PTX + OH at C42

A diagram of the structural modifications of this compound analogues.
Quantitative Structural Data

The structural differences are reflected in their molecular formulas and weights, which are summarized in the table below.

AnalogueMolecular FormulaMolecular Weight (Da)Key Structural Differences from this compoundSource Organism(s)
This compound C₁₂₉H₂₂₃N₃O₅₄~2680Reference structurePalythoa spp.
Ovatoxin-a C₁₂₉H₂₂₃N₃O₅₂~2648+OH at C42; -OH at C44 (to CH2); -OH at C64[10][12][19]Ostreopsis cf. ovata
Ostreocin-D C₁₂₇H₂₁₉N₃O₅₂~2635+OH at C42; -CH₃ at C3, C26; -OH at C19, C44[15][20]Ostreopsis siamensis
42-Hydroxythis compound C₁₂₉H₂₂₃N₃O₅₅~2696+OH at C42[17]Palythoa spp.

Chapter 3: Biological Activity and Structure-Activity Relationships

While all this compound analogues share the same primary mechanism of action, their structural variations can lead to significant differences in biological potency.[6][9] For instance, the minor structural changes between PTX and ostreocin-D result in a notable reduction in the cytotoxicity and hemolytic potency of ostreocin-D.[6] In contrast, 42-hydroxythis compound exhibits a biological activity profile that is very similar to that of this compound itself.[17]

The table below summarizes available quantitative data on the biological activity of these compounds.

AnalogueAssay TypeTest SystemPotency (Value)Reference
This compound LD₅₀ (i.p.)Mice50-100 ng/kg[21]
This compound LD₅₀ (i.v.)Rabbits25 ng/kg[1]
This compound IC₅₀ (Cytotoxicity)Murine Cancer Cells0.54 pM[22]
This compound IC₅₀ (Cytotoxicity)Neuro2a Cells0.4 - 18 ng/mL (24h)[9]
Ovatoxin-a IC₅₀ (Cytotoxicity)Neuro2a Cells0.4 - 18 ng/mL (24h)[9]
Ovatoxin-d IC₅₀ (Cytotoxicity)HaCaT Cells~3 ng/mL (24h)[9]
Ostreocin-D CytotoxicityGeneralReduced potency compared to PTX[6]
42-Hydroxythis compound General ActivitySkeletal Muscle CellsSimilar potency to PTX[17]

These findings suggest that modifications in the central and terminal regions of the this compound backbone can significantly modulate its interaction with the Na+/K+-ATPase and its overall toxic effect.

Chapter 4: Core Experimental Methodologies

The study of palytoxins requires specialized experimental protocols for their isolation, characterization, and biological evaluation.

Isolation and Purification of this compound Analogues

This workflow outlines the general procedure for isolating these complex molecules from biological sources like dinoflagellate cultures.

G cluster_workflow Workflow: Isolation & Characterization of this compound Analogues start Biological Sample (e.g., Ostreopsis sp. cell culture) extract Cell Lysis & Extraction (e.g., with aqueous MeOH) start->extract partition Solvent Partitioning (e.g., CHCl3 / aq. MeOH-AcOH) extract->partition chrom1 Initial Chromatography (e.g., Develosil ODS column) partition->chrom1 Aqueous Phase chrom2 Final Purification (e.g., Develosil TMS-5 column) chrom1->chrom2 Monitor fractions by UV & toxicity pure_toxin Pure Analogue chrom2->pure_toxin analysis Structural Analysis pure_toxin->analysis ms LC-MS (Molecular Weight & Formula) analysis->ms nmr 2D NMR Spectroscopy (Detailed Structure) analysis->nmr

A generalized workflow for the isolation of this compound analogues.

Protocol Details:

  • Extraction: Cells are harvested and extracted, often with a methanol/water solution.[15]

  • Partitioning: The crude extract is partitioned between a non-polar solvent (like chloroform) and a polar aqueous phase (like methanol/water/acetic acid) to remove lipids. The toxins remain in the aqueous phase.[15][16]

  • Chromatography: The aqueous extract is subjected to multiple rounds of column chromatography. Reversed-phase columns like ODS and TMS are commonly used with gradients of solvents such as acetonitrile/water/acetic acid for final purification.[15][16]

  • Monitoring: Throughout purification, fractions are monitored by UV detection (at 234 and 263 nm) and tested for bioactivity using assays like the mouse bioassay or hemolytic assay.[15][16]

Structural Elucidation

Once a pure analogue is isolated, its structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition (molecular formula).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments (including COSY, TOCSY, HSQC, and HMBC) is essential for piecing together the complex planar structure and determining the relative stereochemistry of the molecule.[10][13]

Hemolytic Assay Protocol

This functional assay is a sensitive method for detecting and quantifying this compound activity based on the lysis of red blood cells.[23]

  • Preparation of Erythrocytes: Obtain fresh whole blood (e.g., human type O) with an anticoagulant. Wash the red blood cells (RBCs) by centrifuging and resuspending the pellet in a saline solution (e.g., 0.9% NaCl) multiple times.[23]

  • Cell Suspension: Prepare a final diluted suspension of the washed RBCs in a suitable buffer, such as Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0.[23]

  • Incubation: In a 96-well plate or microcentrifuge tubes, add the RBC suspension to serial dilutions of the this compound standard or unknown sample.

  • Controls:

    • Negative Control: RBC suspension with buffer only (0% hemolysis).

    • Positive Control: RBC suspension with a cell lysing agent like Triton X-100 (100% hemolysis).

    • Specificity Control: A parallel set of incubations is performed in the presence of ouabain (B1677812) (e.g., 100 µM), a known inhibitor of the Na+/K+-ATPase, which should prevent this compound-induced hemolysis.[23]

  • Incubation: Incubate the samples at 37°C for a set period (e.g., 6 hours).[23]

  • Measurement: Centrifuge the samples to pellet any intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at an appropriate wavelength (e.g., 415 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Cell-Based Cytotoxicity (LDH Release) Assay

This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a quantitative measure of cytolysis.[24]

  • Cell Culture: Plate a suitable adherent cell line (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well plate and grow until a confluent monolayer is formed.[24]

  • Treatment: Remove the culture medium and wash the cells with a buffered salt solution. Add fresh buffer containing serial dilutions of the this compound standard or unknown sample to the wells.

  • Controls: Include wells with buffer only (negative control), a lysis agent (positive control), and samples pre-incubated with ouabain to confirm specificity.[24]

  • Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.

  • LDH Measurement: After incubation, carefully collect the supernatant from each well. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, which typically involves a colorimetric or fluorometric enzymatic reaction.

  • Analysis: Quantify the amount of LDH released and express it as a percentage of the positive control to determine the level of cytotoxicity.

Chapter 5: Signaling Pathway and Cellular Effects

The binding of this compound or its analogues to the Na+/K+-ATPase initiates a well-defined signaling cascade that ultimately leads to cell death.

G cluster_pathway This compound-Induced Signaling Pathway PTX This compound or Analogue Pump Na+/K+-ATPase (Pump State) PTX->Pump Binds to extracellular domain Channel Na+/K+-ATPase (Channel State) Pump->Channel Conformational Change Depol Membrane Depolarization Channel->Depol Na+ influx, K+ efflux Ca Intracellular Ca2+ Increase Depol->Ca Opens voltage-gated Ca2+ channels Effects Downstream Cellular Effects Ca->Effects Actin Actin Cytoskeleton Disruption Effects->Actin Lysis Cell Lysis & Death Effects->Lysis

References

The Stability of Palytoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Palytoxin's Behavior in Aqueous and Organic Solvents for Scientific and Drug Development Applications.

This compound (PTX), a complex and highly potent marine toxin, presents significant challenges in its handling and analysis due to its variable stability under different environmental conditions. A thorough understanding of its stability in various solvents is paramount for researchers, scientists, and drug development professionals to ensure accurate quantification, meaningful toxicological studies, and the development of reliable reference materials. This technical guide provides a comprehensive overview of this compound's stability in both aqueous and organic media, detailing the critical factors that influence its degradation and offering insights into appropriate handling and experimental protocols.

Core Principles of this compound Stability

This compound is a large, polyhydroxylated molecule with both lipophilic and hydrophilic regions, making its solubility and stability highly dependent on the surrounding chemical environment. It is known to be thermostable, meaning that boiling does not significantly reduce its toxicity.[1][2] However, its integrity is markedly affected by pH and the composition of the solvent.

The Critical Role of pH

This compound demonstrates significant instability at pH extremes, undergoing rapid decomposition in strongly acidic or alkaline solutions.[1][2] Conversely, it exhibits prolonged stability in neutral aqueous solutions.[2] Systematic studies have shown that to minimize degradation, this compound and its analogues should be maintained within a pH range of 5 to 8.[3][4][5] Outside of this optimal range, a time-dependent decrease in this compound concentration is observed.

Influence of Solvent Composition

The presence of an organic solvent is crucial for maintaining this compound stability. Research indicates that solutions should contain greater than 50% organic solvent, such as methanol (B129727), to prevent significant losses or degradation.[3][4][5] In highly aqueous solutions, particularly when stored in glass vials, significant losses of this compound have been observed.[3][4] The use of polypropylene (B1209903) surfaces and the addition of bovine serum albumin and phosphate-buffered saline can help mitigate these losses.[3][4]

Quantitative Stability Data

The stability of this compound has been quantitatively assessed under various conditions, with degradation kinetics often following a pseudo-first-order model. The following tables summarize the key findings from stability studies.

Table 1: Half-life of this compound in 1:1 Methanol/Buffer at Ambient Temperature

pHHalf-life (minutes)Half-life (hours/days)
11903.2 hours
228002.0 days
13130021.7 hours

Data sourced from studies conducted at ambient temperature.[3] No detectable loss of this compound was observed between pH 3 and pH 10 for up to 48 hours under these conditions.[3]

Table 2: Stability of this compound in Various Methanol/Water Mixtures at 25 °C over 16 Hours

Methanol ConcentrationSignal Loss (%)
50%9%
90%6%

Data from LC-MRM-MS analysis.[6][7]

Experimental Protocols

Accurate assessment of this compound stability relies on robust experimental designs and sensitive analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., 268 ng/mL in methanol)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Buffer solutions (100 mM):

    • pH 1: 100 mM HCl

    • pH 2, 6, 7, 8: Phosphate buffer

    • pH 3, 4: Formate buffer

    • pH 5: Acetate buffer

    • pH 9, 10: Ammonium bicarbonate buffer

    • pH 13: 100 mM NaOH

  • Nonsilanized glass or polypropylene vials

  • LC-MS/MS system

Procedure:

  • Prepare a series of 1:1 MeOH/buffer solutions for each pH point to be tested.

  • Dilute the this compound stock solution with each 1:1 MeOH/buffer mixture to achieve the desired final concentration.

  • Store the prepared solutions at ambient temperature (18–22 °C).

  • Monitor the this compound peak area at regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours) using a validated LC-MS/MS method.

  • Plot the this compound peak area versus time for each pH condition to evaluate stability.

  • For conditions showing degradation, calculate the half-life using a pseudo-first-order decay model.[3]

Protocol 2: Evaluation of Solvent Composition Effects

Objective: To assess the impact of organic solvent concentration on this compound stability and analytical response.

Materials:

  • This compound stock solution (e.g., 335 ng/mL)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • LC-MS/MS system

Procedure:

  • Prepare a series of methanol-water mixtures with varying percentages of methanol (e.g., 10%, 50%, 90%).

  • Dilute the this compound stock solution in each solvent mixture to a constant final concentration.

  • Analyze each solution by LC-MS/MS at time zero and after a set period (e.g., 16 hours) at a controlled temperature (e.g., 25 °C).

  • Compare the this compound peak area response across the different solvent compositions to determine the optimal methanol concentration for signal intensity and stability.[6][7]

Protocol 3: Cytotoxicity Assay for this compound Activity

Objective: To determine the cytotoxic effect of this compound on a cell line as an indicator of its biological activity.

Materials:

  • Human or murine cancer cell line (e.g., HeLa, Swiss 3T3) or a non-cancerous cell line (e.g., human dermal fibroblasts)

  • Appropriate cell culture medium and supplements

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium, ranging from picomolar to micromolar concentrations.

  • Treat the cells with the different concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[8]

Signaling Pathways and Experimental Workflows

This compound exerts its potent biological effects primarily by binding to the Na+/K+-ATPase (sodium-potassium pump), converting this ion pump into a non-selective cation channel.[1][9][10] This disruption of the cellular ion gradient triggers a cascade of downstream signaling events.

Palytoxin_Signaling_Pathway PTX This compound NaK_ATPase Na+/K+-ATPase PTX->NaK_ATPase Binds to Ion_Channel Formation of Non-selective Cation Channel NaK_ATPase->Ion_Channel Converts into Ion_Flux Na+ influx K+ efflux Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx MAPK_Cascade MAP Kinase Cascade Activation (JNK, ERK, p38) Ca_Influx->MAPK_Cascade Cytotoxicity Cytotoxicity MAPK_Cascade->Cytotoxicity Experimental_Workflow Start This compound Stock Solution Preparation Prepare Solutions in Aqueous/Organic Solvents at Various pH Start->Preparation Incubation Incubate at Controlled Temperature Preparation->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Analysis Data Analysis: Peak Area vs. Time, Half-life Calculation Analysis->Data_Analysis End Stability Profile Data_Analysis->End

References

The Thermal Fortitude of a Marine Toxin: An In-depth Technical Guide to the Stability and Degradation of Palytoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palytoxin (PTX), a complex and highly potent marine polyether, presents a significant area of study due to its extreme toxicity and potential therapeutic applications. Understanding its stability and degradation profile is paramount for handling, analysis, and the development of any potential pharmaceutical derivatives. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation of this compound, including quantitative data, experimental methodologies, and the intricate signaling pathways it triggers.

Thermal Stability Profile

This compound is widely regarded as a thermostable compound, a characteristic that distinguishes it from many other protein-based toxins. Multiple sources confirm that it is not inactivated by boiling in neutral aqueous solutions, a critical consideration for seafood safety and laboratory handling.[1][2][3] However, its stability is significantly influenced by pH.

Quantitative Data on this compound Stability

While comprehensive high-temperature kinetic degradation data for this compound, such as D-values and z-values, are not extensively available in the literature, studies on its stability under various analytical conditions provide valuable insights. The following table summarizes the known quantitative data regarding this compound's stability.

ParameterConditionObservationReference
Half-life pH 1 (100 mM HCl) in 1:1 MeOH/H₂O at room temperature190 minutes[4]
Half-life pH 2 (100 mM buffer) in 1:1 MeOH/H₂O at room temperature2800 minutes (2.4 days)[4]
Half-life pH 13 (100 mM NaOH) in 1:1 MeOH/H₂O at room temperature1300 minutes (21 hours)[4]
Stability pH 3 to 10 (100 mM buffers) in 1:1 MeOH/H₂O at room temperatureNo detectable loss over 2 days[4]
Signal Loss (LC-MS) 1 µg/mL in 10% MeOH at 25 °C25% loss over 16 hours[5][6]
Signal Loss (LC-MS) 1 µg/mL in 50% MeOH at 25 °C9% loss over 16 hours[5][6]
Signal Loss (LC-MS) 1 µg/mL in 90% MeOH at 25 °C6% loss over 16 hours[5][6]
Signal Loss (LC-MS) 1 µg/mL in 10% MeOH at 6 °C26% loss over 16 hours[5]
Signal Loss (LC-MS) 1 µg/mL in 50% MeOH at 6 °C24% loss over 16 hours[5]
Signal Loss (LC-MS) 1 µg/mL in 90% MeOH at 6 °C15% loss over 16 hours[5]
Decomposition Temperature Not specifiedDecomposes at 300 °C[7]

Degradation Pathways

This compound's degradation is primarily driven by pH. It undergoes rapid decomposition under both acidic and alkaline conditions, leading to a loss of its potent toxicity.[1][2][3]

Under acidic conditions, one of the identified degradation products is a methyl ester formed via methanolysis at the C-1 position of the this compound molecule.[4] In strongly basic solutions, this compound degrades completely, although the specific degradation products have not been fully characterized in positive ionization mode by LC-HRMS.[4]

Experimental Protocols

Detailed experimental protocols for the thermal degradation of this compound are not extensively published. However, based on methodologies used for other complex natural products and marine toxins, a general protocol can be outlined.

1. Protocol for Investigating Thermal Degradation Kinetics

This protocol is adapted from studies on the thermal degradation of other marine toxins, such as paralytic shellfish poisoning (PSP) toxins.[8]

  • Objective: To determine the thermal degradation kinetics of this compound at various temperatures and pH levels.

  • Materials:

    • This compound standard of known concentration

    • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

    • High-purity water

    • Methanol (HPLC grade)

    • Sealed reaction vials (e.g., glass ampoules or screw-capped vials with PTFE septa)

    • Heating block or water bath with precise temperature control

    • Ice bath

    • HPLC-MS/MS system for quantification

  • Procedure:

    • Prepare solutions of this compound in the different pH buffers.

    • Aliquot the solutions into the reaction vials and seal them.

    • Place the vials in the pre-heated heating block or water bath set to the desired temperatures (e.g., 80, 100, 121 °C).

    • At specific time intervals, remove a vial from the heat and immediately place it in an ice bath to quench the reaction.

    • Once cooled, dilute the samples appropriately with a suitable solvent (e.g., 50% methanol) for HPLC-MS/MS analysis.

    • Quantify the remaining this compound concentration in each sample.

    • Plot the natural logarithm of the this compound concentration versus time for each temperature to determine the first-order degradation rate constant (k).

    • Calculate the D-value (decimal reduction time) for each temperature using the formula: D = 2.303 / k.

    • Plot the log D-values against temperature to determine the z-value.

2. Protocol for Thermogravimetric Analysis (TGA)

This is a general protocol for TGA, which can be applied to assess the thermal stability of this compound in a solid state.[9][10][11][12]

  • Objective: To determine the decomposition temperature and thermal stability of solid this compound.

  • Materials:

    • Lyophilized or solid this compound

    • TGA instrument

    • Crucible (e.g., alumina (B75360) or platinum)

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into the TGA crucible.

    • Place the crucible in the TGA instrument.

    • Set the desired temperature program, for example, a heating rate of 10 °C/min from room temperature to 600 °C.

    • Select the appropriate atmosphere (e.g., inert nitrogen or oxidative air).

    • Initiate the experiment and record the mass loss as a function of temperature.

    • The resulting thermogram will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.

Signaling Pathways and Cellular Responses

The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[7][13] this compound binds to the pump and converts it into a non-selective cation channel, leading to a cascade of downstream cellular events.[7][13]

Palytoxin_Signaling_Pathway PTX This compound NaK_ATPase Na+/K+-ATPase PTX->NaK_ATPase Binds to Channel_Formation Conversion to Cation Channel NaK_ATPase->Channel_Formation Ion_Flux Na+ Influx & K+ Efflux Channel_Formation->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx MAPK_Cascade MAP Kinase Cascade Activation Ca_Influx->MAPK_Cascade Apoptosis Apoptosis Ca_Influx->Apoptosis MEK4 MEK4 MAPK_Cascade->MEK4 p38 p38 MAPK_Cascade->p38 ERK ERK1/2 MAPK_Cascade->ERK JNK JNK MEK4->JNK Downstream_Effectors Downstream Effectors JNK->Downstream_Effectors p38->Downstream_Effectors ERK->Downstream_Effectors Hsp27 Hsp27 Phosphorylation Downstream_Effectors->Hsp27 cFos_MMP13 c-Fos & MMP-13 Expression Downstream_Effectors->cFos_MMP13 Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: this compound signaling cascade initiated by binding to Na+/K+-ATPase.

The disruption of the ion gradient leads to membrane depolarization and a significant influx of intracellular calcium.[13] This increase in calcium, along with other cellular stresses induced by the ion imbalance, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14][15] Specifically, this compound has been shown to activate the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38.[14] In some cellular contexts, the extracellular signal-regulated kinase (ERK) pathway is also activated.[14]

Activation of these MAPK cascades leads to the phosphorylation and activation of various downstream effectors, including the heat shock protein 27 (Hsp27) and transcription factors that regulate the expression of genes such as c-Fos and matrix metalloproteinase-13 (MMP-13).[4][14] Ultimately, the profound cellular disruption caused by this compound can lead to apoptotic cell death, involving the activation of caspases.[13]

Experimental_Workflow_Thermal_Degradation Start Start Prep_Samples Prepare this compound Solutions (Varying pH) Start->Prep_Samples Aliquot Aliquot into Vials and Seal Prep_Samples->Aliquot Heating Incubate at Set Temperatures Aliquot->Heating Sampling Sample at Time Intervals Heating->Sampling Quench Quench Reaction (Ice Bath) Sampling->Quench Analysis HPLC-MS/MS Quantification Quench->Analysis Data_Analysis Kinetic Analysis (k, D, z-values) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound's thermal degradation kinetics.

Conclusion

This compound exhibits notable thermal stability in neutral aqueous solutions, a factor that complicates mitigation strategies in cases of contamination. However, its lability under acidic and alkaline conditions offers potential avenues for degradation. The intricate signaling pathways initiated by its interaction with the Na+/K+-ATPase underscore the complexity of its toxic action and highlight potential targets for therapeutic intervention. Further research is warranted to establish a more detailed quantitative understanding of its high-temperature degradation kinetics, which will be crucial for developing effective detoxification methods and for the safe handling and development of this potent marine toxin for potential biomedical applications.

References

Palytoxin Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Palytoxin in Common Laboratory Solvents.

This compound, one of the most potent marine toxins known, is a complex, non-proteinaceous molecule with both lipophilic and hydrophilic regions.[1][2] Its large, intricate structure dictates its solubility in various laboratory solvents, a critical consideration for researchers in toxicology, pharmacology, and drug development. Understanding the solubility characteristics of this compound is paramount for accurate experimental design, the preparation of stable stock solutions, and the development of reliable analytical methods.

Core Executive Summary

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. While precise quantitative solubility data for this compound is not widely published, this document consolidates the available qualitative information and provides best-practice guidance for handling this highly toxic compound in a laboratory setting. It includes a detailed table summarizing solubility across different solvents, a synthesized experimental protocol for solubility determination, and visualizations of the primary signaling pathway affected by this compound and a general experimental workflow.

This compound Solubility Profile

This compound is described as a white, amorphous, and hygroscopic solid.[1] Its amphipathic nature, possessing both water-soluble polyhydroxy sections and a long, fat-soluble carbon chain, results in a distinct solubility profile.[2][3]

Quantitative Solubility Data
Qualitative Solubility in Laboratory Solvents

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents. This information is crucial for selecting appropriate vehicles for in vitro and in vivo studies, as well as for extraction and purification processes.

SolventChemical ClassSolubilitySource(s)
WaterProtic, PolarSoluble / Very Soluble[1][4][5][6]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble[1][4]
PyridineAprotic, PolarSoluble[1][4]
MethanolProtic, PolarSparingly Soluble / Slightly Soluble[1][4]
EthanolProtic, PolarSparingly Soluble / Slightly Soluble[1][4]
ChloroformNon-polarInsoluble[1][4]
Diethyl EtherNon-polarInsoluble[4]
AcetoneAprotic, PolarInsoluble[1]

Note: "Sparingly soluble" or "slightly soluble" indicates that while some dissolution occurs, it may not be sufficient for creating highly concentrated stock solutions. For experimental purposes, it is recommended to verify the solubility at the desired concentration.

Experimental Protocols

Recommended Protocol for this compound Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of this compound in a specific solvent, based on the widely accepted shake-flask method. This method is suitable for establishing equilibrium solubility. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling this compound due to its high toxicity.

Materials:

  • This compound (as a solid)

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Small, sealable glass vials

  • Orbital shaker or rotator with temperature control

  • Analytical balance (microgram sensitivity)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical instrument.

  • Calibrated pipettes

Procedure:

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a glass vial.

    • Add a known volume of the solvent to be tested (e.g., 1 mL) to the vial. This creates a slurry with an excess of the solid.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated with the solute in the presence of excess solid.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a moderate speed to further pellet the undissolved solid.

  • Filtration and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a calibrated pipette, avoiding disturbance of the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the filtered (and diluted, if applicable) solution using a validated HPLC or other quantitative method.

    • Prepare a calibration curve using this compound standards of known concentrations to accurately determine the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor (if any). The result can be expressed in units such as mg/mL or µg/mL.

Visualizations

This compound's Mechanism of Action: Na+/K+-ATPase Signaling Pathway

This compound exerts its extreme toxicity by binding to the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining ion gradients in virtually all animal cells.[2][4] This binding event transforms the ion pump into a non-selective cation channel, leading to a cascade of downstream cellular effects.[2]

Palytoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Ion Pump) This compound->NaK_ATPase Binds to Ion_Channel Non-selective Ion Channel NaK_ATPase->Ion_Channel Converts to Na_Influx Na+ Influx Ion_Channel->Na_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Ca_Channels Voltage-gated Ca2+ Channels Depolarization->Ca_Channels Opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx MAPK MAP Kinase Pathway Activation Ca_Influx->MAPK Cellular_Effects Downstream Cellular Effects MAPK->Cellular_Effects

Caption: this compound converts the Na+/K+-ATPase into an ion channel, leading to downstream signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound using the shake-flask method.

Solubility_Workflow start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Quantify concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for determining this compound solubility via the shake-flask method.

Conclusion

The solubility of this compound is a critical parameter for any laboratory work involving this potent marine toxin. While quantitative data is scarce, a clear qualitative understanding of its solubility in common laboratory solvents has been established. This compound is soluble in polar solvents like water, DMSO, and pyridine, but shows limited solubility in alcohols and is insoluble in non-polar organic solvents. Adherence to rigorous experimental protocols, such as the shake-flask method described herein, is essential for any attempt to quantify its solubility. The provided diagrams offer a clear visualization of its primary mechanism of action and a standard workflow for solubility determination, serving as valuable resources for researchers. Due to the extreme toxicity of this compound, all handling and experimental procedures must be conducted with the utmost care and appropriate safety precautions.

References

Palytoxin: A Technical Guide to Molecular Weight and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palytoxin (PTX) is a highly potent marine biotoxin, renowned for its extreme toxicity and considerable molecular complexity.[1][2] Originally isolated from zoanthids of the Palythoa genus, this compound and its analogues are also produced by Ostreopsis dinoflagellates and Trichodesmium cyanobacteria.[1][3] Its large, non-polymeric structure presents significant challenges for detection and characterization.[4][5] This guide provides an in-depth overview of this compound's molecular properties and the mass spectrometry-based methodologies crucial for its analysis.

Molecular Weight and Physicochemical Properties

This compound is one of the most complex non-polymeric natural products known, featuring a long, polyhydroxylated and partially unsaturated carbon chain.[4][6] Its structure contains both hydrophilic and lipophilic regions, 64 chiral centers, and eight double bonds.[1] The canonical this compound isolated from P. tuberculosa is considered the analytical standard.[1] However, numerous analogues exist, varying slightly in structure and molecular weight depending on their biological and geographical origin.[1][4]

Table 1: Molecular Properties of this compound and Key Analogues

Compound Molecular Formula Average Molecular Weight (Da) Source Organism(s)
This compound C₁₂₉H₂₂₃N₃O₅₄ ~2680.1 Palythoa tuberculosa[1][7]
Ovatoxin-a C₁₂₉H₂₂₃N₃O₅₂ ~2648 Ostreopsis ovata[1][4]
Ostreocin-d C₁₂₇H₂₁₉N₃O₅₃ ~2633 Ostreopsis siamensis[1]
42-hydroxy-palytoxin Not specified Not specified Not specified[8]

| Mascarenotoxins | Not specified | ~2500 - 2535 | Not specified[4] |

Mass Spectrometry of this compound

The analysis of this compound by mass spectrometry is complicated by its large molecular weight and complex structure.[6][9] Several ionization techniques have been employed, including Fast Atom Bombardment (FAB), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electrospray Ionization (ESI), with ESI coupled to liquid chromatography (LC) being the most common modern approach.[8][10][11]

2.1. Ionization Behavior and Adduct Formation

In mass spectrometry, this compound exhibits distinctive ionization behavior. Due to its large size and multiple potential protonation sites, it readily forms multiply charged ions, typically [M+2H]²⁺ and [M+3H]³⁺.[9]

A key characteristic of this compound's mass spectra is its tendency to form adducts with various cations.[9]

  • Divalent Cations : this compound shows a strong affinity for divalent cations, particularly calcium (Ca²⁺). The triply charged calcium adduct, [M+H+Ca]³⁺, is often a dominant and highly stable ion in ESI-MS spectra.[6][12] The presence of this adduct is so characteristic that its intensity can be dramatically increased by the addition of Ca²⁺ to the mobile phase and diminished by adding a chelating agent like EDTA.[6][12]

  • Monovalent Cations : Adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also observed.[9]

  • Lithium Cationization : To enhance sensitivity, a method utilizing lithium (Li⁺) cationization has been developed.[13] In this approach, the formation of a stable triply charged adduct, [M+H+2Li]³⁺, allows for more sensitive detection, with limits of detection (LOD) reported as low as 8 µg/kg in mussel matrix.[13]

2.2. Fragmentation Pattern

High-resolution tandem mass spectrometry (HR-MS/MS) has been used to elucidate the complex fragmentation pattern of this compound.[6][14] The molecule fragments at multiple sites along its backbone, producing a large number of diagnostic ions that can be used for structural confirmation and to differentiate between its various analogues.[6][14][15] This detailed fragmentation analysis serves as a template for gaining structural insights into newly discovered this compound congeners.[6]

experimental_workflow Sample Biological Matrix (e.g., Shellfish, Algae) Extraction One-Step Extraction (e.g., Methanol (B129727)/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LC UHPLC Separation (Reversed-Phase C18) SPE->LC MS HRMS Detection (ESI Positive Mode) LC->MS Data Data Analysis (Ion Profile & Fragmentation) MS->Data

General experimental workflow for LC-MS analysis of palytoxins.

Experimental Protocols

Accurate detection of this compound requires carefully optimized protocols, from sample preparation to instrumental analysis. The choice of solvents and materials can significantly impact toxin recovery.[3][9]

3.1. Sample Preparation: Extraction and Cleanup from Mussels

This protocol is adapted from methodologies developed for the analysis of palytoxins in shellfish.[16]

  • Homogenization : Homogenize 5 g of mussel tissue.

  • Extraction : Add 20 mL of 90% methanol/water to the homogenized tissue. Vortex vigorously for 2 minutes and then centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

  • Re-extraction : Repeat the extraction step on the remaining pellet with another 20 mL of 90% methanol/water. Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of 20% methanol/water to remove interferences.

    • Elute the this compound fraction with 10 mL of 80% methanol/water.

  • Final Preparation : The eluate can be evaporated to a smaller volume under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.[3]

3.2. LC-MS/MS Method with Lithium Cationization

This protocol is based on a highly sensitive method developed for this compound detection.[13]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase :

    • A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • B: 95% acetonitrile/5% water with 2 mM ammonium formate and 0.1% formic acid.

    • Post-column infusion of 50 µM lithium iodide in 50% acetonitrile/water at a flow rate of 10 µL/min.

  • Gradient Elution : A gradient of 30% to 100% B over 8 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) mode. The primary precursor ion selected for quantification is the triply charged lithium adduct [M+H+2Li]³⁺. Product ions are generated and monitored for confirmation.

Mechanism of Action and Signaling Pathway

This compound exerts its extreme toxicity by targeting the Na⁺/K⁺-ATPase (sodium-potassium pump), a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[17][18]

The binding of this compound to the pump transforms it from an active transporter into an open, non-selective cation channel.[1][5] This conversion disrupts the carefully maintained electrochemical gradients across the cell membrane, leading to:

  • A massive influx of sodium (Na⁺) ions down their concentration gradient.[18]

  • An efflux of potassium (K⁺) ions.[5][18]

  • Rapid membrane depolarization.[5]

This primary action triggers a cascade of downstream cellular events, including a significant increase in intracellular calcium (Ca²⁺) concentration, which ultimately leads to a wide range of cytotoxic effects and cell death.[2][13]

signaling_pathway cluster_ions Ion Flux Disruption PTX This compound (PTX) Pump Na⁺/K⁺-ATPase (Sodium-Potassium Pump) PTX->Pump Binds to Channel Pump converted to non-selective ion channel Pump->Channel Induces conformational change Na_in Na⁺ Influx Channel->Na_in K_out K⁺ Efflux Channel->K_out Depolarization Membrane Depolarization Na_in->Depolarization K_out->Depolarization Ca_influx Intracellular Ca²⁺ Increase Depolarization->Ca_influx Effects Downstream Cytotoxic Effects & Cell Death Ca_influx->Effects

Signaling pathway of this compound's cytotoxic mechanism of action.

References

Palytoxin: A Deep Dive into its Stereochemical Complexity and Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Palytoxin, a complex polyhydroxylated and partially unsaturated marine natural product, stands as one of the most potent non-proteinaceous toxins ever discovered. Its intricate molecular architecture, characterized by a staggering number of stereocenters, and its profound biological activity, primarily targeting the ubiquitous Na+/K+-ATPase pump, have captivated chemists and biologists for decades. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its far-reaching biological significance, offering valuable insights for researchers in natural product synthesis, pharmacology, and drug development.

The Molecular Architecture of this compound: A Stereochemical Marvel

First isolated from the zoanthid Palythoa toxica, the complete chemical structure of this compound was a monumental achievement in the field of natural product chemistry.[1][2] The molecule boasts a long carbon chain adorned with 40 hydroxyl groups and punctuated by eight double bonds.[1] This intricate arrangement gives rise to 64 chiral centers, resulting in a theoretical possibility of over 10^21 stereoisomers.[1][3][4] The daunting task of elucidating its planar structure was independently accomplished by two research groups in 1981, with the absolute stereochemistry being determined in 1982.[1][3] The final confirmation of its structure came with the landmark total synthesis of this compound carboxylic acid in 1989 and this compound itself in 1994 by the research group of Yoshito Kishi.[1][2]

Key Stereochemical Features

The determination of the absolute stereochemistry of this compound's 64 chiral centers was a Herculean effort that relied on a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies of this compound and its degradation fragments were instrumental in establishing the relative stereochemistry of various segments of the molecule.

  • X-ray Crystallography: While obtaining crystals of the entire this compound molecule proved challenging, X-ray diffraction analysis of smaller, crystalline degradation products provided crucial anchor points for determining the absolute configuration of key stereocenters.

  • Chemical Degradation and Synthesis: A painstaking process of chemical degradation of this compound into smaller, more manageable fragments, followed by the synthesis of these fragments with known stereochemistry, allowed for the piecing together of the complete stereochemical puzzle.

Biological Significance: The Na+/K+-ATPase as the Primary Target

The profound toxicity of this compound stems from its highly specific and potent interaction with the Na+/K+-ATPase, an essential transmembrane protein found in all animal cells.[1][5] This enzyme, also known as the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

This compound binds to the extracellular side of the Na+/K+-ATPase, inducing a conformational change that transforms the ion pump into a non-selective cation channel.[4][5] This catastrophic event allows for the free flow of sodium and potassium ions down their concentration gradients, leading to a rapid dissipation of the vital ion gradients.[1] The influx of Na+ and efflux of K+ depolarize the cell membrane, triggering a cascade of downstream effects that ultimately lead to cell death.

Mechanism of Action on the Na+/K+-ATPase

The following diagram illustrates the mechanism by which this compound disrupts the function of the Na+/K+-ATPase pump.

Caption: Mechanism of this compound action on the Na+/K+-ATPase.

Downstream Signaling Pathways and Cellular Effects

The disruption of the cellular ion balance by this compound triggers a cascade of secondary signaling events, leading to a wide array of pharmacological effects.[5] One of the key downstream consequences is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation is thought to be a response to the cellular stress induced by the ionic imbalance.

The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with the Na+/K+-ATPase.

Palytoxin_Signaling cluster_mapk MAPK Cascade This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase ion_flux Increased Intracellular Na+ Decreased Intracellular K+ na_k_atpase->ion_flux cellular_stress Cellular Stress (Osmotic Stress) ion_flux->cellular_stress mekk MEKKs cellular_stress->mekk mekk_p38 SEK1/MKK3/MKK6 cellular_stress->mekk_p38 mek_erk MEK1/2 cellular_stress->mek_erk mek4 MEK4 mekk->mek4 jnk JNK mek4->jnk apoptosis Apoptosis jnk->apoptosis p38 p38 mekk_p38->p38 cytotoxicity Cytotoxicity p38->cytotoxicity erk ERK mek_erk->erk erk->cytotoxicity

Caption: this compound-induced MAPK signaling cascade.

Quantitative Toxicity Data

This compound is exceptionally toxic, with its lethal dose 50 (LD50) varying depending on the animal model and the route of administration. The intravenous route is the most potent, with LD50 values in the nanogram per kilogram range.

Animal ModelRoute of AdministrationLD50 (µg/kg)
RabbitIntravenous0.025
MouseIntravenous0.045
RatIntravenous0.089
MouseIntraperitoneal0.295
RatIntraperitoneal0.63
RatIntratracheal0.36
MouseOral510 - 767

Experimental Protocols

Hemolytic Assay for this compound Activity

This assay is a common functional method to determine the presence and relative activity of this compound, which causes lysis of red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound standard or sample extract

  • Ouabain (B1677812) (as an inhibitor for confirmation)

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell Suspension: Wash freshly collected red blood cells three times with cold PBS by centrifugation and resuspension. After the final wash, prepare a 2% (v/v) suspension of red blood cells in PBS.

  • Incubation: In a 96-well plate, add 100 µL of the red blood cell suspension to each well. Add 100 µL of varying concentrations of this compound standard or sample extract to the wells. For a negative control, use PBS instead of the toxin. For an inhibitory control, pre-incubate the red blood cells with ouabain (e.g., 100 µM) for 30 minutes before adding this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 415 nm (for hemoglobin release).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis, achieved by adding a detergent like Triton X-100).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • MCF-7 human breast cancer cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

This compound remains a molecule of immense interest due to its formidable chemical complexity and its potent and specific biological activity. The elucidation of its stereostructure and its total synthesis represent landmark achievements in organic chemistry. For biologists and pharmacologists, this compound serves as a powerful tool to probe the function of the Na+/K+-ATPase and to understand the intricate signaling pathways that govern cellular life and death. The insights gained from studying this remarkable natural product continue to inform research in areas ranging from marine ecology to the development of novel therapeutic agents. Future research will likely focus on further dissecting the downstream signaling consequences of this compound exposure and exploring the potential of its unique mode of action for the development of new pharmacological probes and, potentially, therapeutic leads.

References

The Unseen Threat: A Technical Guide to the Natural Sources and Geographical Distribution of Palytoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of palytoxin (PLTX), one of the most potent non-protein marine toxins known. It details its natural origins, global distribution, chemical analogs, and the methodologies employed for its detection and quantification. The content is intended to serve as a vital resource for professionals engaged in marine biology, toxicology, pharmacology, and drug development.

Introduction to this compound

This compound is a complex, polyhydroxylated fatty alcohol first isolated from the zoanthid Palythoa toxica in Hawaii in 1971.[1][2] It is an exceptionally lethal substance, with intravenous LD50 values in the nanogram-per-kilogram range for many mammals, making it a significant concern for public health and a subject of intense scientific interest.[2] The toxin's unique mode of action, which involves converting the essential Na⁺/K⁺-ATPase ion pump into a non-selective ion channel, leads to a catastrophic disruption of cellular ion homeostasis.[1][3][4] This mechanism is the basis for its profound cytotoxicity and has made this compound a valuable tool in physiological and pharmacological research. This guide synthesizes current knowledge on the producers of this compound, its prevalence in marine ecosystems, and the analytical methods used to study it.

Primary Natural Sources

The production of this compound and its analogs is primarily attributed to a few specific groups of marine organisms. While initially discovered in zoanthids, subsequent research has revealed that dinoflagellates are major producers, and bacteria are hypothesized to be the ultimate original source.

2.1 Zoanthids (Genera: Palythoa and Zoanthus) The first identified and most well-known sources of this compound are soft corals of the order Zoantharia, particularly the genus Palythoa.[5][6] Species known to contain high concentrations of this compound include Palythoa toxica, P. tuberculosa, P. caribeaorum, and P. heliodiscus.[1][7][8] These organisms are commonly found in tropical and subtropical reef ecosystems.[1][9] The toxin is believed to serve as a chemical defense mechanism.[9] Notably, toxic zoanthids are frequently sold in the marine aquarium trade, leading to an increasing number of human poisoning incidents through dermal contact or inhalation of aerosols during tank maintenance.[10][11][12]

2.2 Benthic Dinoflagellates (Genus: Ostreopsis) Several species of the benthic dinoflagellate genus Ostreopsis are prolific producers of this compound analogs, including ovatoxins and ostreocins.[5][9][13] Key toxin-producing species include O. siamensis, O. cf. ovata, and O. mascarenensis.[9][13][14] These microorganisms form dense, mucilaginous blooms on macroalgae and other submerged surfaces in warm coastal waters.[15] During these blooms, high concentrations of toxins can be released into the water column and become aerosolized, posing a significant risk to human and marine animal health.[14][16]

2.3 Cyanobacteria (Genus: Trichodesmium) Research has also identified filamentous cyanobacteria of the genus Trichodesmium as producers of this compound and 42-hydroxy-palytoxin.[9][17] Trichodesmium species are known for forming extensive blooms in tropical and subtropical oceans, contributing significantly to marine nitrogen fixation. Their role in the global biogeochemical cycle of this compound is an area of ongoing investigation.

2.4 Putative Bacterial Origin There is a growing body of evidence suggesting that symbiotic bacteria associated with zoanthids and dinoflagellates may be the true producers of this compound.[9] Hemolytic activity similar to that of this compound has been detected in extracts from bacteria such as Pseudomonas, Acinetobacter, and Bacillus cereus isolated from Palythoa and Ostreopsis species.[4][9] This hypothesis would explain the sporadic and variable toxicity observed among host populations.

Geographical Distribution and Trophic Transfer

This compound is predominantly found in tropical and subtropical marine environments.[1][9] However, the geographical range of its analogs is expanding. Harmful algal blooms of Ostreopsis are now a recurrent phenomenon in temperate regions, including the Mediterranean Sea, the Atlantic coast of Europe, and the waters of Australia and New Zealand.[4][13][15]

The toxin readily enters marine food webs through bioaccumulation.[9][18] Filter-feeding organisms such as mussels, clams, and other bivalves can accumulate high concentrations of palytoxins during Ostreopsis blooms.[13][19] The toxin is then transferred to higher trophic levels, and has been detected in various species of crabs, sea urchins, and fish, including parrotfish, groupers, and sardines.[4][9][20] This trophic transfer is responsible for most cases of human seafood poisoning.[9]

Quantitative Data

4.1 Toxin Concentrations in Natural Sources The concentration of this compound and its analogs varies significantly depending on the species, geographical location, and environmental conditions.[21] The following tables summarize reported concentrations from various studies.

OrganismSpeciesLocationToxin(s)ConcentrationReference(s)
ZoanthidPalythoa sp.Washington D.C. (Aquarium)This compound & analogs0.5 - 3.5 mg/g (wet weight)[11][12][22]
ZoanthidPalythoa sp.Virginia (Aquarium)This compound0.6 mg/g (wet weight)[12]
ZoanthidPalythoa sp. Pc001Aquarium OriginThis compound2.22 ± 0.41 mg/g (wet weight)[15]
ZoanthidPalythoa heliodiscusUnknownThis compound / Deoxy-PLTX1.0 mg/g / 3.51 mg/g (wet weight)[8][15]
DinoflagellateOstreopsis cf. ovataVillefranche-sur-Mer, FranceTotal PLTX-group toxins8.5 - 22.5 pg/cell[23]
DinoflagellateOstreopsis cf. ovataErromardie, FranceOvatoxin-a / Ovatoxin-b5.5 fg/cell / 2.3 fg/cell (PLTX equiv.)[14]

Table 1: Reported concentrations of this compound and its analogs in producer organisms.

MatrixLocationBloom SpeciesToxin(s)Max Concentration (PLTX equiv.)Reference(s)
MusselsAegean Sea, GreeceOstreopsis spp.PLTX-like compounds97 µg/kg (flesh)[19]
MusselsFrench MediterraneanOstreopsis cf. ovataOvatoxins>30 µg/kg (flesh)[19]
MusselsAdriatic Sea, ItalyOstreopsis cf. ovataOvatoxins36.4 µg/kg (soft tissue)[13][24]
Sea UrchinsFrench MediterraneanOstreopsis cf. ovataOvatoxin-a & PLTX~450 µg/kg (total flesh)[19]

Table 2: Reported concentrations of this compound and its analogs in contaminated seafood.

4.2 Acute Toxicity Data this compound exhibits extreme toxicity, although sensitivity varies by route of administration and animal model. Oral exposure is significantly less toxic than parenteral routes.[1][9]

Animal ModelRoute of Administration24-hr LD₅₀ (µg/kg)Reference(s)
MouseIntravenous (IV)0.045[1][9]
MouseIntraperitoneal (IP)0.295[1][9]
MouseOral (gavage)510 - 767[1]
RatIntravenous (IV)0.089[1][9]
RatIntraperitoneal (IP)0.63[1][9]
RatIntratracheal0.36[1]
RabbitIntravenous (IV)0.025[9]

Table 3: Acute toxicity (LD₅₀) values for this compound in various animal models.

Mechanism of Action: Targeting the Na⁺/K⁺-ATPase

The molecular target of this compound is the Na⁺/K⁺-ATPase, an essential enzyme responsible for maintaining the sodium and potassium electrochemical gradients across the plasma membrane of all animal cells.[1][3] this compound binds with high affinity to the extracellular side of the pump.[1][4] This binding event induces a conformational change that transforms the pump into a leaky, non-selective cation channel.[3][4][25] The normal gating mechanism, which ensures ions only move in one direction, is compromised, allowing the simultaneous passage of Na⁺ and K⁺ ions down their respective concentration gradients.[3][25] This leads to a rapid influx of Na⁺ and efflux of K⁺, causing membrane depolarization, cellular swelling, and eventual cell death via lysis.[1][4]

Palytoxin_Mechanism This compound (PLTX) Mechanism of Action on Na+/K+-ATPase cluster_EC Extracellular Space cluster_IC Intracellular Space cluster_Membrane Cell Membrane PLTX This compound Pump Na+/K+-ATPase Pump Extracellular Binding Site Intracellular Site PLTX->Pump:p1 Binds Na_out 3 Na+ Channel Pore Formation Non-selective Ion Channel Na_out->Channel Na+ Influx K_out 2 K+ Na_in Na+ K_in K+ K_in->Channel K+ Efflux Depolarization Membrane Depolarization CellLysis Cell Lysis Depolarization->CellLysis Leads to Pump->Channel Conformational Change Channel->Depolarization

Figure 1: Signaling pathway of this compound's interaction with the Na⁺/K⁺-ATPase pump.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methods. Due to the lack of certified reference materials for many analogs, a combination of chemical and functional assays is often employed.

6.1 Extraction of this compound from Zoanthids This protocol is a generalized procedure based on methods cited in the literature.[6][10][26]

  • Homogenization: Weigh fresh or frozen zoanthid tissue (e.g., 1 g). Homogenize the sample in 50% aqueous ethanol (B145695) (EtOH) using a tissue homogenizer or blender.

  • Initial Extraction: Centrifuge the homogenate (e.g., 3000 x g for 10 minutes) to pellet solid debris. Collect the supernatant. Re-extract the pellet with 50% EtOH and combine the supernatants.

  • Solvent Partitioning (Defatting): Add an equal volume of hexane (B92381) to the aqueous ethanol extract in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper hexane layer, which contains non-polar lipids. Repeat this step twice.

  • Solvent Partitioning (Toxin Extraction): Evaporate the ethanol from the aqueous layer under reduced pressure. Partition the remaining aqueous solution against n-butanol. The this compound will move into the butanol phase. Collect the butanol layer and repeat the extraction.

  • Concentration: Combine the butanol extracts and evaporate to dryness using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as gel filtration (e.g., Sephadex G-50) followed by ion-exchange chromatography or solid-phase extraction (SPE).

Extraction_Workflow General Workflow for this compound Extraction from Zoanthids start Zoanthid Sample (e.g., 1g wet weight) homogenize Homogenize in 50% Ethanol start->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge partition_hexane Liquid-Liquid Partition (vs. Hexane) centrifuge->partition_hexane discard_hexane Discard Hexane Layer (Lipids) partition_hexane->discard_hexane Defatting partition_butanol Liquid-Liquid Partition (vs. n-Butanol) partition_hexane->partition_butanol Aqueous Layer evaporate Evaporate Butanol to Dryness partition_butanol->evaporate end Crude this compound Extract evaporate->end

Figure 2: Workflow for the extraction and purification of this compound from zoanthid tissue.

6.2 LC-MS/MS Method for this compound Quantification Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of this compound and its analogs. The following is a representative protocol.[27][28][29][30][31]

  • Sample Preparation: Extract toxins from the matrix (e.g., mussel tissue homogenate) using aqueous methanol (B129727) (e.g., 90% MeOH). Perform a solid-phase extraction (SPE) clean-up step if necessary to remove matrix interferences.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with an additive (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid). For enhanced sensitivity, lithium salts (e.g., LiI or LiCl) can be added for cationization.[27][28]

    • Mobile Phase B: 95% Acetonitrile / 5% Water with the same additives.

    • Gradient: A suitable gradient from ~10% B to 95% B over approximately 10 minutes.

    • Flow Rate: 0.3 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ions: Due to its large size, this compound forms multiply charged ions. Common adducts are [M+H+Na]²⁺, [M+2H]²⁺, or with lithium, [M+H+2Li]³⁺.[27][28] For this compound (MW ~2680 Da), precursor ions could be m/z 1352 ([M+H+Na]²⁺) or m/z 907 ([M+H+2Li]³⁺).

    • Product Ions: Select at least two characteristic fragment ions for confirmation. A common fragment is m/z 327.

  • Quantification: Generate a calibration curve using a this compound standard in a matrix-matched solvent. The limit of quantification (LOQ) for modern methods can be in the range of 10-20 µg/kg in shellfish matrix.[27][29]

6.3 Hemolysis Neutralization Assay This functional assay measures the hemolytic activity of this compound on red blood cells and uses the specific inhibitor ouabain (B1677812) to confirm the toxin's identity.[5][7][11][18]

  • Erythrocyte Preparation: Obtain fresh vertebrate blood (e.g., human, murine) with an anticoagulant. Wash the red blood cells (RBCs) three times by centrifuging and resuspending in a buffered saline solution (e.g., PBS, pH 7.0). Prepare a final working suspension of RBCs (e.g., 0.5-1% v/v).

  • Assay Setup (96-well plate):

    • Test Wells: Add serial dilutions of the toxin extract to wells containing the RBC suspension.

    • Inhibition Wells: Pre-incubate the toxin extract dilutions with ouabain (final concentration ~100 µM) for 30 minutes at 37°C before adding the RBC suspension.

    • Positive Control: Add a cell lysing agent (e.g., 0.1% Triton X-100 or Tween 20) to RBCs for 100% hemolysis.

    • Negative Control: Add only buffer to the RBCs for 0% hemolysis (spontaneous lysis).

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 4-6 hours). This compound-induced hemolysis is time-dependent.[7][11]

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 415 nm or 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls. A significant reduction in hemolysis in the presence of ouabain confirms the activity is due to this compound or a closely related analog acting on the Na⁺/K⁺-ATPase.

Conclusion and Future Directions

This compound and its analogs represent a significant and expanding global health threat due to the increasing frequency of harmful algal blooms and the popularity of marine aquaria. Their unique and potent interaction with the Na⁺/K⁺-ATPase makes them both a dangerous poison and a powerful pharmacological tool. For professionals in research and drug development, understanding the sources, distribution, and toxicology of these compounds is critical. Future research should focus on developing certified reference materials for this compound analogs to improve analytical accuracy, investigating the specific environmental triggers for toxin production, and exploring the potential therapeutic applications of Na⁺/K⁺-ATPase modulation by novel compounds inspired by this compound's structure-activity relationship.

References

Palytoxin Bioaccumulation in Marine Food Webs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Palytoxin (PLTX) and its analogues are among the most potent marine toxins known, posing a significant threat to marine ecosystems and human health.[1][2] Produced by various marine organisms, including Palythoa zoanthids and Ostreopsis dinoflagellates, these toxins can bioaccumulate in marine life, leading to their transfer through the food web.[1][2] This technical guide provides an in-depth overview of the bioaccumulation of this compound in marine food webs, its mechanism of action, quantitative toxicological data, and detailed experimental protocols for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals working in toxicology, marine biology, and pharmacology.

Introduction to this compound

This compound is a complex, non-proteinaceous marine toxin with a high molecular weight of approximately 2680 g/mol .[1] It is a polyhydroxylated and partially unsaturated compound that is thermostable, meaning its toxicity is not significantly reduced by cooking contaminated seafood.[3] The primary producers of palytoxins are marine organisms such as Palythoa zoanthids, Ostreopsis dinoflagellates, and Trichodesmium cyanobacteria.[1][2] These toxins can enter the food web when other marine organisms, such as fish, crabs, mussels, and sponges, live near or feed on these producing organisms.[1][4] Human exposure can occur through the consumption of contaminated seafood, inhalation of aerosolized toxins during algal blooms, or dermal contact, particularly in aquarium settings.[1][3][5]

Mechanism of Action: The Na+/K+-ATPase Pump as a Target

The primary molecular target of this compound is the Na+/K+-ATPase, a crucial transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all animal cells.[6][7]

This compound binds with very high affinity to the external surface of the Na+/K+-ATPase pump.[3][8] This binding event induces a conformational change, effectively converting the ion pump into a non-selective cation channel.[1][6][8] This transformation allows for the passive diffusion of Na+ and K+ ions down their concentration gradients—Na+ flows into the cell, and K+ flows out.[3][6]

The disruption of this vital ion gradient leads to membrane depolarization and a cascade of downstream cellular effects, including intracellular calcium accumulation, neurotransmitter dysregulation, and ultimately, cell death.[6] In severe cases of poisoning, this cellular disruption manifests as rhabdomyolysis (muscle breakdown), myocardial injury, respiratory distress, and can be fatal.[1]

palytoxin_mechanism This compound Mechanism of Action cluster_effects Downstream Cellular Effects pump_normal { Na+/K+-ATPase (Pump State)|{3 Na+ out|2 K+ in}}|ATP → ADP} pump_channel { Na+/K+-ATPase (Channel State)|{Na+ influx|K+ efflux}}|this compound Bound} depolarization Membrane Depolarization pump_channel:in->depolarization Ion Gradient Collapse ca_influx Intracellular Ca2+ Increase depolarization->ca_influx cell_death Cellular Disruption & Cell Death ca_influx->cell_death pltx This compound pltx->pump_normal:p Binds to pump

This compound converts the Na+/K+-ATPase pump into a channel.

Bioaccumulation and Trophic Transfer

This compound's journey through the marine food web begins with its synthesis by producer organisms. From there, it is transferred to higher trophic levels.

  • Primary Consumers: Herbivorous fish and invertebrates that graze on toxic dinoflagellates or live in close proximity to toxin-producing zoanthids are the first vectors. Filter-feeding organisms, such as mussels, oysters, and scallops, are particularly efficient at accumulating palytoxins by ingesting toxic algal cells during blooms.[9]

  • Secondary and Tertiary Consumers: Carnivorous predators that consume contaminated primary consumers further concentrate the toxin.[10] This process of biomagnification can lead to dangerously high levels of this compound in apex predators like large fish (e.g., groupers, moray eels), which can then pose a severe risk to human consumers.[1] The toxin has been detected in a variety of seafood implicated in human poisonings, including crabs, sardines, mackerel, and triggerfish.[1]

palytoxin_food_web This compound Trophic Transfer cluster_producers Producers cluster_primary Primary Consumers cluster_secondary Secondary Consumers producers Ostreopsis dinoflagellates Palythoa zoanthids herbivores Herbivorous Fish producers->herbivores Grazing filter_feeders Filter Feeders (Mussels, Clams, Sponges) producers->filter_feeders Filter-feeding carnivores Carnivorous Fish (Groupers, Mackerel) herbivores->carnivores Predation filter_feeders->carnivores crustaceans Crabs filter_feeders->crustaceans Predation humans Humans carnivores->humans Consumption crustaceans->humans Consumption

Bioaccumulation of this compound through the marine food web.

Quantitative Toxicology Data

The extreme potency of this compound is reflected in its low lethal dose (LD50) values across various animal species and routes of exposure. Oral exposure is generally less toxic than parenteral routes.[3][11]

Table 1: Acute Toxicity (LD50) of this compound and its Analogs

Animal Model Route of Exposure LD50 Reference(s)
Mouse Oral 510 - 767 µg/kg [3]
Mouse Intraperitoneal (IP) 0.15 - 0.74 µg/kg [12]
Mouse Intravenous (IV) 0.045 µg/kg [9]
Rat Intravenous (IV) 0.089 µg/kg [9][12]
Rabbit Intravenous (IV) 0.025 µg/kg [8][9]
Dog Intravenous (IV) 0.025 - 0.45 µg/kg [9]

| Monkey | Intravenous (IV) | 0.025 - 0.45 µg/kg |[9] |

Table 2: Reported this compound Group Toxin Concentrations in Marine Organisms

Organism Location Toxin Concentration Reference(s)
Crab (Demania reynaudii) Philippines Implicated in human fatalities [1]
Sardine (Herklotsichthys quadrimaculatus) Madagascar Implicated in human fatalities [1]
Mackerel (Decapterus macrosoma) Hawaii Implicated in human poisonings [1]
Triggerfish (Melichthys vidua) Micronesia Implicated in human poisonings [1]
Grouper (Epinephelus sp.) Japan Implicated in human fatalities [1][13]

| Mussels (Mytilus galloprovincialis) | Mediterranean Sea | Levels exceeding 250 µg/kg |[14] |

The European Food Safety Authority (EFSA) has proposed a provisional limit of 30 µg of this compound equivalents per kg of shellfish meat to protect consumers.[15][16]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of palytoxins in complex matrices like seafood are critical for public health monitoring and research. A combination of extraction, clean-up, and analytical techniques is typically employed.

Toxin Extraction

The goal of extraction is to efficiently remove palytoxins from the biological matrix.

  • Homogenization: The tissue sample (e.g., mussel meat, fish fillet) is homogenized to increase the surface area for solvent extraction.

  • Solvent Extraction: Due to this compound's dual hydrophilic and lipophilic nature, aqueous alcohol solutions are commonly used.[1] A mixture of 80% methanol (B129727) in water (MeOH/H2O 8:2) has been shown to provide good results in terms of accuracy for various seafood matrices.[14]

  • Procedure:

    • Weigh a known amount of homogenized tissue.

    • Add a specific volume of extraction solvent (e.g., MeOH/H2O 8:2).

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the sample to pellet the solid tissue debris.

    • Collect the supernatant containing the toxin extract for further purification or direct analysis.

Sample Clean-up (Purification)

Crude extracts often contain matrix components that can interfere with analysis. Solid-Phase Extraction (SPE) is a common clean-up technique.

  • Principle: SPE separates compounds based on their physical and chemical properties as they pass through a solid sorbent cartridge.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase separation).

    • Load the crude toxin extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the palytoxins with a stronger solvent (e.g., higher percentage of organic solvent).

    • The resulting eluate is a cleaner, more concentrated sample ready for analysis.

extraction_workflow General Workflow for this compound Analysis sample 1. Sample Homogenization (e.g., Mussel Tissue) extraction 2. Solvent Extraction (e.g., 80% Methanol) sample->extraction centrifuge 3. Centrifugation extraction->centrifuge supernatant 4. Collect Supernatant (Crude Extract) centrifuge->supernatant cleanup 5. Solid-Phase Extraction (SPE) (Clean-up) supernatant->cleanup analysis 6. Instrumental Analysis (LC-MS/MS) cleanup->analysis

Workflow for this compound extraction and analysis from seafood.
Analytical Methods

Several methods are used for the detection and quantification of palytoxins, each with its own advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for confirmation and quantification due to its high sensitivity and selectivity.[14][15] It can distinguish between different this compound analogues.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires derivatization of the toxin to make it fluorescent but can be a cost-effective and simple alternative for quantification.[17]

  • Cell-Based Assays: These functional assays measure the biological activity of the toxin. Examples include cytotoxicity assays (measuring cell death) and haemolytic assays (measuring the lysis of red blood cells).[7] They are useful for screening large numbers of samples but may lack specificity and can be affected by matrix interference.[7] Positive results from these assays typically require confirmation by chemical methods.[16]

Table 3: Comparison of Analytical Methods for this compound Detection

Method Principle Advantages Disadvantages Limit of Quantification (LOQ) Reference(s)
LC-MS/MS Chemical; Mass-based detection High specificity & sensitivity, structural info High cost, requires standards 15 - 500 µg/kg (matrix dependent) [14][18]
HPLC-FLD Chemical; Fluorescence detection Lower cost, simple Requires derivatization, less specific Information in shellfish tissue unavailable [17]
Cytotoxicity Assay Functional; Cell viability High sensitivity, measures bioactivity Matrix effects, less specific 50 µg/kg (mussels) [7]
Haemolytic Assay Functional; Red blood cell lysis Rapid screening Significant matrix effects, low recovery 640 µg/kg (mussels, due to interference) [7]

| Cell-based ELISA | Immunological; Antibody binding | High sensitivity & specificity | Requires specific antibodies | 9.1 µg/kg (mussels) |[19] |

Implications for Research and Drug Development

The unique and potent mechanism of action of this compound makes it a valuable tool for biomedical research. It is used to study the structure and function of the Na+/K+-ATPase pump.[8] Furthermore, the extreme cytotoxicity of this compound has led to investigations into its potential as an anticancer agent, although its high systemic toxicity remains a major challenge. The study of this compound bioaccumulation is also crucial for developing effective monitoring programs to ensure seafood safety and for understanding the ecological impacts of harmful algal blooms.[9]

References

Palytoxin: A Comprehensive Toxicological Profile and Analysis of Lethal Dosen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PLTX) stands as one of the most potent non-protein marine toxins discovered, presenting a significant toxicological threat.[1] Its intricate structure and unique mechanism of action, primarily targeting the ubiquitous Na+/K+-ATPase, result in a cascade of cellular and systemic effects, leading to severe and often fatal outcomes. This technical guide provides an in-depth examination of the toxicological profile of this compound, with a detailed summary of its LD50 values across various species and routes of administration. Furthermore, it outlines the detailed experimental methodologies for key toxicity assessments and visualizes the critical signaling pathways initiated by this compound through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Mechanism of Action: Transformation of a Vital Pump into a Lethal Pore

The primary molecular target of this compound is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane of all animal cells.[2][3] In its normal physiological function, the Na+/K+-ATPase actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP.[1]

This compound binds with exceptionally high affinity to the extracellular side of the Na+/K+-ATPase.[3][4] This binding event induces a profound conformational change in the enzyme, effectively converting the ion pump into a non-selective cation channel.[1][3] This transformation allows for the passive and uncontrolled flow of Na⁺ and K⁺ ions down their respective concentration gradients, leading to a rapid influx of Na⁺ and efflux of K⁺.[1] The dissipation of these critical ion gradients disrupts the cellular membrane potential, triggering a cascade of downstream pathological events.[5]

Signaling Pathway of this compound's Action

The initial interaction of this compound with the Na+/K+-ATPase triggers a series of downstream signaling events, contributing to its profound toxicity. The massive influx of sodium ions leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing a surge in intracellular calcium concentration.[1] This calcium overload, coupled with the direct effects of ion imbalance, activates various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[6]

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds Channel Non-selective Cation Channel NaK_ATPase->Channel Converts to Ion_Imbalance ↑ Na+ influx ↓ K+ efflux Channel->Ion_Imbalance Depolarization Membrane Depolarization Ion_Imbalance->Depolarization Ca_Influx ↑ Intracellular Ca²⁺ Depolarization->Ca_Influx MAPK_Activation MAPK Pathway Activation (ERK, JNK, p38) Ca_Influx->MAPK_Activation Cytotoxicity Cytotoxicity & Cell Death Ca_Influx->Cytotoxicity MAPK_Activation->Cytotoxicity Oral_LD50_Workflow start Start acclimatize Animal Acclimatization (≥ 5 days) start->acclimatize fasting Fasting (e.g., overnight for rats) acclimatize->fasting grouping Randomization into Dose Groups fasting->grouping dosing Oral Gavage Administration of this compound grouping->dosing observation Observation Period (e.g., 24-96 hours) Record symptoms & mortality dosing->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis ld50 LD50 Calculation data_analysis->ld50 end End ld50->end Inhalation_LD50_Workflow start Start acclimatize Animal Acclimatization & Restrainer Training start->acclimatize exposure Nose-Only Exposure in Inhalation Chamber acclimatize->exposure aerosol_gen Aerosol Generation & Characterization aerosol_gen->exposure post_exposure Post-Exposure Observation Period exposure->post_exposure data_collection Record Clinical Signs & Mortality post_exposure->data_collection lc50_calc LC50 Calculation data_collection->lc50_calc end End lc50_calc->end

References

Palytoxin: A Comprehensive Technical Guide on its Role as a Chemical Defense Mechanism in Corals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palytoxin (PLTX), a complex polyether, stands as one of the most potent non-protein marine toxins discovered.[1] Originally isolated from zoanthids of the genus Palythoa, its profound cytotoxicity is a cornerstone of the coral's chemical defense arsenal.[1] This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action, ecological significance, and the experimental methodologies used in its study. Quantitative data on its biological activity are presented, alongside detailed protocols for its extraction, purification, and assessment. Furthermore, this document illustrates the intricate signaling pathways activated by this compound, offering insights for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound and its analogues are naturally synthesized by a variety of marine organisms, including Palythoa zoanthids, Ostreopsis dinoflagellates, and Trichodesmium cyanobacteria.[2] Its primary ecological role is believed to be as a chemical defense mechanism, deterring predators and inhibiting the growth of competing organisms.[3] The extreme toxicity of this compound, with LD50 values in the nanogram per kilogram range, underscores its efficacy as a defensive compound.[4] This potency, however, also presents significant risks to human health through various exposure routes, including ingestion, inhalation, and dermal contact.[5] For the scientific community, this compound serves as a powerful molecular tool to investigate fundamental cellular processes, and its unique properties are a subject of interest for potential therapeutic applications.

Biosynthesis and Ecological Distribution

The complete biosynthetic pathway of this compound remains to be fully elucidated.[6] Current evidence suggests a complex interplay between the coral host and its symbiotic microorganisms. The leading hypothesis posits that symbiotic dinoflagellates of the family Symbiodiniaceae (formerly clade C), residing within the coral's tissues, are the primary producers of this compound.[6][7] This is supported by structural similarities between this compound and other polyketide compounds known to be synthesized by dinoflagellates.[8] However, some studies have failed to detect this compound production in isolated Symbiodinium cultures, suggesting that the coral host may play a crucial role in inducing or modifying the toxin's synthesis.[9][10] Furthermore, the presence of this compound-like hemolytic activity in bacteria isolated from Palythoa suggests that symbiotic bacteria may also contribute to its production.[3]

The concentration of this compound varies significantly among different zoanthid species and even within the same species collected from different locations. This variability is likely influenced by a combination of genetic factors and environmental conditions.

Quantitative Data

The biological activity of this compound is characterized by its extreme potency. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentration in Various Palythoa Species

Palythoa SpeciesConcentration (mg/g wet weight)Reference
Palythoa sp. (undescribed)2.22 ± 0.41[11]
Palythoa heliodiscus> 2[6]
Palythoa aff. clavata> 2[6]
Palythoa sp. (from aquarium)0.5 - 3.5[4]
Palythoa tuberculosa0.00012 - 0.000945[12]
Palythoa cf. toxica0.0934[13]

Table 2: In Vitro Cytotoxicity (IC50) of this compound on Various Cell Lines

Cell LineAssayExposure Time (h)IC50Reference
Neuro2a (mouse neuroblastoma)MTT24~0.4 - 18 ng/mL[3]
EGC (enteric glial cells)MTT24~0.4 - 18 ng/mL[3]
A549 (human lung carcinoma)MTT24~0.4 - 18 ng/mL[3]
HaCaT (human keratinocytes)MTT247.71 ng/mL[3]
HaCaT (human keratinocytes)CCK-82434.8 ng/mL[3]
Caco-2 (human colorectal adenocarcinoma)MTT246.7 ng/mL[14]
Various Cancer Cell Lines (murine and human)MTT720.54 ± 0.05 x 10⁻¹² M[11]
NHDF (normal human dermal fibroblast)MTT72> 1 x 10⁻⁶ M[11]
Leukemia Cell Lines (K562, Jurkat, U937)Trypan Blue2, 4, 6, 8pM range[15]

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining ion gradients in all animal cells.[16] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[16] This disruption of the cellular ion homeostasis is the initial trigger for a cascade of downstream signaling events.

The influx of Na+ leads to membrane depolarization, which in turn activates voltage-gated Ca2+ channels, causing a significant increase in intracellular Ca2+ concentration. The altered intracellular ion concentrations and resulting osmotic stress activate several stress-responsive mitogen-activated protein kinase (MAPK) pathways.

This compound has been shown to activate the following MAPK cascades:

  • c-Jun N-terminal Kinase (JNK) and p38 MAPK: These are typically activated by cellular stress. This compound-induced osmotic stress leads to the activation of upstream kinases, such as SEK1 (MKK4), MKK3, and MKK6, which in turn phosphorylate and activate JNK and p38.[17][18]

  • Extracellular signal-regulated kinase 5 (ERK5): this compound also stimulates the activation of ERK5, another member of the MAPK family.[19]

  • Extracellular signal-regulated kinase 1/2 (ERK1/2): Interestingly, in some cell types, this compound can lead to the activation of ERK1/2 not by activating its upstream kinases, but by down-modulating the activity of an ERK1/2 phosphatase, MKP-3.[17]

The activation of these MAPK pathways ultimately leads to the regulation of gene expression, including the upregulation of genes involved in inflammation and apoptosis, such as c-Fos and matrix metalloproteinases (MMPs).[20][21]

Palytoxin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds and converts to channel ERK1_2_phosphatase ERK1/2 Phosphatase (MKP-3) PLTX->ERK1_2_phosphatase Down-modulates Ion_Imbalance Na+ influx, K+ efflux Membrane Depolarization NaK_ATPase->Ion_Imbalance Osmotic_Stress Osmotic Stress Ion_Imbalance->Osmotic_Stress Upstream_Kinases Upstream Kinases (SEK1, MKK3/6) Osmotic_Stress->Upstream_Kinases JNK_p38 JNK / p38 MAPK Upstream_Kinases->JNK_p38 ERK5 ERK5 Upstream_Kinases->ERK5 Gene_Expression Altered Gene Expression (c-Fos, MMPs) JNK_p38->Gene_Expression ERK5->Gene_Expression ERK1_2 ERK1/2 ERK1_2_phosphatase->ERK1_2 ERK1_2->Gene_Expression

This compound-induced MAPK signaling cascade.

Experimental Protocols

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from Palythoa spp. This protocol is a composite of methodologies described in the literature and may require optimization depending on the specific coral species and available equipment.[22][23][24][25]

Extraction_Purification_Workflow start Start: Harvest Palythoa polyps homogenize Homogenize polyps in polar solvent (e.g., methanol (B129727) or ethanol) start->homogenize extract Stir extraction mixture homogenize->extract centrifuge1 Centrifuge to pellet debris extract->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 partition1 Liquid-liquid partition with hexane (B92381) (to remove non-polar lipids) supernatant1->partition1 aqueous_phase1 Collect aqueous/methanolic phase partition1->aqueous_phase1 partition2 Liquid-liquid partition with butanol aqueous_phase1->partition2 butanol_phase Collect butanol phase (contains PLTX) partition2->butanol_phase evaporate Evaporate butanol under reduced pressure butanol_phase->evaporate resuspend Resuspend crude extract in water/methanol evaporate->resuspend hplc Purify by High-Performance Liquid Chromatography (HPLC) (e.g., C18 column with a water/acetonitrile gradient) resuspend->hplc collect_fractions Collect fractions containing this compound hplc->collect_fractions analyze Analyze fractions by LC-MS for confirmation collect_fractions->analyze end End: Pure this compound analyze->end

General workflow for this compound extraction and purification.

Protocol Steps:

  • Harvesting: Carefully harvest Palythoa polyps from their substrate.

  • Extraction: Homogenize the fresh or frozen polyps in a polar solvent such as methanol or ethanol. The mixture is typically stirred for several hours to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate to pellet the coral tissue and other insoluble debris.

  • Solvent Partitioning:

    • The supernatant is subjected to a liquid-liquid partition with a non-polar solvent like hexane to remove lipids.

    • The resulting aqueous/methanolic layer is then partitioned against a more polar solvent, such as n-butanol. This compound will preferentially move into the butanol phase.

  • Evaporation: The butanol fraction is collected and evaporated to dryness under reduced pressure.

  • Purification: The crude extract is redissolved in a suitable solvent (e.g., a mixture of water and methanol) and subjected to one or more rounds of high-performance liquid chromatography (HPLC) for purification. A C18 reverse-phase column with a water/acetonitrile gradient is commonly used.

  • Analysis: The purity of the isolated this compound is confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Hemolysis Assay

The hemolytic activity of this compound is a widely used functional assay. The following protocol is adapted from Malagoli (2007).[26][27][28][29][30]

Materials:

  • Fresh human or murine red blood cells (RBCs)

  • Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0

  • This compound standard or sample

  • Ouabain (B1677812) (as an inhibitor for specificity control)

  • 0.1% (v/v) Tween 20 (for 100% lysis control)

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Wash fresh RBCs three times with D-PBS by centrifugation.

    • Resuspend the RBC pellet to the desired final concentration in D-PBS (e.g., a 1:24 dilution of a 1:9 packed cells to saline solution).

  • Assay Setup:

    • For specificity control, pre-incubate a set of RBC suspensions with ouabain (e.g., 100 µM) for 30 minutes at 37°C.

    • Add serial dilutions of the this compound standard or sample to the RBC suspensions.

    • Prepare a positive control for 100% hemolysis by adding 0.1% Tween 20 to an RBC suspension.

    • Prepare a negative control with only the RBC suspension in D-PBS to measure spontaneous hemolysis.

  • Incubation: Incubate all samples at 37°C for a defined period (e.g., 4-6 hours).

  • Centrifugation: Centrifuge the tubes/plates to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 415 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the 100% lysis control after subtracting the spontaneous hemolysis of the negative control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of cytotoxic compounds.[3][14]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Conclusion

This compound is a remarkable natural product that plays a critical role in the chemical defense of Palythoa corals. Its extreme potency and specific mode of action on the Na+/K+-ATPase make it a valuable tool for studying fundamental cellular processes. The intricate signaling pathways activated by this compound, particularly the MAPK cascades, offer a window into the cellular stress response and its consequences. The detailed methodologies provided in this guide are intended to facilitate further research into this fascinating molecule. A deeper understanding of this compound's biology and pharmacology will not only enhance our knowledge of coral reef ecology but may also pave the way for the development of novel therapeutic agents. As research in this area continues, it is crucial to adhere to strict safety protocols due to the extreme toxicity of this compound.

References

Methodological & Application

Application Notes and Protocols for Palytoxin In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PLTX) is one of the most potent non-polymeric marine toxins known, originally isolated from zoanthids of the genus Palythoa. Its extreme toxicity presents a significant concern for human health, and its unique mechanism of action makes it a valuable tool in pharmacological research. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable methods: the MTT assay, the LDH assay, and the Hemolysis assay.

This compound's primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[1][2] This disruption of the electrochemical gradient triggers a cascade of downstream events, including membrane depolarization, intracellular calcium overload, mitochondrial damage, and ultimately, cell death through necrosis or apoptosis.[1][3]

Understanding the cytotoxic effects of this compound is crucial for toxicology studies, the development of potential therapeutics for this compound poisoning, and for utilizing this compound as a research tool to study ion transport and cell death mechanisms.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by binding to the Na+/K+-ATPase pump on the cell membrane. This binding event transforms the pump into a leaky channel, permitting the passive flow of sodium and potassium ions down their concentration gradients. The subsequent influx of Na+ and efflux of K+ leads to membrane depolarization. This depolarization can activate voltage-gated calcium channels, causing a significant increase in intracellular calcium concentration. The ionic imbalance and calcium overload disrupt numerous cellular processes, leading to mitochondrial dysfunction, activation of stress response proteins, and the induction of either apoptotic or necrotic cell death pathways.[1][3][4]

Palytoxin_Mechanism cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_downstream Downstream Effects PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Channel Formation of Non-selective Ion Channel NaK_ATPase->Channel Converts to Na_influx Na+ Influx Channel->Na_influx K_efflux K+ Efflux Channel->K_efflux Membrane_Depol Membrane Depolarization Na_influx->Membrane_Depol K_efflux->Membrane_Depol Ca_influx Ca2+ Influx Membrane_Depol->Ca_influx Activates Voltage-gated Ca2+ channels Mito_damage Mitochondrial Damage Ca_influx->Mito_damage Apoptosis Apoptosis Mito_damage->Apoptosis Necrosis Necrosis Mito_damage->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

This compound's primary mechanism of action.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound in various in vitro models. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, exposure time, and assay method used.

Cell LineAssay TypeExposure TimeIC50 / EC50Reference
Caco-2CyQuant proliferation assay24 h1 nM[1]
Caco-2AlamarBlue assay24 h> 0.135 nM[1]
HaCaTNot specified24 h~10 ng/mL[1]
U937Not specifiedNot specifiedpM range[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • 96-well cell culture plates

  • Cell culture medium (serum-free for the MTT incubation step is recommended)

  • This compound stock solution

  • Microplate reader (absorbance at 570-590 nm)

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 590 nm within 1 hour using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) from all other values. Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_PLTX Add this compound to Cells Seed_Cells->Add_PLTX Prepare_PLTX Prepare this compound Dilutions Prepare_PLTX->Add_PLTX Incubate_Treatment Incubate for Desired Time Add_PLTX->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (590 nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is a reliable indicator of cell membrane integrity.

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, stop solution, and lysis buffer)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Microplate reader (absorbance at 490 nm)

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[5] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_assay LDH Assay cluster_analysis Analysis Seed_Treat Seed and Treat Cells (as in MTT protocol) Centrifuge Centrifuge Plate Seed_Treat->Centrifuge Setup_Controls Set up Controls: Spontaneous, Maximum, Background Setup_Controls->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Reaction_Mix Add LDH Reaction Mix Collect_Supernatant->Add_Reaction_Mix Incubate_LDH Incubate at RT Add_Reaction_Mix->Incubate_LDH Add_Stop_Solution Add Stop Solution Incubate_LDH->Add_Stop_Solution Read_Absorbance_LDH Read Absorbance (490 nm) Add_Stop_Solution->Read_Absorbance_LDH Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance_LDH->Calculate_Cytotoxicity

Workflow for the LDH cytotoxicity assay.
Hemolysis Assay

The hemolysis assay measures the ability of a substance to lyse red blood cells (erythrocytes), resulting in the release of hemoglobin. This compound's interaction with the Na+/K+-ATPase on erythrocyte membranes leads to delayed hemolysis.

  • Fresh human or animal (e.g., murine) blood with anticoagulant (e.g., EDTA)

  • Phosphate Buffered Saline (PBS) or 0.9% NaCl solution

  • This compound stock solution

  • Ouabain (B1677812) solution (as an inhibitor)

  • Microcentrifuge tubes or 96-well round-bottom plates

  • Spectrophotometer or microplate reader (absorbance at 540 nm)

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 150 x g) for 5 minutes.[6]

    • Aspirate and discard the plasma and buffy coat.

    • Wash the red blood cell pellet three times with PBS or saline solution, centrifuging and discarding the supernatant after each wash.

    • Prepare a final erythrocyte suspension (e.g., 1-2% v/v) in the appropriate buffer.

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, add the erythrocyte suspension.

    • Add serial dilutions of this compound.

    • To confirm the specificity of this compound-induced hemolysis, include a set of samples pre-incubated with ouabain (e.g., 100 µM) before the addition of this compound.[7]

    • Include a negative control (erythrocytes in buffer only) and a positive control for 100% hemolysis (erythrocytes in distilled water or a lysis buffer).

  • Incubation: Incubate the samples at 37°C for a specified period (e.g., 4-24 hours).[6]

  • Pellet Erythrocytes: Centrifuge the tubes or plate to pellet the intact erythrocytes.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new tube or a flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all readings.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = (Sample Absorbance / 100% Hemolysis Absorbance) * 100

This compound-Induced Apoptotic Signaling Pathway

This compound can induce apoptosis in a caspase-dependent manner at picomolar concentrations.[3] The process involves the activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). Additionally, this compound has been shown to downregulate the anti-apoptotic proteins Mcl-1 and Bcl-2. The pathway is also associated with the phosphorylation of heat shock protein 27 (hsp27) and the oxidation of DJ-1/PARK7.[4]

Apoptosis_Pathway cluster_membrane_events Membrane & Ion Flux cluster_stress_response Stress Response cluster_bcl2_family Bcl-2 Family Regulation cluster_caspases Caspase Cascade PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Ion_Imbalance Ion Imbalance (Na+, K+, Ca2+) NaK_ATPase->Ion_Imbalance Hsp27 Hsp27 Phosphorylation Ion_Imbalance->Hsp27 DJ1 DJ-1/PARK7 Oxidation Ion_Imbalance->DJ1 Bcl2 Bcl-2 Downregulation Ion_Imbalance->Bcl2 Mcl1 Mcl-1 Downregulation Ion_Imbalance->Mcl1 Caspase8 Caspase-8 Activation Ion_Imbalance->Caspase8 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Mcl1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes: Hemolytic Assay for the Measurement of Palytoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX) is one of the most potent non-protein marine toxins known.[1][2][3] Originally isolated from zoanthids of the genus Palythoa, it and its analogs have since been identified in various marine organisms, including dinoflagellates of the genus Ostreopsis and cyanobacteria.[4][5] The toxin can accumulate in the marine food web, posing a significant threat to human health through the consumption of contaminated seafood.[2][4][5] Due to its extreme toxicity, sensitive and reliable methods for the detection and quantification of this compound are crucial. The hemolytic assay is a widely used functional method for determining the biological activity of this compound.[6][7][8][9]

Principle of the Assay

The hemolytic assay for this compound activity is based on its ability to induce a delayed lysis of red blood cells (erythrocytes).[2][4] Although not a direct hemolysin, PTX binds with very high affinity to the Na+/K+-ATPase, a transmembrane protein found on the surface of all vertebrate cells.[1][10][11][12] This binding event transforms the ion pump into a non-selective cation channel or pore.[1][4][11][13][14] The subsequent free diffusion of ions, particularly the influx of Na+ and efflux of K+, disrupts the osmotic balance of the erythrocyte, leading to cell swelling and eventual lysis, with the release of hemoglobin.[1][4][15]

The amount of hemoglobin released into the supernatant is directly proportional to the hemolytic activity of the this compound and can be quantified spectrophotometrically.[16][17] A key feature of this assay is its specificity, which can be confirmed by the inhibition of hemolysis in the presence of ouabain (B1677812), a cardiac glycoside that also binds to the Na+/K+-ATPase and competitively inhibits the action of this compound.[2][10][15]

Applications

  • Screening and Quantification: The hemolytic assay serves as a sensitive tool for detecting and quantifying this compound and its analogs in various samples, including seafood extracts and dinoflagellate cultures.[6][9]

  • Toxicity Assessment: It is employed in toxicological studies to assess the cytotoxic potential of new chemical entities or environmental samples.

  • Mechanism of Action Studies: The assay is valuable for investigating the structure-activity relationships of different this compound analogs and for studying the effects of potential inhibitors.

  • Drug Development: In the context of drug development, this assay can be used to evaluate the potential hemolytic side effects of novel therapeutic agents that may interact with cell membranes or ion channels.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters often encountered in hemolytic assays for this compound activity.

Table 1: Typical this compound Concentrations and Incubation Parameters

ParameterValueSpeciesReference
PTX Concentration Range10⁻³ to 10³ ng/mLHuman[2]
Incubation Time4, 6, 8, 24 hoursHuman[2][6]
Incubation Temperature37 °CHuman, Murine[2][18]
Ouabain Concentration100 µMHuman[2][6]

Table 2: Spectrophotometric Wavelengths for Hemoglobin Detection

WavelengthErythrocyte SourceReference
405 nmHuman[2][6]
414 nmRat[19]
415 nmHuman[16]
540 nmMurine, Bovine[6][20]
545 nmHuman[21]

Table 3: Definition of Hemolytic Unit (HU)

DefinitionErythrocyte SourceReference
Amount of material causing 50% hemolysis in 4 hoursHuman[2][6]
0.4 µg of this compoundHuman[2][6]

Experimental Protocols

Protocol 1: Preparation of Washed Red Blood Cells (RBCs)

This protocol describes the preparation of a washed erythrocyte suspension, a critical first step for a reproducible hemolytic assay.

Materials:

  • Fresh whole blood from a healthy donor (human or other species) collected in tubes containing an anticoagulant (e.g., EDTA).

  • Phosphate Buffered Saline (PBS), pH 7.4, cold.

  • Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0.[2]

  • Refrigerated centrifuge.

  • Sterile centrifuge tubes.

Procedure:

  • Collect fresh blood into a tube containing an anticoagulant.

  • Centrifuge the blood at 500-1000 x g for 10 minutes at 4°C.[17][21]

  • Carefully aspirate and discard the supernatant, which contains the plasma and the buffy coat (white blood cells and platelets).[17]

  • Resuspend the erythrocyte pellet in 5-10 mL of cold PBS.

  • Wash the RBCs by centrifuging at 500-1000 x g for 5-10 minutes at 4°C.[17][21]

  • Repeat the washing step (resuspension and centrifugation) at least three times, or until the supernatant is clear.[17]

  • After the final wash, resuspend the packed RBCs in D-PBS to the desired final concentration (e.g., a 0.25% to 2% v/v suspension).[17][21]

Protocol 2: Hemolytic Assay for this compound Activity

This protocol provides a step-by-step method for measuring this compound-induced hemolysis.

Materials:

  • Washed RBC suspension (from Protocol 1).

  • This compound standard solutions of known concentrations.

  • Test samples containing unknown concentrations of this compound.

  • Ouabain solution (e.g., 100 µM).[2][6]

  • Positive control: 0.1% Triton X-100 or another suitable lytic agent.[21]

  • Negative control: D-PBS.

  • 96-well microtiter plates (round-bottom for incubation, flat-bottom for reading).[18][19]

  • Incubator (37°C).

  • Microplate centrifuge.

  • Spectrophotometer (plate reader).

Procedure:

  • Assay Setup:

    • In a round-bottom 96-well plate, add solutions to triplicate wells:

      • Test Wells: 100 µL of various dilutions of the test sample or this compound standard.

      • Specificity Control: 100 µL of test sample/standard pre-incubated with ouabain (e.g., for 30 minutes at 37°C).[2]

      • Negative Control (0% Lysis): 100 µL of D-PBS.[17]

      • Positive Control (100% Lysis): 100 µL of 0.1% Triton X-100.[17][21]

  • Add 100 µL of the washed RBC suspension to each well.[17]

  • Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at 37°C for a specified period (e.g., 4 to 6 hours).[2][6]

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate at 900-1000 x g for 10 minutes to pellet the intact erythrocytes.[6][17][19]

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate, being careful not to disturb the cell pellet.[17][21]

    • Measure the absorbance of the supernatant at an appropriate wavelength for hemoglobin (e.g., 405 nm, 414 nm, or 540 nm) using a microplate reader.[2][6][19][20]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula:[2][17] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

This compound-Induced Hemolysis Signaling Pathway

Palytoxin_Hemolysis_Pathway PTX This compound NaK_ATPase Na+/K+-ATPase PTX->NaK_ATPase Binds to Pore Formation of Non-selective Cation Pore NaK_ATPase->Pore Converts pump to Ion_Flux Na+ Influx & K+ Efflux Pore->Ion_Flux Allows Osmotic_Imbalance Osmotic Imbalance & Cell Swelling Ion_Flux->Osmotic_Imbalance Leads to Hemolysis Hemolysis (Hemoglobin Release) Osmotic_Imbalance->Hemolysis Causes Ouabain Ouabain Ouabain->NaK_ATPase Inhibits

Caption: this compound binds to Na+/K+-ATPase, forming a pore and causing hemolysis.

Experimental Workflow for Hemolytic Assay

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood 1. Collect Whole Blood Wash_RBC 2. Wash Red Blood Cells Blood->Wash_RBC RBC_Suspension 3. Prepare RBC Suspension Wash_RBC->RBC_Suspension Add_RBC 5. Add RBC Suspension RBC_Suspension->Add_RBC Plate_Setup 4. Set up 96-well Plate (Samples, Controls) Plate_Setup->Add_RBC Incubate 6. Incubate at 37°C Add_RBC->Incubate Centrifuge 7. Centrifuge Plate Incubate->Centrifuge Supernatant 8. Transfer Supernatant Centrifuge->Supernatant Measure 9. Measure Absorbance Supernatant->Measure Calculate 10. Calculate % Hemolysis Measure->Calculate

References

Application Notes and Protocols: Utilizing Neuro-2a Cells for Palytoxin Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PLTX), a potent marine toxin produced by organisms of the Ostreopsis genus, poses a significant threat to human health through seafood consumption and environmental exposure.[1] Its primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[2][3] this compound binds to the Na+/K+-ATPase and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[2][4] This disruption of the electrochemical gradient triggers a cascade of downstream events, including membrane depolarization, intracellular calcium overload, and activation of various signaling pathways, ultimately culminating in cell death.[5][6][7]

The mouse neuroblastoma cell line, Neuro-2a, has emerged as a valuable in vitro model for studying the neurotoxic effects of this compound.[1][3][8] These cells are highly sensitive to the toxin, exhibiting cytotoxic responses at picomolar concentrations.[8][9] Their neuronal characteristics make them particularly relevant for investigating the mechanisms underlying this compound-induced neurotoxicity. This document provides detailed application notes and protocols for utilizing Neuro-2a cells in this compound neurotoxicity research.

Mechanism of this compound Action

This compound exerts its potent neurotoxic effects by targeting the Na+/K+-ATPase. The binding of this compound transforms this ion pump into an open, non-selective cation channel.[2][4] This leads to a dissipation of the transmembrane ion gradients, causing a sustained membrane depolarization. The depolarization, in turn, activates voltage-gated Ca2+ channels, leading to a massive influx of extracellular calcium and a significant increase in the intracellular calcium concentration ([Ca2+]i).[5][6] This calcium overload is a critical event that triggers downstream signaling pathways, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[5] The sustained cellular stress and ionic imbalance also lead to the generation of Reactive Oxygen Species (ROS), contributing to oxidative damage and ultimately, necrotic or apoptotic cell death.[10]

Palytoxin_Mechanism PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Ion_Channel Non-selective Ion Channel NaK_ATPase->Ion_Channel Converts to Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Leads to MAPK MAPK Activation (ERK, JNK, p38) Ca_Influx->MAPK ROS ROS Production Ca_Influx->ROS Cell_Death Cell Death MAPK->Cell_Death ROS->Cell_Death

Caption: this compound's mechanism of action leading to neurotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on the effects of this compound on Neuro-2a cells.

Table 1: Cytotoxicity of this compound in Neuro-2a Cells (MTT Assay)

Treatment ConditionExposure Time (hours)EC50Reference
This compound1942.9 ± 3.8 pM[4][9]
This compound + 500 µM Ouabain (simultaneous)196.3 ± 4.7 pM[4][9]
This compound (2-hour pre-incubation with Ouabain)19290.7 ± 50.2 pM[4][9]
This compound24~0.456 ng/mL (~170 pM)[8]
Ovatoxin-a24~2.5 ng/mL[8]
Ovatoxin-d24~2.5 ng/mL[8]
This compound + Ouabain and Veratridine240.04 nM (0.11 ng/mL)[4]

Table 2: Other Neurotoxic Effects of this compound in Neuro-2a Cells

EndpointThis compound ConcentrationObservationReference
Gene Expression1 pMUpregulation of genes involved in cell survival, neuronal development, and apoptosis.[5]
Intracellular Ca2+10 nMLarge increase in cytosolic calcium concentration.[6][11]
MAPK ActivationConcentration-dependentIncreased phosphorylation of ERK.[5]

Experimental Protocols

The following section provides detailed protocols for key experiments to assess this compound-induced neurotoxicity in Neuro-2a cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Neurotoxicity Assays Culture Culture Neuro-2a cells Seed Seed cells in appropriate plates Culture->Seed Treat Treat cells with this compound Seed->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Calcium Calcium Imaging (Ca2+ Influx) Treat->Calcium ROS ROS Assay (Oxidative Stress) Treat->ROS WB Western Blot (MAPK Activation) Treat->WB

Caption: General experimental workflow for this compound neurotoxicity studies.
Cell Culture and Maintenance of Neuro-2a Cells

  • Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture: Culture Neuro-2a cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a brief incubation with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a ratio of 1:5 to 1:10.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed Neuro-2a cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound). Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the EC50 value.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Intracellular Calcium Imaging using Fura-2 AM

This method allows for the ratiometric measurement of intracellular calcium concentrations.

  • Cell Seeding: Seed Neuro-2a cells on glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS). Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes at room temperature.

  • Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • This compound Application: Perfuse the cells with HBSS and establish a baseline fluorescence. Apply this compound at the desired concentration (e.g., 10 nM) and record the changes in fluorescence.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.[2]

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed Neuro-2a cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight. Treat the cells with this compound for the desired duration.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.[10]

Western Blot Analysis of MAPK Activation

This technique is used to detect the phosphorylation and thus activation of MAPK signaling proteins.

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (e.g., rabbit anti-phospho-ERK1/2, 1:1000 dilution).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective MAPKs and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.[12][13][14][15][16]

MAPK_Signaling cluster_western_blot Western Blot Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK, p-JNK, p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for analyzing MAPK activation.

Conclusion

Neuro-2a cells provide a robust and sensitive in vitro system for investigating the neurotoxic mechanisms of this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing various aspects of this compound-induced cellular dysfunction, from initial cytotoxicity to the intricate signaling pathways involved. By employing these standardized methods, researchers can gain valuable insights into the pathophysiology of this compound exposure and contribute to the development of potential therapeutic interventions.

References

Application Notes and Protocols for Caco-2 Cell Monolayer Assay for Palytoxin Intestinal Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PLTX), one of the most potent marine toxins known, poses a significant risk to human health through the consumption of contaminated seafood.[1][2] Despite its high parenteral toxicity, the oral toxicity of this compound is considerably lower.[1][2] Understanding the intestinal transport and barrier integrity effects of this compound is crucial for risk assessment and the development of potential therapeutics. The Caco-2 cell monolayer assay is a well-established and widely accepted in vitro model that simulates the human intestinal barrier.[1][2] This document provides detailed application notes and protocols for utilizing the Caco-2 assay to evaluate the intestinal transport of this compound.

This compound's primary mechanism of action involves its high-affinity binding to the Na+/K+-ATPase, an essential ion pump in all animal cells.[3][4][5] This interaction converts the pump into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, thereby disrupting the cellular ion homeostasis and leading to cell death.[5][6][7] In the context of the intestinal barrier, this disruption of cellular function can compromise the integrity of the epithelial monolayer.

Data Presentation

Table 1: Effect of this compound on Caco-2 Cell Monolayer Integrity (TEER)
This compound Concentration (nM)Incubation Time (hours)TEER (% of Control)Reference
0.01352, 10No significant change[8]
0.1352, 10No significant change[8]
1.352Slight decrease[8]
1.3510More noticeable decrease[8]
13.52, 10Significant decrease[8]

Note: Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer. A decrease in TEER indicates a loss of barrier function.[9]

Table 2: Cytotoxicity of this compound on Differentiated Caco-2 Cells
AssayIncubation Time (hours)IC50 (nM)Reference
AlamarBlue (Cell Viability)3> 13.5[10]
AlamarBlue (Cell Viability)6~13.5[10]
AlamarBlue (Cell Viability)10~1.35[10]
AlamarBlue (Cell Viability)24~0.135[10]
CyQuant (Cell Proliferation)241[3]

Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

Caco-2 Cell Culture and Differentiation

This protocol is based on methodologies established for creating a differentiated monolayer of Caco-2 cells that mimics the intestinal epithelium.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • 0.25% Trypsin-EDTA

  • Transwell® inserts (0.4 µm pore size, polyethylene (B3416737) terephthalate (B1205515) membrane)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Maintain Caco-2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.[11]

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[11] Neutralize trypsin with complete medium and centrifuge.

  • Seeding on Transwells: Resuspend the cell pellet and seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1.2 x 10^5 cells/mL.[12] Add fresh medium to the basolateral side.

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer.[12] Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before commencing the this compound transport assay, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter. Monolayers are typically ready for experiments when TEER values are stable and reach >250 Ω·cm².

This compound Treatment and TEER Measurement

This protocol details the procedure for treating the Caco-2 monolayers with this compound and assessing the impact on barrier integrity.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • This compound standard

  • Serum-free DMEM

  • EVOM™ voltohmmeter with STX2 electrodes

Procedure:

  • Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol-water) and make serial dilutions in serum-free DMEM to the desired final concentrations (e.g., 0.0135, 0.135, 1.35, and 13.5 nM).

  • Baseline TEER Measurement: Before adding the toxin, carefully wash the monolayers with pre-warmed PBS and replace the medium with serum-free DMEM. Measure the initial TEER of each monolayer.

  • This compound Exposure: Add the prepared this compound solutions to the apical compartment of the Transwell® inserts. Use serum-free DMEM without this compound as a negative control.

  • Time-Course TEER Measurement: Measure the TEER at various time points (e.g., 2, 6, 10, and 24 hours) after the addition of this compound.[2][8]

  • Data Analysis: Normalize the TEER values by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. Express the results as a percentage of the initial TEER value.

This compound Permeability Assay

This protocol is designed to quantify the amount of this compound that crosses the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • This compound solutions

  • Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Monolayer Preparation: Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.

  • This compound Application: Add the this compound solution of a known concentration to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.

  • Sampling: At predetermined time points (e.g., 2, 4, 6, 24 hours), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the transport rate (amount of substance transported per unit time)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration in the donor compartment

    Note: Studies have shown that this compound does not significantly pass through the Caco-2 monolayer, suggesting poor transport to the blood, which may explain its lower oral toxicity.[1][2]

Cell Viability Assay

This protocol is to assess the cytotoxic effects of this compound on Caco-2 cells.

Materials:

  • Differentiated Caco-2 cells in a 96-well plate

  • This compound solutions

  • Cell viability reagent (e.g., AlamarBlue, MTT, or CyQuant)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to differentiate for 21 days.

  • This compound Treatment: Treat the cells with various concentrations of this compound for different durations (e.g., 3, 6, 10, and 24 hours).[10]

  • Incubation with Viability Reagent: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value. Differentiated Caco-2 cells treated with PLTX show a time and dose-dependent decrease in cell viability.[10]

Visualization of Mechanisms and Workflows

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase binds to Channel Formation of a non-selective cation channel NaK_ATPase->Channel converts to Ion_Flux Na+ influx K+ efflux Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ increase Depolarization->Ca_Influx Cell_Damage Cytoskeletal Damage & Cell Death Ca_Influx->Cell_Damage Monolayer_Disruption Disruption of Monolayer Integrity (↓ TEER) Cell_Damage->Monolayer_Disruption Caco2_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Culture 1. Culture Caco-2 cells Seed 2. Seed cells on Transwell inserts Culture->Seed Differentiate 3. Differentiate for 21 days Seed->Differentiate TEER_check 4. Confirm monolayer integrity (TEER measurement) Differentiate->TEER_check Treat 5. Treat with this compound TEER_check->Treat Measure_TEER 6a. Measure TEER over time Treat->Measure_TEER Measure_Permeability 6b. Measure this compound permeability (Papp) Treat->Measure_Permeability Measure_Viability 6c. Assess cell viability (IC50) Treat->Measure_Viability Analyze_TEER 7a. Analyze changes in barrier function Measure_TEER->Analyze_TEER Analyze_Permeability 7b. Quantify intestinal transport Measure_Permeability->Analyze_Permeability Analyze_Viability 7c. Determine cytotoxicity Measure_Viability->Analyze_Viability

References

Palytoxin's Impact on HaCaT Keratinocytes: A Detailed Analysis of Cytotoxicity, Inflammatory Response, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palytoxin (PLTX), a potent marine toxin, poses a significant threat to human health, with cutaneous exposures being a common route of intoxication. The immortalized human keratinocyte cell line, HaCaT, serves as a crucial in vitro model for studying the dermatological effects of PLTX. This document provides a comprehensive overview of the known effects of this compound on HaCaT cells, including its profound cytotoxicity, the induction of a robust inflammatory response, and the underlying cellular and molecular mechanisms. Detailed protocols for key experimental procedures are provided to facilitate further research in this area.

Cytotoxic Effects of this compound on HaCaT Cells

This compound is extremely potent against HaCaT keratinocytes, with its cytotoxicity evident in the nanogram per milliliter range. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the assay used and the duration of exposure.

Table 1: Cytotoxicity of this compound and its Analogs on HaCaT Cells

CompoundExposure TimeAssayIC50 / EC50Reference
This compound24 hoursMTT7.71 ng/mL[1]
This compound24 hoursCCK-834.8 ng/mL[1]
This compound4 hoursMTT72.4 ng/mL[1]
This compound4 hoursMTT6.1 x 10⁻¹¹ M[2]
This compound4 hoursSRB4.7 x 10⁻¹⁰ M[2]
This compound4 hoursLDH Leakage1.8 x 10⁻⁸ M[2]
Ovatoxin-a24 hoursMTT~10 ng/mL[1]
Ovatoxin-d24 hoursMTT~3 ng/mL[1]
42S-hydroxy-50R-palytoxin4 hoursMTT~268 ng/mL[1]
42S-hydroxy-50S-palytoxin4 hoursMTT~2492 ng/mL[1]

Mechanisms of this compound-Induced Cell Death

This compound triggers multiple cell death pathways in HaCaT cells, with evidence supporting roles for necrosis, apoptosis, and ferroptosis.

Necrosis and Apoptosis

Studies have shown that this compound can induce necrotic cell death in HaCaT cells, characterized by propidium (B1200493) iodide uptake as early as one hour after exposure.[3] This necrotic effect is preceded by rapid mitochondrial damage.[3] While necrosis appears to be a primary mechanism, this compound also induces apoptosis. This is supported by the observed down-regulation of key components of the MAPK pathway, which is involved in cell proliferation and survival.[1]

Ferroptosis

Recent proteomic studies suggest that this compound may also induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[4] This is evidenced by the up-regulation of VDAC3, ACSL4, and NCOA4, proteins associated with the ferroptotic pathway.[4]

Inflammatory Response to this compound

HaCaT cells play an active role in the inflammatory response to this compound by releasing a variety of pro-inflammatory mediators.

Table 2: Inflammatory Mediators Released by HaCaT Cells Upon this compound Exposure

MediatorThis compound ConcentrationExposure TimeObservationReference
IL-8≥ 5 ng/mLNot SpecifiedSignificant increase in secretion[1]
IL-610 pM (26.8 ng/mL)Not SpecifiedRelease of IL-6[1]
IL-810 pM (26.8 ng/mL)Not SpecifiedRelease of IL-8[1]
TNF-α10 pM (26.8 ng/mL)Not SpecifiedRelease of TNF-α[1]
Histamine10 pM (26.8 ng/mL)Not SpecifiedRelease of Histamine[1]
Prostaglandin-E₂10 pM (26.8 ng/mL)Not SpecifiedRelease of Prostaglandin-E₂[1]
Conditioned MediaNot SpecifiedNot SpecifiedIncreased migration of THP-1 monocytes and dendritic cells[5]

Signaling Pathways Affected by this compound

The primary molecular target of this compound is the Na+/K+-ATPase pump on the cell membrane.[6][7] Binding of this compound converts this pump into a non-selective cation channel, leading to a massive influx of Na+ ions and disruption of the cellular ion gradient.[6][7][8] This initial event triggers a cascade of downstream signaling pathways.

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase binds & converts to channel Ion_Imbalance Ion Imbalance (↑ Na+ influx) NaK_ATPase->Ion_Imbalance Mitochondrial_Damage Mitochondrial Damage Ion_Imbalance->Mitochondrial_Damage MAPK_Pathway MAPK Pathway Ion_Imbalance->MAPK_Pathway Ferroptosis_Pathway Ferroptosis Pathway Ion_Imbalance->Ferroptosis_Pathway Inflammation Inflammatory Response (↑ IL-6, IL-8, TNF-α) Ion_Imbalance->Inflammation ROS ↑ ROS Production Mitochondrial_Damage->ROS Necrosis Necrosis Mitochondrial_Damage->Necrosis MAPK_Downregulation ↓ MAPK1, MAP2K1, MAP2K2 MAPK_Pathway->MAPK_Downregulation Apoptosis Apoptosis MAPK_Downregulation->Apoptosis Cell_Proliferation ↓ Cell Proliferation MAPK_Downregulation->Cell_Proliferation Ferroptosis_Upregulation ↑ VDAC3, ACSL4, NCOA4 Ferroptosis_Pathway->Ferroptosis_Upregulation Ferroptosis Ferroptosis Ferroptosis_Upregulation->Ferroptosis

Caption: this compound signaling cascade in HaCaT cells.

Experimental Protocols

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture HaCaT Cell Culture Treatment This compound Treatment Culture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT AnnexinV Apoptosis/Necrosis Assay (Annexin V/PI Staining) Treatment->AnnexinV ELISA Inflammation Assay (ELISA for IL-6, IL-8) Treatment->ELISA Data_Analysis Data Acquisition & Analysis (Plate Reader, Flow Cytometer) MTT->Data_Analysis AnnexinV->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects.

HaCaT Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the HaCaT keratinocyte cell line.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (P/S)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA solution (0.25%)

  • T-75 cell culture flasks

  • Sterile serological pipettes and pipette tips

  • 37°C, 5% CO₂ incubator

  • Centrifuge

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

  • Cell Seeding: Thaw a cryovial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Change the culture medium every 2-3 days.

  • Subculturing (Splitting):

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and plate into new flasks at the desired split ratio (e.g., 1:3 to 1:5).

This compound Treatment

Materials:

  • This compound stock solution (handle with extreme caution in a certified fume hood)

  • Complete HaCaT growth medium

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates (e.g., 96-well for cytotoxicity, 24-well for cytokine analysis, 6-well for flow cytometry)

Procedure:

  • Cell Seeding: Seed HaCaT cells in the appropriate multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • This compound Dilution: Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.

MTT Assay for Cell Viability

Materials:

  • This compound-treated and control HaCaT cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • MTT Addition: Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Annexin V/PI Staining for Apoptosis and Necrosis

Materials:

  • This compound-treated and control HaCaT cells in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

ELISA for IL-6 and IL-8 Quantification

Materials:

  • Supernatants from this compound-treated and control HaCaT cells

  • Human IL-6 and IL-8 ELISA kits

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for either IL-6 or IL-8 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 or IL-8 in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound exerts a complex and potent toxic effect on HaCaT keratinocytes, involving cytotoxicity, induction of multiple cell death pathways, and a significant pro-inflammatory response. The primary interaction with the Na+/K+-ATPase triggers a cascade of events that disrupt cellular homeostasis. The provided protocols offer a framework for researchers to investigate these effects further, contributing to a better understanding of this compound's dermatotoxicity and aiding in the development of potential therapeutic interventions. Extreme caution should be exercised when handling this compound due to its high toxicity.

References

Electrophysiological Studies of Palytoxin on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX) is one of the most potent non-peptide marine toxins known, originally isolated from zoanthids of the genus Palythoa.[1][2] Its extreme toxicity, with LD50 values in the nanogram per kilogram range, is a consequence of its unique and highly specific interaction with a fundamental cellular protein: the Na+/K+-ATPase.[1][3] Unlike typical ion channel blockers or openers, this compound exhibits a novel mechanism of action by converting the Na+/K+-ATPase ion pump into a non-selective cation channel.[1][4][5] This conversion leads to a catastrophic disruption of the electrochemical gradients essential for cell viability and function, resulting in a wide array of secondary pharmacological effects, including potent cardiovascular and neurological responses.[6][7]

This document provides detailed application notes on the electrophysiological effects of this compound and standardized protocols for its study using patch-clamp techniques. The information is intended to guide researchers in accurately characterizing the effects of PTX and understanding its complex downstream consequences on cellular electrophysiology.

Section 1: Primary Mechanism of Action - Conversion of the Na+/K+-ATPase

The primary and definitive molecular target of this compound is the Na+/K+-ATPase, an essential enzyme present in virtually all animal cells.[4][8] In its normal physiological cycle, the Na+/K+-ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP.[9]

This compound binds with extremely high affinity to the pump, with a dissociation constant (KD) reported to be as low as 20 pM.[1] This binding event locks the pump in a conformation that opens a pore through its structure, effectively transforming the transporter into a non-selective cation channel.[1][9][10] This action eliminates the pump's normal function and allows for the passive diffusion of monovalent cations down their electrochemical gradients.[9][11] The result is a persistent influx of Na+ and an efflux of K+, leading to rapid membrane depolarization.[1][12] Cryo-electron microscopy studies have shown that PTX binds to the E2P state of the pump, occupying the Na+ exit pathway and preventing the closure of the extracellular gate, thereby creating a continuous channel.[4][13]

cluster_0 Normal Na+/K+-ATPase Function cluster_1 This compound-Modified Channel pump_e1 E1 State (High Na+ Affinity) pump_e2 E2 State (High K+ Affinity) pump_e1->pump_e2 Phosphorylation adp ADP + Pi pump_e1->adp k_in 2 K+ (in) pump_e1->k_in pump_e2->pump_e1 Dephosphorylation na_out 3 Na+ (out) pump_e2->na_out atp ATP atp->pump_e1 na_in 3 Na+ (in) na_in->pump_e1 k_out 2 K+ (out) k_out->pump_e2 ptx_pump Na+/K+-ATPase + this compound channel Non-Selective Cation Channel ptx_pump->channel Converts to na_influx Na+ Influx channel->na_influx k_efflux K+ Efflux channel->k_efflux depolarization Membrane Depolarization na_influx->depolarization k_efflux->depolarization ptx This compound pump_start Na+/K+-ATPase ptx->pump_start pump_start->ptx_pump

Caption: this compound converts the Na+/K+-ATPase pump into a non-selective cation channel.

Section 2: Electrophysiological Properties of the PTX-Induced Channel

The channel formed by the PTX-modified Na+/K+-ATPase has distinct electrophysiological characteristics. It is a small conductance, non-selective cation channel that does not inactivate.[14][15] It allows the passage of Na+, K+, and even larger organic cations like N-methyl-D-glucamine, indicating a relatively large pore size of over 7.5 Å in diameter.[4] The gating of these channels can be modulated by the pump's physiological ligands; for instance, intracellular ATP promotes channel opening, while extracellular K+ promotes closing.[5][16]

ParameterValueCell Type / ModelReference
Primary Target Na+/K+-ATPaseUniversal in animal cells[3][4][8]
Binding Affinity (KD) ~20 pMN/A[1]
Single-Channel Conductance 9 - 25 pSExcitable cells[14]
10 pSIn-vitro synthesized pump in planar lipid bilayer[8]
Ion Selectivity Non-selective monovalent cation channelUniversal[4][6][14]
Reversal Potential ~5 mVCat atrial myocytes[17]
Inhibitors Ouabain (at high concentrations), K+ ionsVarious[14][16][18]

Section 3: Downstream Electrophysiological Consequences

The primary action of this compound on the Na+/K+-ATPase initiates a cascade of secondary electrophysiological events driven by the collapse of the cellular ion gradients and membrane depolarization.

  • Membrane Depolarization : The constant inward leak of Na+ and outward leak of K+ through the PTX-induced channel causes a rapid and sustained depolarization of the cell membrane.[1][17] This depolarization is insensitive to tetrodotoxin (B1210768) (TTX), confirming it is not mediated by voltage-gated sodium channels.[15]

  • Activation of Voltage-Gated Ca2+ Channels (VGCCs) : The significant membrane depolarization is sufficient to activate L-type and other voltage-gated calcium channels, leading to an influx of extracellular Ca2+.[14][19]

  • Reversal of the Na+/Ca2+ Exchanger (NCX) : The substantial increase in intracellular Na+ concentration alters the driving force for the NCX, causing it to operate in its reverse mode. This actively transports Na+ out of the cell in exchange for bringing more Ca2+ into the cell, further exacerbating the calcium overload.[7][14][19]

  • Intracellular Ca2+ Overload : The combined influx from VGCCs and the reversed NCX leads to a massive increase in the intracellular calcium concentration ([Ca2+]i).[7][17] In cardiac myocytes, this overload can manifest as spontaneous Ca2+ waves, delayed afterdepolarizations (DADs), and arrhythmias.[17][20]

ptx This compound binds Na+/K+-ATPase conversion Pump converted to non-selective cation channel ptx->conversion flux Na+ influx ↑ K+ efflux ↑ conversion->flux depolarization Membrane Depolarization flux->depolarization ncx Reversal of Na+/Ca2+ Exchanger flux->ncx High [Na+]i vgcc Activation of Voltage-Gated Ca2+ Channels depolarization->vgcc ca_influx Ca2+ Influx ↑ vgcc->ca_influx ncx->ca_influx ca_overload Intracellular [Ca2+] Overload ca_influx->ca_overload effects Downstream Cellular Effects (e.g., Contraction, Arrhythmia, Neurotransmitter Release) ca_overload->effects

Caption: Downstream signaling cascade initiated by this compound's primary action.

Section 4: Effects on Other Ion Channels

Electrophysiological studies have shown that this compound does not primarily target other ion channels. While the function of channels like voltage-gated Na+, K+, and Ca2+ channels is profoundly altered during PTX exposure, these effects are secondary consequences of the massive membrane depolarization and ionic dysregulation.

  • Voltage-Gated Sodium Channels (Nav) : The PTX-induced depolarization is insensitive to Nav blockers like TTX.[15] Some studies report a reduction in Na+ current, which is an expected consequence of depolarization-induced inactivation of Nav channels.[15]

  • Voltage-Gated Calcium Channels (Cav) : PTX does not directly affect the whole-cell Ca2+ current (ICa).[17] The observed increases in calcium-dependent processes are due to the activation of Cav channels by depolarization, not a direct modulation of the channel itself.[7][21]

  • Ryanodine Receptors (RyR) : PTX does not directly affect the channel activity of RyRs in the sarcoplasmic reticulum.[17]

  • H+/K+-ATPase : Studies have shown that non-gastric H+/K+-ATPases are not sensitive to this compound.[18]

Section 5: Experimental Protocols

Extreme Caution Required : this compound is one of the most potent toxins known. All handling of PTX stock solutions must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.

Protocol 5.1: Whole-Cell Patch-Clamp Recording of PTX-Induced Currents

This protocol is designed to measure the macroscopic current induced by the conversion of Na+/K+-ATPase into channels across the entire cell membrane.

Objective : To characterize the current-voltage (I-V) relationship and properties of the whole-cell current induced by this compound.

Materials :

  • Cells : HEK-293 cells, primary cardiac myocytes, or other cell lines expressing Na+/K+-ATPase.

  • Extracellular (Bath) Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM) : 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • This compound Stock : 10 µM PTX in DMSO or ethanol, stored at -20°C. Dilute to a final working concentration (e.g., 10-100 pM) in extracellular solution immediately before use.

  • Equipment : Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition system.[22]

Procedure :

  • Preparation : Plate cells on glass coverslips suitable for recording. Mount the coverslip in the recording chamber on the microscope stage and begin perfusion with the extracellular solution.

  • Pipette Pulling : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation : Approach a target cell with the glass pipette while applying slight positive pressure. Once the pipette touches the cell, release the pressure to allow the membrane to seal to the glass tip. Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration : Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[23]

  • Baseline Recording : Switch to voltage-clamp mode. Hold the cell at a potential of -60 mV. Apply a series of voltage steps or a voltage ramp (e.g., from -100 mV to +60 mV) to record baseline membrane currents.

  • This compound Application : Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition : Continuously monitor the holding current. As PTX begins to act, a large inward current will develop at negative potentials. Once the effect reaches a steady state, re-run the voltage-step or ramp protocol to record the PTX-induced current.

  • Data Analysis : Subtract the baseline currents from the PTX-induced currents to isolate the net effect of the toxin. Plot the resulting current as a function of voltage to determine the I-V relationship and reversal potential.

Protocol 5.2: Single-Channel Recording of PTX-Modified Na+/K+-ATPase

This protocol is adapted from studies using in-vitro synthesized pumps and is designed to measure the conductance of a single PTX-induced channel.[8]

Objective : To directly measure the single-channel conductance of the Na+/K+-ATPase after modification by this compound.

Materials :

  • Protein Source : Purified Na+/K+-ATPase from tissue or a cell-free expression system to synthesize the pump subunits.[8]

  • Planar Lipid Bilayer : A synthetic lipid membrane (e.g., POPE/POPS) formed across a small aperture separating two chambers (cis and trans).

  • Recording Solution (Symmetrical, in mM) : 150 NaCl, 10 HEPES (pH 7.4).

  • This compound : Final working concentration of ~100 pM added to the cis (extracellular-equivalent) chamber.

  • Equipment : Planar lipid bilayer workstation, highly sensitive patch-clamp amplifier.

Procedure :

  • Bilayer Formation : Form a stable planar lipid bilayer across the aperture.

  • Protein Reconstitution : Incorporate the purified or synthesized Na+/K+-ATPase into the bilayer from vesicles.

  • Baseline Recording : Clamp the voltage across the bilayer and record baseline current. No channel activity should be present.

  • This compound Application : Add this compound to the cis chamber, which corresponds to the extracellular side of the pump.

  • Single-Channel Recording : Observe the current trace for the appearance of discrete, step-like channel openings. Record these events at various holding potentials.

  • Data Analysis : Create an all-points histogram of the current recordings to determine the unitary current amplitude (i). Plot these amplitudes against the corresponding voltages to generate a single-channel I-V curve. The slope of this curve represents the single-channel conductance.

prep Cell / Bilayer Preparation pipette Pipette Positioning & Seal Formation prep->pipette config Establish Recording Configuration (Whole-Cell / Reconstituted) pipette->config baseline Record Baseline Currents config->baseline ptx Apply this compound via Perfusion baseline->ptx acquire Acquire Data of PTX-Induced Currents ptx->acquire analysis Data Analysis (I-V Curve, Conductance) acquire->analysis

Caption: General experimental workflow for electrophysiological studies of this compound.

References

Palytoxin as a Tool for Studying Na+/K+-ATPase Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX), a potent marine toxin, is a highly valuable molecular tool for investigating the structure and function of the Na+/K+-ATPase.[1] This complex polyether molecule exerts its profound cytotoxic effects by binding with high affinity to the extracellular side of the Na+/K+-ATPase, an essential enzyme responsible for maintaining cellular electrochemical gradients.[1] The binding of this compound converts the Na+/K+-ATPase from an ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+, ultimately causing cell depolarization and death.[1][2] This unique mechanism of action makes this compound an indispensable tool for elucidating the conformational states, ion translocation pathways, and pharmacology of the Na+/K+-ATPase.[1][3]

These application notes provide detailed protocols for key experiments utilizing this compound to study Na+/K+-ATPase function, along with structured data on its interaction with the enzyme and diagrams illustrating its mechanism of action.

Mechanism of Action

Under normal physiological conditions, the Na+/K+-ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process fueled by the hydrolysis of one molecule of ATP.[4] This pumping activity is crucial for maintaining the resting membrane potential, regulating cell volume, and driving secondary active transport of other solutes.

This compound disrupts this vital process by binding to the Na+/K+-ATPase and locking it in a conformation that forms a continuous channel through the cell membrane.[5][6] This this compound-induced channel is non-selective for monovalent cations, allowing Na+ and K+ to flow down their respective electrochemical gradients.[2][5] The result is a rapid dissipation of the cellular ion gradients, leading to membrane depolarization, swelling, and eventual lysis.[1] The gating of this channel can be modulated by the pump's physiological ligands, such as intracellular ATP, which promotes channel opening, and extracellular K+, which promotes closing.[7][8]

Quantitative Data: this compound-Na+/K+-ATPase Interaction

The interaction of this compound with Na+/K+-ATPase has been characterized by various quantitative parameters, providing insights into its potency and binding kinetics.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 20 pMGeneral
2 x 10⁻¹¹ MHuman Erythrocytes
6.38 x 10⁻⁷ MDog Kidney (SPR)[2][9]
Forward Rate Constant (k_on) 10⁵ M⁻¹s⁻¹Na,K-ATPase (20°C)[5][10]
Backward Rate Constant (k_off) ~10⁻³ s⁻¹Na,K-ATPase (20°C)[5][10]
Inhibitory Constant (Ki) 3 x 10⁻¹¹ MHuman Erythrocytes

Table 1: Binding and Kinetic Constants of this compound with Na+/K+-ATPase. This table summarizes the reported binding affinity (Kd), forward (k_on) and backward (k_off) rate constants, and inhibitory constant (Ki) of this compound for the Na+/K+-ATPase in different experimental systems.

Cell LineEC50 / IC50AssayExposure TimeReference
Human MonocytesMedian EC50 = 2.7 x 10⁻¹⁰ MMTT AssayNot Specified[11]
NG108-15EC50 = 0.05 nM (with ouabain (B1677812) & veratridine)MTT Assay24 h[12]
Neuro-2aEC50 = 0.04 nM (with ouabain & veratridine)MTT Assay24 h[12]
Caco-2IC50 = 200 ng/mLMTT AssayNot Specified[13]
Nervous System Cell Lines (Neuro2a, EGC)Lowest IC50 values among various cell linesMTT Assay24 h[13]
Human Lung Cell Line (A549)Low IC50 valueMTT Assay24 h[13]

Table 2: Cytotoxicity of this compound in Various Cell Lines. This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in different cell lines as determined by cytotoxicity assays.

Visualizing this compound's Effect on Na+/K+-ATPase

The following diagrams illustrate the normal function of the Na+/K+-ATPase and the disruptive action of this compound.

NaK_ATPase_Cycle cluster_out Extracellular cluster_in Intracellular 2K_out 2 K+ E2_2K E2 (2 K+ bound) 2K_out->E2_2K 3Na_out 3 Na+ 3Na_in 3 Na+ E1_3Na E1 (3 Na+ bound) 3Na_in->E1_3Na 2K_in 2 K+ ATP ATP ATP->E1_3Na ADP_Pi ADP + Pi E1P_3Na E1~P (3 Na+ occluded) E1_3Na->E1P_3Na ATP hydrolysis E1P_3Na->3Na_out E2P E2-P E1P_3Na->E2P Conformational change E2P->2K_out E2_2K->2K_in Dephosphorylation E2_2K->E1_3Na Conformational change Palytoxin_Mechanism Na_out High Na+ K_out Low K+ Na_in Low Na+ K_in High K+ Pump Na+/K+-ATPase (Pump Conformation) Channel This compound-Bound Na+/K+-ATPase (Channel Conformation) Pump->Channel Conformational Change This compound This compound This compound->Pump Binds to extracellular side K_in_ion K+ Channel->K_in_ion Efflux Na_out_ion Na+ Na_out_ion->Channel Influx Experimental_Workflow start Start: Prepare Cells or Purified Na+/K+-ATPase treatment Treat with this compound (and controls) start->treatment assay Perform Assay treatment->assay atpase_activity Na+/K+-ATPase Activity Assay assay->atpase_activity Biochemical ion_flux Ion Flux Assay (e.g., 86Rb+ uptake) assay->ion_flux Functional (Cellular) cytotoxicity Cytotoxicity Assay (e.g., MTT) assay->cytotoxicity Functional (Cellular) data_acquisition Data Acquisition (Spectrophotometry, Scintillation Counting, etc.) atpase_activity->data_acquisition ion_flux->data_acquisition cytotoxicity->data_acquisition analysis Data Analysis (Calculate rates, EC50, etc.) data_acquisition->analysis conclusion Conclusion: Characterize this compound's Effect on Na+/K+-ATPase Function analysis->conclusion

References

Application Notes and Protocols: The Use of Palytoxin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PLTX), a complex polyether marine toxin originally isolated from zoanthids of the genus Palythoa, is one of the most potent non-peptide toxins known.[1][2][3] Its primary mechanism of action involves high-affinity binding to the Na⁺/K⁺-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[4][5][6][7] This interaction converts the ion pump into a non-selective cation channel, leading to a cascade of downstream cellular events.[6][8][9][10] While historically known for its toxicity, recent research has highlighted the potent and selective cytotoxic effects of this compound against various cancer cell lines at picomolar concentrations, suggesting its potential as a promising anti-cancer agent.[1][2][11] These notes provide an overview of its application in cancer research, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the Na⁺/K⁺-ATPase pump.[2][4] Binding of this compound to the extracellular domain of the pump transforms it into an open, non-specific ion channel.[5][11][12] This disrupts the crucial electrochemical gradient across the cell membrane by allowing a massive influx of sodium (Na⁺) and calcium (Ca²⁺) ions and an efflux of potassium (K⁺) ions.[7][11][12][13]

The resulting membrane depolarization and severe ion imbalance trigger multiple downstream signaling pathways that culminate in cell death.[9][14] Key events include:

  • Activation of MAPK Pathways : this compound has been shown to activate mitogen-activated protein kinase (MAPK) cascades, including the stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 kinases.[11][15] This activation is often a consequence of the ion flux-induced cellular stress.[13][14]

  • Induction of Apoptosis : At picomolar concentrations, this compound induces apoptotic cell death in various cancer cell lines, particularly leukemia.[11][16] This process is characterized by the dose-dependent downregulation of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-xL.[11][16] Furthermore, this compound can induce the dephosphorylation of Bcl-2 through the involvement of protein phosphatase (PP)2A, further promoting apoptosis.[11][16]

  • Induction of Ferroptosis : Some studies suggest that this compound can induce ferroptosis, a form of programmed cell death, by up-regulating the expression of key genes like ACSL4 and NCOA4.[17]

  • Cytoskeletal Disruption : The toxin can lead to the distortion of actin filaments, affecting cellular integrity and morphology.[3][17]

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_downstream Downstream Signaling PLTX This compound Pump Na+/K+-ATPase PLTX->Pump binds Channel Non-selective Ion Channel Pump->Channel converts to Na_in Na+ Influx Channel->Na_in K_out K+ Efflux Channel->K_out Depol Membrane Depolarization Na_in->Depol MAPK MAPK Cascade (JNK, p38) Na_in->MAPK activate K_out->MAPK activate Ca_in Ca2+ Influx Ca_in->MAPK activate PP2A PP2A Ca_in->PP2A activates Depol->Ca_in triggers Mcl1_down Mcl-1 / Bcl-xL Downregulation MAPK->Mcl1_down leads to Bcl2_dephos Bcl-2 Dephosphorylation PP2A->Bcl2_dephos causes Casp Caspase Activation Bcl2_dephos->Casp promote Mcl1_down->Casp promote Apoptosis Apoptosis Casp->Apoptosis executes

This compound's primary mechanism and downstream apoptotic signaling.

Quantitative Cytotoxicity Data

This compound exhibits remarkable cytotoxicity against a wide range of cancer cell lines, often at picomolar to low nanomolar concentrations. A significant finding is its differential toxicity, showing much higher potency against cancerous cells compared to non-cancerous cell lines.[1][2][11] For example, one study reported an average IC₅₀ of 0.54 pM in various cancer cells, whereas the IC₅₀ for normal human dermal fibroblasts was greater than 1 µM.[1][2]

Cell LineCancer TypeIC₅₀ / LD₅₀Exposure TimeAssayReference
Human Lines
U937Acute Myeloid Leukemia~10-30 pM2-8 hTrypan Blue[11]
HNSCC CellsHead and Neck Squamous Cell Carcinoma1.5-3.5 ng/mL (0.56-1.30 nM)N/ACytotoxicity Assay[14][18]
Neuroblastoma (ATCC CCL-131)Neuroblastoma170 pM22 hN/A[18]
Caco-2Colorectal Adenocarcinoma5 pM - 6.7 ng/mL19-24 hMTT Assay[19][20]
A549Lung Carcinoma~0.4 - 18 ng/mL24 hMTT Assay[19][20]
HaCaTKeratinocytes (Immortalized)7.71 - 72.4 ng/mL4-24 hMTT / CCK-8[19]
Various Cancer LinesGlioma, Melanoma, etc.Mean: 0.54 pM 72 hMTT Assay[1][2]
NHDFNormal Dermal Fibroblasts> 1 µM72 hMTT Assay[1][2]
Murine Lines
Neuro2aNeuroblastoma~0.4 - 18 ng/mL24 hMTT Assay[19][20]

Note: IC₅₀ values can vary significantly based on the specific this compound analog, assay method, and experimental conditions.[19]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.[18][21][22]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (handle with extreme caution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

  • Incubation: Treat the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium-only wells) and calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key signaling proteins (e.g., Mcl-1, Bcl-2, p-JNK) following this compound treatment.[11]

Materials:

  • Cells cultured and treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Mcl-1, anti-p-JNK, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of a single cancer cell to proliferate and form a colony.[11]

Materials:

  • 6-well cell culture plates.

  • Complete culture medium.

  • This compound.

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • This compound Treatment: After 24 hours, treat the cells with various low concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium (with fresh this compound) every 3-4 days.

  • Fixing and Staining: Wash the colonies with PBS. Fix them with methanol (B129727) for 15 minutes. Stain with Crystal Violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.

  • Analysis: Count the number of colonies (typically defined as >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the control.

Experimental Workflow

A typical research workflow to characterize the anti-cancer effects of this compound involves a multi-assay approach to build a comprehensive profile of its activity, from initial cytotoxicity screening to mechanistic investigation.

Experimental_Workflow cluster_assays Endpoint Assays cluster_mech Mechanistic Analysis start Start: Cancer Cell Line Culture seed Seed Cells into Plates (e.g., 96-well, 6-well) start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat via Short-Term Viability (24-72h) MTT / Trypan Blue treat->via colony Long-Term Proliferation (10-14 days) Colony Formation Assay treat->colony mech Mechanistic Studies (Protein & Gene Level) treat->mech analysis Data Analysis (IC50, Protein Levels, etc.) via->analysis colony->analysis wb Western Blot (MAPK, Bcl-2 family) mech->wb apop Apoptosis Assay (Caspase Activity, Annexin V) mech->apop wb->analysis apop->analysis conc Conclusion analysis->conc

A typical workflow for evaluating this compound in cancer cells.

Summary and Future Directions

This compound demonstrates extraordinary potency and selectivity against cancer cells, acting through a well-defined mechanism involving the Na⁺/K⁺-ATPase. Its ability to induce apoptosis at picomolar concentrations makes it a subject of significant interest for oncology research.[11] Future studies may focus on validating its in vivo efficacy in animal models, exploring its potential as a cytotoxic warhead for antibody-drug conjugates (ADCs), and designing simplified, less toxic analogs that retain potent anti-cancer activity.[11] Researchers must exercise extreme caution when handling this compound due to its high toxicity.

References

Application Notes: Elucidating Cell Death Pathways Induced by Palytoxin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palytoxin (PLTX), originally isolated from zoanthids of the genus Palythoa, is one of the most potent non-protein marine toxins discovered.[1][2] Its complex chemical structure features both lipophilic and hydrophilic regions, and it is recognized for its extreme toxicity, with LD50 values in the low nanogram per kilogram range in mammals.[2][3] The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][3][4] By binding to the pump, this compound converts it into a non-selective ion channel, leading to a catastrophic disruption of ionic gradients.[1][3][5] This profound cellular insult triggers a cascade of downstream events, culminating in cell death. While initially associated with rapid necrotic events, recent studies have revealed that at lower, picomolar concentrations, this compound can induce a more programmed form of cell death, apoptosis, particularly in cancer cell lines.[1] This has sparked interest in its potential as a novel anti-cancer agent. These application notes provide an overview of the signaling pathways involved in this compound-induced cell death and detailed protocols for their investigation.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by binding to the extracellular domain of the Na+/K+-ATPase pump.[1][3] This binding event locks the pump in a conformation that functions as an open, non-selective cation channel.[5][6] The consequence is a massive influx of Na+ and Ca2+ ions and an efflux of K+ ions, which dissipates the electrochemical gradients across the cell membrane.[1][3][4]

This severe ionic imbalance is the primary trigger for downstream cell death signaling. The elevated intracellular Ca2+ concentration is a critical secondary messenger that can activate multiple pathways leading to either apoptosis or necrosis, often in a cell-type and concentration-dependent manner.[1][7]

This compound-Induced Apoptosis

At picomolar concentrations, this compound has been shown to activate the apoptotic cascade in various cancer cell lines.[1] This process involves both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: The influx of Ca2+ can lead to mitochondrial stress. This is followed by the dose-dependent downregulation of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-xL.[1][8] Furthermore, this compound induces the dephosphorylation of Bcl-2 at serine70, a process mediated by protein phosphatase 2A (PP2A), which further promotes apoptosis.[1] These changes in the Bcl-2 protein family lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9 and subsequently, effector caspases-3 and -7.[1]

  • Extrinsic Pathway: Evidence suggests this compound also engages the extrinsic pathway. The cleavage of Bid (a pro-apoptotic Bcl-2 family member) and the activation of caspase-8 have been observed, indicating a linkage to death receptor signaling.[1][9]

dot digraph "Palytoxin_Apoptosis_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,7.6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, penwidth=1.5];

// Nodes PLTX [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#FBBC05", fontcolor="#202124"]; IonChannel [label="Formation of\nNon-selective Ion Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; IonImbalance [label="Ion Imbalance\n(Na+, Ca2+ Influx; K+ Efflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular [Ca2+]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bcl2_Family [label="Bcl-2 Family Modulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mcl1_BclxL [label="↓ Mcl-1 & Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_dephos [label="Bcl-2 Dephosphorylation\n(via PP2A)", fillcolor="#F1F3F4", fontcolor="#202124"];

Mitochondria [label="Mitochondrial\nStress", fillcolor="#FBBC05", fontcolor="#202124"]; Casp8 [label="Caspase-8 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid Truncation\n(tBid)", fillcolor="#F1F3F4", fontcolor="#202124"];

Casp9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PLTX -> NaK_ATPase [color="#5F6368"]; NaK_ATPase -> IonChannel [color="#5F6368"]; IonChannel -> IonImbalance [color="#5F6368"]; IonImbalance -> Ca_Influx [color="#5F6368"];

Ca_Influx -> Mitochondria [label=" triggers", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Mitochondria -> Bcl2_Family [style=dashed, color="#5F6368"]; Bcl2_Family -> Mcl1_BclxL [color="#5F6368"]; Bcl2_Family -> Bcl2_dephos [color="#5F6368"];

{Mcl1_BclxL, Bcl2_dephos, Bid} -> Casp9 [label=" promote", fontcolor="#5F6368", fontsize=8, color="#5F6368"];

IonImbalance -> Casp8 [style=dashed, label=" leads to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Casp8 -> Bid [color="#5F6368"];

Casp9 -> Casp37 [color="#5F6368"]; Casp8 -> Casp37 [color="#5F6368"]; Casp37 -> Apoptosis [color="#5F6368"]; }

This compound-induced apoptotic signaling cascade.

This compound-Induced Necrosis and Other Cell Death Modalities

In some cell types, particularly at higher concentrations, this compound can induce a rapid, necrotic form of cell death.[7][10] This is characterized by early plasma membrane rupture and mitochondrial damage, occurring within minutes of toxin exposure.[10] This necrotic death is a direct consequence of the severe osmotic stress and massive ion dysregulation that overwhelms cellular repair and survival mechanisms. Unlike apoptosis, this process is generally caspase-independent.[10]

Additionally, recent proteomic studies suggest that this compound may also trigger ferroptosis, an iron-dependent form of programmed cell death, by up-regulating key mediator proteins like ACSL4 and NCOA4.[11]

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound are highly potent, with activity observed at picomolar to nanomolar concentrations. The tables below summarize key quantitative findings from various studies.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayExposure TimeIC50 ValueReference
Neuro-2aMTT19 h~43 pM[7]
HaCaT (Keratinocytes)MTT24 h~0.69 ng/mL (~257 pM)[7]
Caco-2 (Intestinal)Proliferation24 h~0.1 nM[12]
A549 (Lung Cancer)MTT24 h0.4 - 18 ng/mL[13]
U937 (Leukemia)Cell Viability6 h~10 pM[1]
PC3 (Prostate Cancer)Colony Formation-Inhibited at >10 pM[1]

Table 2: this compound-Induced Apoptotic Events

Cell LineParameter MeasuredTreatmentResultReference
U937Caspase-3/7 Activity1-30 pM PLTX for 6hDose-dependent increase[1]
U937Nuclear Condensation10 pM PLTX for 6hSignificant increase in apoptotic nuclei[1]
U937Mcl-1 Protein Level10 pM PLTX for 6hStrong downregulation[1][9]
U937Bcl-2 (Ser70) Phospho.1-30 pM PLTX for 6hDose-dependent dephosphorylation[1]
HaCaTCaspase-3/7, 8, 9Not specifiedNo activation observed (necrosis dominant)[10]

Experimental Protocols

The following section provides detailed protocols for key experiments used to characterize this compound-induced cell death.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, penwidth=1.5];

// Nodes Start [label="Start: Cell Culture\n(e.g., U937, HaCaT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(Dose-response & Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Detect [label="Apoptosis Detection\n(TUNEL Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Activity [label="Caspase Activity Assay\n(Colorimetric)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Endpoint [color="#5F6368"]; Endpoint -> Viability [color="#5F6368"]; Endpoint -> Apoptosis_Detect [color="#5F6368"]; Endpoint -> Protein_Analysis [color="#5F6368"]; Endpoint -> Caspase_Activity [color="#5F6368"]; {Viability, Apoptosis_Detect, Protein_Analysis, Caspase_Activity} -> Data_Analysis [color="#5F6368"]; }

General workflow for studying this compound effects.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Cells of interest (e.g., A549, HaCaT)

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from low pM to nM) or control medium.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on chamber slides or coverslips

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.2% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FAM-dUTP), as per kit instructions (e.g., BioTnA, Abcam).[14]

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on chamber slides and treat with this compound (e.g., 10-30 pM for 6-24 hours) alongside an untreated control.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]

  • Washing: Wash twice with PBS.

  • Permeabilization: Incubate cells with permeabilization solution for 20-30 minutes at room temperature to allow the enzyme to access the nucleus.[14][15]

  • Washing: Wash twice with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's protocol. Add 50-100 µL to each sample, ensuring the cells are covered.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.[15]

  • Washing: Wash three times with PBS.

  • Counterstaining: Stain the nuclei by incubating with DAPI solution for 5-10 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslip, and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (FAM) co-localized with the blue nuclear stain (DAPI).

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression or cleavage of key proteins in the apoptotic pathway, such as caspases and Bcl-2 family members.[16]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-p-Bcl-2 (Ser70), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like GAPDH.

dot digraph "Western_Blot_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3, size="7.6,7.6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, penwidth=1.5];

// Nodes Lysate [label="Cell Lysis &\nProtein Quant.", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Membrane\nTransfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ECL Detection &\nImaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Lysate -> SDSPAGE [color="#5F6368"]; SDSPAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> PrimaryAb [color="#5F6368"]; PrimaryAb -> SecondaryAb [color="#5F6368"]; SecondaryAb -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }

Workflow for Western Blot analysis.

Protocol 4: Caspase-3/7 Activity Assay (Colorimetric)

This assay quantifies the activity of effector caspases-3 and -7, which are central to the execution of apoptosis. The assay uses a substrate (e.g., DEVD-pNA) that releases a colored product (pNA) upon cleavage by active caspases.[17][18]

Materials:

  • Treated and untreated cells

  • Cell Lysis Buffer (provided in kit)

  • 2X Reaction Buffer (provided in kit)

  • DTT (Dithiothreitol)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader (405 nm)

Procedure:

  • Cell Treatment: Induce apoptosis in cells by treating with this compound (e.g., 1-30 pM for 6 hours). Include an untreated control.

  • Cell Lysis: Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[17]

  • Prepare Lysate: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.[17]

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein in a 50 µL volume for each sample.

  • Prepare Reaction Mix: Prepare the reaction buffer by adding DTT (final concentration 10 mM) to the 2X Reaction Buffer immediately before use.[17]

  • Start Reaction: Add 50 µL of the 2X Reaction Buffer with DTT to each sample. Then, add 5 µL of the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm.

  • Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.

References

Application Note: Quantifying Palytoxin-Induced Cytolysis using the Lactate Dehydrogenase (LDH) Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palytoxin (PlTX) is one of the most potent non-peptide marine toxins known, originally isolated from zoantharians of the genus Palythoa.[1][2] Its primary mechanism of action involves binding with extremely high affinity to the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[3][4] This interaction converts the ion pump into a non-selective cation channel, leading to a massive influx of Na+ ions and efflux of K+ ions.[1][5][6] The subsequent disruption of the cellular ion equilibrium, membrane depolarization, and osmotic imbalance culminates in cell swelling and lysis.[2][7]

Measuring the cytolytic activity of this compound is crucial for toxicological studies and for understanding its cellular effects. The Lactate (B86563) Dehydrogenase (LDH) release assay is a widely used, reliable, and straightforward colorimetric method to quantify cytotoxicity.[8] LDH is a stable cytosolic enzyme present in all cells.[9] Upon loss of plasma membrane integrity—a hallmark of cytolysis—LDH is released into the extracellular culture medium.[9] The amount of LDH activity in the supernatant is therefore directly proportional to the number of lysed cells.[9][10] This application note provides a detailed protocol for using the LDH release assay to measure this compound-induced cytolysis.

Principle of the Method

The LDH release assay is a two-step enzymatic process used to determine the amount of LDH released from damaged cells.

  • This compound-Induced Cytolysis : Target cells are treated with varying concentrations of this compound. The toxin binds to the Na+/K+-ATPase, converting it into a channel and disrupting the ion gradient, which leads to cell membrane rupture and the release of intracellular components, including LDH, into the culture supernatant.[3][7]

  • LDH Activity Measurement : The collected supernatant containing LDH is mixed with an assay reagent. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[10][11] A second enzyme in the reaction mix, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[9][10] The intensity of the red formazan color, measured by absorbance at approximately 490 nm, is directly proportional to the LDH activity and, consequently, to the level of cell lysis.[8][9]

Signaling Pathway and Mechanism of Action

The cytolytic effect of this compound is initiated by its specific binding to the Na+/K+-ATPase pump on the cell surface. This binding event transforms the pump into an open channel, triggering a cascade of events that ultimately destroys the cell.

G cluster_membrane Cell Membrane cluster_ions Pump Na+/K+-ATPase (Ion Pump) Channel Pore Formation (Non-selective Channel) Pump->Channel Converts pump to channel Na_in Na+ Influx Channel->Na_in K_out K+ Efflux Channel->K_out PlTX This compound (PlTX) PlTX->Pump Binds to pump GradientLoss Loss of Ion Gradient Na_in->GradientLoss K_out->GradientLoss Depolarization Membrane Depolarization GradientLoss->Depolarization OsmoticImbalance Osmotic Imbalance & Cell Swelling GradientLoss->OsmoticImbalance Lysis Cell Lysis (Membrane Rupture) OsmoticImbalance->Lysis LDH_Release LDH Release into Extracellular Medium Lysis->LDH_Release

Caption: this compound binds to Na+/K+-ATPase, converting it into a channel, causing ion imbalance and cell lysis.

Experimental Workflow

The following diagram outlines the major steps involved in performing the LDH release assay to quantify this compound-induced cytotoxicity.

G cluster_plate_prep 1. Plate Preparation cluster_treatment 2. Cell Treatment cluster_assay 3. LDH Assay cluster_analysis 4. Data Analysis A1 Seed cells in 96-well plate A2 Incubate for 24h (cell adherence) A1->A2 B1 Prepare PlTX dilutions & controls A2->B1 B2 Add to wells B1->B2 B3 Incubate for desired exposure time (e.g., 4-24h) B2->B3 C1 Centrifuge plate (400 x g, 5 min) B3->C1 C2 Transfer supernatant to new assay plate C1->C2 C3 Add LDH Reaction Solution C2->C3 C4 Incubate at RT (30 min) (protected from light) C3->C4 D1 Measure Absorbance at 490 nm C4->D1 D2 Calculate % Cytotoxicity D1->D2

Caption: Workflow for the LDH release assay to measure cytotoxicity.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the cell type and specific experimental conditions.

1. Materials and Reagents

  • Target cells (e.g., HaCaT, A549, Neuro2a)

  • Complete cell culture medium (consider using low serum, 1-2%, during the assay to reduce background LDH)[12]

  • This compound (handle with extreme caution and appropriate personal protective equipment)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Substrate Mix/Dye, Stop Solution, and Lysis Buffer/Triton X-100)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 490 nm (with a reference wavelength of ~650 nm)

  • Humidified incubator (37°C, 5% CO₂)

2. Assay Procedure

Step 2.1: Cell Seeding

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Step 2.2: Cell Treatment and Controls

  • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

  • On the day of the experiment, carefully remove the old medium and add 100 µL of fresh, low-serum medium to each well.

  • Set up the following controls in triplicate on each plate:[14][15]

    • Spontaneous LDH Release: Add 100 µL of medium (with vehicle, if applicable) to wells with cells. This measures the baseline LDH release from untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Solution (e.g., Triton X-100, provided in most kits) to wells with cells approximately 45 minutes before the end of the incubation period.[12][15] This lyses all cells and represents 100% cytotoxicity.

    • Medium Background Control: Add 100 µL of medium to wells without cells. This value will be subtracted from all other readings.

  • Add 100 µL of the 2X this compound dilutions to the experimental wells, resulting in a final volume of 200 µL.

  • Incubate the plate at 37°C with 5% CO₂ for the desired exposure time (e.g., 4, 12, or 24 hours).

Step 2.3: LDH Measurement

  • Following incubation, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes.[12][15] This step pellets intact cells and debris.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well assay plate.[8][15] Avoid disturbing the cell pellet.

  • Prepare the LDH Reaction Solution according to the kit manufacturer's instructions (typically by mixing the substrate/dye with the assay buffer).[8][10]

  • Add 50-100 µL of the freshly prepared LDH Reaction Solution to each well of the assay plate.

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[15] A color change from yellow to red should be visible.

  • (Optional, depending on the kit) Add 50 µL of Stop Solution to each well to terminate the reaction.[8]

  • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background absorbance.[8][13]

3. Data Calculation

  • Correct for Background: Subtract the average absorbance of the Medium Background Control from all other absorbance readings.

  • Calculate Percent Cytotoxicity: Use the following formula for each this compound concentration:

    % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100

Data Presentation: Example Results

The following table presents representative data for a hypothetical experiment where A549 cells were treated with varying concentrations of this compound for 24 hours.

Treatment GroupThis compound Conc. (pM)Average Absorbance (490 nm)Corrected Absorbance% Cytotoxicity
Medium BackgroundN/A0.1500.000N/A
Spontaneous Release00.2500.1000%
Experimental10.3050.1556.9%
Experimental100.5800.43041.3%
Experimental1001.0500.900100.0%
Experimental10001.0450.89599.4%
Maximum ReleaseN/A0.9500.800100%

Note: Corrected Absorbance = Average Absorbance - Medium Background. Data are for illustrative purposes only.

References

Palytoxin handling and safety precautions in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Palytoxin (PTX) is one of the most potent non-protein marine toxins known, originally isolated from zoanthids of the genus Palythoa.[1][2] It is a complex polyhydroxylated and partially unsaturated compound that presents a significant occupational hazard due to its extreme toxicity.[3] Human exposure can occur through ingestion, skin contact, or inhalation of aerosols, leading to severe and potentially lethal health effects.[1][3] This document provides detailed protocols and safety guidelines for the handling and use of this compound in a laboratory setting to minimize the risk of exposure and ensure a safe working environment.

Chemical Properties:

  • Molecular Formula: C₁₂₉H₂₂₃N₃O₅₄[4]

  • Molecular Weight: Approximately 2680 g/mol [4]

  • Characteristics: this compound has both water-soluble and fat-soluble parts, with 40 hydroxy groups and 64 chiral centers.[3] It is thermostable, meaning boiling does not significantly reduce its toxicity.[2][3]

  • Stability: this compound is stable in aqueous solutions for extended periods but decomposes rapidly in acidic or alkaline conditions.[2][3] For optimal stability, solutions should be maintained with an organic solvent content above 50% methanol (B129727) and at a neutral pH (pH 5-8).[5]

Mechanism of Action

This compound's primary mechanism of action involves its high-affinity binding to the Na⁺/K⁺-ATPase (sodium-potassium pump), a transmembrane protein essential for maintaining cellular ion gradients.[1][3][6] This binding converts the pump into a non-selective ion channel, allowing the passive transport of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane.[1][3] The resulting disruption of the cellular ion gradient leads to a cascade of downstream effects, including membrane depolarization, massive ion fluxes, and ultimately, cell death.[1][6] This action on a ubiquitous and vital cellular component explains the broad and potent toxicity of this compound across various cell types and organ systems.[3]

Signaling Pathway of this compound Action

Palytoxin_Mechanism PTX This compound NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) PTX->NaK_ATPase Binds to Channel Formation of Non-Selective Ion Channel NaK_ATPase->Channel Converts pump into Na_Influx Na+ Influx Channel->Na_Influx K_Efflux K+ Efflux Channel->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Channels Depolarization->Ca_Influx Cell_Death Cell Death Depolarization->Cell_Death Hemolysis Hemolysis Depolarization->Hemolysis Ca_Influx->Cell_Death Contraction Muscle Contraction Ca_Influx->Contraction

Caption: Mechanism of this compound toxicity.

Toxicity Data

This compound is extremely toxic, with its lethal dose varying depending on the route of administration. The following table summarizes the 50% lethal dose (LD50) values from various animal studies. It is crucial to note that these are animal data, and the lethal dose in humans is estimated to be very low.

Route of Exposure Animal Model LD50 (µg/kg) Reference
IntravenousMouse0.045[3]
Rat0.089[3]
Rabbit, Dog, Monkey, Guinea Pig0.025 - 0.45[2][3]
IntraperitonealMouse0.295 - 0.72[2][3]
Rat0.63[2]
IntramuscularVarious Animals2.5 times higher than IV[3]
SubcutaneousVarious Animals4-30 times higher than IV[3]
IntratrachealRat0.36[3]
Oral (Ingestion)Mouse510 - 767[3]
Rat>40[2][3]

Health Hazards and First Aid

Exposure to this compound can cause a wide range of symptoms, which can appear within minutes to hours.[7] There is no known antidote for this compound poisoning; treatment is symptomatic and supportive.[8][9][10]

Symptoms of Exposure:

  • Inhalation: Flu-like symptoms (fever, chills, headache), respiratory distress (coughing, wheezing, shortness of breath), chest pain.[7][9][10]

  • Dermal (Skin) Contact: Rash, itching, numbness, dermatitis.[7][9] Symptoms can be systemic if absorbed through cuts or abrasions.

  • Ocular (Eye) Contact: Conjunctivitis, photophobia, blurred vision, corneal ulceration.[7][9]

  • Ingestion: Bitter or metallic taste, abdominal cramps, nausea, vomiting, diarrhea.[8]

  • Systemic Effects: Muscle pain and weakness, tremors, cardiac effects (irregular heartbeat, changes in blood pressure), neurological symptoms (dizziness, speech disturbance), and in severe cases, rhabdomyolysis (muscle breakdown), kidney failure, coma, and death from cardiac or respiratory failure.[7][9][11]

First Aid Procedures:

  • In case of any suspected exposure, seek immediate medical attention. [7][8] Inform medical personnel about the potential exposure to this compound.

  • Skin Contact: Immediately flush the affected area with cold water for several minutes, then wash thoroughly with soap and warm water.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][12]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[8]

  • Ingestion: Do not induce vomiting. Seek immediate emergency medical care.[8]

Laboratory Safety Protocols

Due to its high potency, this compound should be handled with extreme caution in a controlled laboratory environment, following the principles for handling highly potent active pharmaceutical ingredients (HPAPIs).[13][14]

5.1. Engineering Controls

  • All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.[15]

  • Use of a powder-containment balance enclosure is recommended when weighing solid this compound.

  • The work area should be equipped with a dedicated sink and an eyewash station.

5.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Gloves: Wear two pairs of nitrile gloves at all times. Change gloves frequently and immediately if contaminated.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) may be necessary, especially when handling the powdered form or creating aerosols.[16] Consult your institution's environmental health and safety (EHS) office for specific recommendations.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Personal Protective Equipment (PPE) workflow.

5.3. Safe Handling Practices

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific handling procedures before beginning any work.[17]

  • Designated Area: Clearly mark the designated area where this compound is being handled. Access should be restricted to authorized personnel only.

  • Avoid Aerosolization: Never use hot water or perform activities that could create aerosols near this compound solutions.[12][18]

  • Transport: When transporting this compound solutions, use sealed, secondary containers.

  • Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.

Experimental Protocols

6.1. Protocol for Preparing a this compound Stock Solution

  • Preparation: Assemble all necessary equipment and materials inside the chemical fume hood. This includes the vial of this compound, solvent (e.g., methanol or DMSO), pipettes, and a tared, sealed vial for the stock solution.

  • Weighing (if solid): If starting with solid this compound, perform this step in a powder-containment enclosure. Carefully transfer the desired amount to the tared vial.

  • Dissolving: Inside the fume hood, add the appropriate volume of solvent to the vial containing the this compound to achieve the desired stock concentration.

  • Mixing: Cap the vial securely and mix gently by inversion or vortexing until the this compound is completely dissolved.

  • Labeling: Clearly label the stock solution vial with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution in a securely sealed container at the recommended temperature (typically -20°C or lower) in a designated and labeled freezer.

6.2. Protocol for Cell-Based Assays

  • Culture Preparation: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired growth phase.

  • Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Perform all dilutions within a biological safety cabinet.

  • Treatment: Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the specified duration of the experiment under standard cell culture conditions.

  • Assay: Following incubation, perform the desired cellular assay (e.g., viability assay, ion flux measurement, morphological analysis).

  • Decontamination: Decontaminate all liquid waste and disposable materials that came into contact with this compound before disposal (see Section 7).

Decontamination and Waste Disposal

This compound can be inactivated by household bleach (sodium hypochlorite).[18]

7.1. Decontamination Procedure

  • Prepare Decontamination Solution: Prepare a fresh 1:9 solution of household bleach to water (e.g., 1 part bleach, 9 parts water).[16][18] Be aware that bleach can release chlorine gas and should be used in a well-ventilated area.[18]

  • Surface Decontamination: At the end of each work session, thoroughly wipe down all surfaces and equipment in the designated work area with the bleach solution, followed by a rinse with water.

  • Liquid Waste: All liquid waste containing this compound (e.g., cell culture media, buffer solutions) must be treated with the bleach solution to a final concentration of at least 10% bleach for a minimum of 30 minutes before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, labeled hazardous waste container. Soak disposable items in the bleach solution before placing them in the waste container if feasible.

  • Spills: In the event of a spill, cordon off the area. Wearing appropriate PPE, cover the spill with absorbent material. Gently apply the bleach solution to the spill area, working from the outside in. Allow a contact time of at least 30 minutes before cleaning up the absorbed material and placing it in the hazardous waste container.

Decontamination and Waste Management Workflow

Decontamination_Workflow Start Work with this compound Complete Liquid_Waste Liquid Waste (e.g., media, buffers) Start->Liquid_Waste Solid_Waste Solid Waste (e.g., gloves, tips, plasticware) Start->Solid_Waste Surfaces Work Surfaces & Equipment Start->Surfaces Decon_Solution Prepare 1:9 Bleach Solution Liquid_Waste->Decon_Solution Solid_Waste->Decon_Solution Surfaces->Decon_Solution Treat_Liquid Treat with Bleach Solution (min. 30 mins) Decon_Solution->Treat_Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Decon_Solution->Collect_Solid Wipe_Surfaces Wipe with Bleach Solution Decon_Solution->Wipe_Surfaces Dispose_Liquid Dispose per Institutional Guidelines Treat_Liquid->Dispose_Liquid End Decontamination Complete Dispose_Liquid->End Collect_Solid->End Rinse_Surfaces Rinse with Water Wipe_Surfaces->Rinse_Surfaces Rinse_Surfaces->End

Caption: Decontamination and waste disposal workflow.

References

Troubleshooting & Optimization

Optimizing Palytoxin Concentration for In vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palytoxin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: The primary molecular target of this compound is the Na+/K+-ATPase, also known as the sodium-potassium pump.[1][2][3][4][5] this compound binds to the pump and converts it from an active ion transporter into a non-selective cation channel.[1][3][6][7][8] This transformation disrupts the essential ion gradients across the cell membrane.[2][6]

Q2: What is the general mechanism of action of this compound that leads to cytotoxicity?

A2: this compound binds to the Na+/K+-ATPase, locking it in a state that allows for the passive transport of sodium (Na+) and potassium (K+) ions down their electrochemical gradients.[2][6] This leads to an influx of Na+ and an efflux of K+, causing membrane depolarization.[7][8] The disruption of this critical ion balance triggers a cascade of downstream effects, including an increase in intracellular calcium, mitochondrial damage, and ultimately, cell death, which can occur through necrosis or apoptosis depending on the cell type and toxin concentration.[5][9]

Q3: What concentration range of this compound is typically effective in in vitro experiments?

A3: this compound is exceptionally potent, with cytotoxic effects observed at picomolar to nanomolar concentrations. The effective concentration is highly dependent on the cell type, exposure time, and the specific endpoint being measured. For instance, IC50 values (the concentration that inhibits 50% of a biological function) can range from picomolar in some cancer cell lines to nanomolar in others.[10][11][12][13]

Q4: How stable is this compound in experimental solutions?

A4: this compound is thermostable, meaning boiling does not significantly reduce its toxicity.[2] It remains stable in aqueous solutions for extended periods but decomposes rapidly in acidic (pH < 2.66) or alkaline (pH 13) conditions.[2][14][15] For optimal stability, it is recommended to maintain this compound solutions in a pH range of 5-8 and in solvents containing greater than 50% organic solvent, like methanol.[14] Significant loss of this compound can also occur due to adsorption to glass surfaces, especially when drying highly aqueous solutions; using polypropylene (B1209903) vials can mitigate this issue.[14][15]

Q5: Can the effects of this compound be inhibited in control experiments?

A5: Yes, the effects of this compound can be inhibited by ouabain (B1677812), a well-known inhibitor of the Na+/K+-ATPase.[1][4][16] Ouabain can act as a negative allosteric modulator or a non-competitive antagonist to this compound, depending on the concentration.[5][17] Pre-incubation with ouabain can prevent this compound-induced cytolysis, confirming that the observed effect is specific to its action on the Na+/K+-ATPase.[18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable cytotoxic effect or inconsistent results. Incorrect this compound Concentration: The concentration may be too low for the specific cell line or assay duration.Consult the literature for effective concentrations in similar models (see tables below). Perform a dose-response curve to determine the optimal concentration for your system.
This compound Degradation: Improper storage or handling may have led to toxin degradation.Ensure this compound is stored in a suitable solvent and pH range (pH 5-8).[14] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The cell line may have a low expression of the Na+/K+-ATPase or a resistant isoform.Verify the expression of Na+/K+-ATPase in your cell line. Consider using a cell line known to be sensitive to this compound as a positive control.
Adsorption of this compound: The toxin may be adsorbing to glass or plastic surfaces, reducing its effective concentration.Use low-adhesion polypropylene labware.[14] The addition of bovine serum albumin (BSA) to the solution can also help reduce non-specific binding.[14]
High background cell death in control groups. Solvent Toxicity: The solvent used to dissolve this compound (e.g., methanol, DMSO) may be toxic to the cells at the concentration used.Run a vehicle control with the solvent alone to assess its toxicity. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells.
Contamination: Bacterial or fungal contamination of cell cultures.Practice sterile cell culture techniques. Regularly test cultures for contamination.
Difficulty reproducing published results. Differences in Experimental Conditions: Minor variations in cell passage number, serum concentration in media, or incubation time can affect results.Standardize all experimental parameters as much as possible. Ensure your protocol closely matches the cited literature.
This compound Purity and Source: The purity and activity of the this compound standard may vary between suppliers.Use a well-characterized this compound standard from a reputable source.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineAssayExposure TimeIC50 / EC50Reference
Human & Murine Cancer CellsMTT Assay72 hours0.54 ± 0.05 x 10⁻¹² M[12][13]
Normal Human Dermal Fibroblasts (NHDF)MTT Assay72 hours> 1 x 10⁻⁶ M[12][13]
Caco-2AlamarBlue Assay24 hours1.35 nM[19]
Caco-2CyQuant Proliferation Assay24 hours1 nM[19]
Caco-2MTT Assay24 hours200 ng/mL[19]
Caco-2Sulforhodamine B AssayNot Specified2.0 ± 0.6 x 10⁻¹¹ M[20]
Caco-2LDH ReleaseNot Specified4.5 ± 1.4 x 10⁻⁹ M[20]
Neuro-2a (mouse neuroblastoma)Alamar Blue Assay72 hours0.2 - 40 ng/mL (range)[5]
BE(2)-M17 (human neuroblastoma)Alamar Blue AssayNot SpecifiedDetectable at 0.2 ng/mL[21]
Monocytes (from healthy donors)MTT Assay4 hoursMedian EC50 = 2.7 x 10⁻¹⁰ M[17]

Note: Concentrations are expressed in molarity (M) or mass per volume (ng/mL). The conversion for this compound is approximately 2680 g/mol .

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[17]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.[18][20]

Visualizations

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PTX This compound NaK_ATPase Na+/K+-ATPase (Pump) PTX->NaK_ATPase Binds to Channel Na+/K+-ATPase (Channel) NaK_ATPase->Channel Converts to Na_in Na+ Influx Channel->Na_in K_out K+ Efflux Channel->K_out Depolarization Membrane Depolarization Na_in->Depolarization K_out->Depolarization Ca_in Ca2+ Influx Depolarization->Ca_in Triggers MAPK MAP Kinase Activation Ca_in->MAPK Activates CellDeath Cell Death (Apoptosis/Necrosis) MAPK->CellDeath Leads to

Caption: this compound's mechanism of action and downstream signaling cascade.

Experimental_Workflow start Start: Cell Seeding (96-well plate) prep Prepare this compound Serial Dilutions start->prep treat Treat Cells with this compound and Controls prep->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay: Add MTT, Solubilize assay->mtt e.g. ldh LDH Assay: Collect Supernatant assay->ldh e.g. read Measure Absorbance (Plate Reader) mtt->read ldh->read analyze Data Analysis: Calculate Viability, IC50 read->analyze end End: Results analyze->end

Caption: General workflow for in vitro this compound cytotoxicity experiments.

References

Reducing matrix effects in Palytoxin sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Palytoxin (PLTX) sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][3] For instance, in the analysis of lipophilic marine toxins like PLTX in shellfish, matrix components can significantly suppress the analyte signal.[1][4]

Q2: What are the most common sample matrices for this compound analysis and which ones are more challenging?

A: this compound and its analogs are often analyzed in various seafood matrices, including mussels, oysters, sea urchins, and anchovies.[5] Shellfish tissues are particularly challenging due to their complex composition, which can cause significant matrix effects.[1][4] Oysters, for example, have been reported to yield low recovery rates for PLTX during extraction.[6][7]

Q3: What is a suitable extraction solvent for this compound from seafood matrices?

A: Several extraction systems have been tested for PLTX from seafood. A mixture of methanol (B129727) and water (MeOH/H2O) at a ratio of 8:2 (v/v) has been shown to provide the best results in terms of accuracy and minimizing matrix interference for LC-MS/MS detection of this compound.[5][8]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A: One effective strategy is to use mobile phase additives that promote cationization. The use of lithium iodide and formic acid in the mobile phase can lead to the formation of lithium adducts of this compound, such as [M + H + 2Li]3+, which can significantly improve sensitivity and lower the limits of detection (LODs).[6][7]

Q5: Are there any specific handling precautions I should take when working with this compound?

A: Yes, this compound is one of the most potent non-protein toxins known.[9] Exposure can occur through ingestion, skin contact, or inhalation of aerosols.[10][11] It is crucial to handle samples and standards in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, especially when there is a risk of aerosol generation.[10][12][13]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

You are experiencing low recovery of this compound from your shellfish samples after extraction and cleanup.

Possible Causes and Solutions:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for your specific matrix.

    • Recommendation: An 8:2 (v/v) mixture of methanol and water is often effective for seafood matrices.[5][8] However, you may need to optimize the solvent system for your particular sample type. For oyster samples, which are known for low recovery, trying different extraction solvents or additives might be necessary.[6]

  • Analyte Adsorption: this compound can adsorb to glass surfaces, especially in highly aqueous solutions.

    • Recommendation: Use polypropylene (B1209903) tubes for sample preparation and storage.[14] Ensure your solvent has a sufficient organic content (e.g., at least 10% methanol) to prevent adsorption.[14][15]

  • Analyte Precipitation: In highly aqueous solutions, this compound may precipitate.

    • Recommendation: Maintain an organic content of at least 50% methanol in your solutions to ensure solubility and high recovery.[16] If aqueous conditions are necessary, adding phosphate-buffered saline (PBS) and bovine serum albumin (BSA) can significantly improve recovery.[16]

  • Inefficient SPE Cleanup: The solid-phase extraction (SPE) protocol may not be optimized for your sample.

    • Recommendation: Evaluate different SPE sorbents and elution solvents. A well-optimized SPE procedure can significantly improve recovery and reduce matrix effects.[9]

Issue 2: Significant Signal Suppression or Enhancement in LC-MS/MS

Your this compound peak intensity is inconsistent and shows significant suppression or enhancement, leading to poor quantitative accuracy.

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Interfering compounds from the sample matrix are co-eluting with this compound and affecting its ionization.

    • Recommendation 1: Improve Sample Cleanup. Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is a widely used and effective technique to remove interfering matrix components.[1][9] For some applications, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be adapted, although this is more common for other toxins.[17][18] Immunoaffinity chromatography, if available, offers high selectivity.[19][20][21]

    • Recommendation 2: Optimize Chromatography. Modify your LC gradient to better separate this compound from interfering compounds.[2][3]

    • Recommendation 3: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[3] This approach needs to be balanced with maintaining sufficient sensitivity.

  • Use of Matrix-Matched Standards: This involves preparing calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects as the standards and samples will experience similar signal suppression or enhancement.[2][5]

  • Use of Stable Isotope-Labeled Internal Standards (SIDA): This is the most effective way to correct for matrix effects.[22][23][24] A stable isotope-labeled version of this compound will behave almost identically to the native analyte during extraction, cleanup, and ionization, thus providing the most accurate correction for any losses or matrix effects. However, the availability of such standards for this compound can be a limitation.[22]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup in Mussels

This protocol is a general guideline for SPE cleanup of mussel extracts for this compound analysis.

  • Extraction:

    • Homogenize 1 gram of mussel tissue.

    • Add 5 mL of 80:20 (v/v) methanol/water.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 40:60 (v/v) methanol/water to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-like approach for Sample Cleanup

While not as commonly cited for this compound specifically, a QuEChERS approach can be a rapid and effective cleanup method for complex matrices.[25][26][27]

  • Extraction:

    • Weigh 2 grams of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate internal standard if used.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (upper layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound from Mussels

Extraction SolventMean Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
MeOH/H₂O (8:2)8510-15
MeCN/H₂O (8:2)7512-25
MeOH 100%7015-30

Data is illustrative and based on trends reported in the literature. Actual values may vary.[5]

Table 2: Effect of Cleanup Method on this compound Recovery and Matrix Effect

Cleanup MethodMean Recovery (%)Relative Standard Deviation (%)Matrix Effect Reduction
No Cleanup95200%
SPE (C18)888~50%
QuEChERS8510~40%

Data is illustrative and based on general principles of sample preparation. SPE is a commonly cited effective method for this compound.[9]

Visualizations

Troubleshooting_Workflow Start Start: Inaccurate this compound Quantification Problem Identify Symptom: - Low Recovery? - High Signal Variability? Start->Problem LowRecovery Low Recovery Path Problem->LowRecovery Low Recovery HighVariability High Variability Path Problem->HighVariability High Variability CheckExtraction Review Extraction Protocol - Solvent Choice? - Adsorption Issues? LowRecovery->CheckExtraction CheckCleanup Review Cleanup Protocol - SPE Optimization? - Alternative Method? HighVariability->CheckCleanup CheckExtraction->CheckCleanup UseInternalStandard Implement Advanced Quantification - Matrix-Matched Standards? - Isotope-Labeled Standard? CheckCleanup->UseInternalStandard End End: Accurate Quantification UseInternalStandard->End

Caption: A general troubleshooting workflow for inaccurate this compound quantification.

SPE_Workflow Start Start: Crude Sample Extract Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute this compound (Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate End End: Clean Extract for LC-MS Evaporate->End

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup of this compound samples.

QuEChERS_Workflow Start Start: Homogenized Sample Extraction 1. Extraction (Acetonitrile) Start->Extraction SaltingOut 2. Salting Out (e.g., MgSO4, NaCl) Extraction->SaltingOut Centrifuge1 3. Centrifuge SaltingOut->Centrifuge1 dSPE 4. Dispersive SPE Cleanup (Supernatant + Sorbent) Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 End End: Final Extract for Analysis Centrifuge2->End

Caption: A typical workflow for a QuEChERS-based sample cleanup.

References

Improving sensitivity of Palytoxin detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palytoxin (PLTX) detection in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the sensitivity of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high sensitivity for this compound detection?

A1: The primary challenges stem from the large and complex molecular structure of this compound, which can lead to poor ionization efficiency in mass spectrometry and potential masking by matrix components in biological samples.[1][2] Additionally, the presence of various this compound analogues can complicate quantification if the chosen method cannot detect them equally.[3][4] For immunoassays, the availability of highly specific and high-affinity antibodies is crucial.[5][6]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, where components of the biological sample interfere with the ionization of this compound, can significantly reduce sensitivity. To minimize these effects, consider the following:

  • Sample Preparation: Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective method to remove interfering substances from complex matrices like shellfish tissue.[1][2]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure this compound elutes in a region free from co-eluting matrix components.[7]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled this compound, can help to compensate for matrix-induced signal suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may also lower the analyte concentration to below the limit of detection.

Q3: My ELISA results show high variability. What are the potential causes?

A3: High variability in ELISA results can be attributed to several factors:

  • Insufficient Washing: Inadequate washing between steps can lead to high background signals. Ensure thorough and consistent washing of the microplate wells.

  • Antibody Quality: The affinity and specificity of the primary and secondary antibodies are critical. Use validated antibodies from a reputable source.[5]

  • Matrix Interference: Components in the sample extract may interfere with antibody-antigen binding. Sample clean-up or dilution may be necessary.[8]

  • Inconsistent Incubation Times and Temperatures: Adhere strictly to the protocol's specified incubation times and temperatures to ensure consistent reaction kinetics.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

Q4: Can I use a cytotoxicity assay for quantitative analysis of this compound?

A4: Yes, cytotoxicity assays can be used for quantitative analysis and are often highly sensitive.[9][10] These assays measure the functional effect of this compound on cells, typically by assessing cell viability or membrane integrity. However, it's important to be aware of the following:

  • Specificity: Other cytotoxic compounds in the sample could potentially interfere. The specificity of the assay can be improved by demonstrating that the observed cytotoxicity is inhibited by ouabain (B1677812), a known antagonist of this compound that binds to the Na+/K+-ATPase.[6][9]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to select and characterize a cell line that provides a robust and reproducible response in the desired concentration range.[9]

  • Matrix Effects: As with other methods, sample matrix components can influence the cellular response.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity or no peak in LC-MS/MS Poor ionization of this compound.Optimize MS source parameters. Consider using additives in the mobile phase, such as lithium salts, to promote the formation of more stable and abundant adducts (e.g., [M+H+2Li]³⁺), which can significantly enhance signal intensity.[1][2][11]
Analyte loss during sample preparation.This compound can adsorb to glass surfaces, especially when solutions are dried down. Use polypropylene (B1209903) vials and minimize solvent evaporation steps. If evaporation is necessary, ensure the redissolution solvent is appropriate (e.g., a methanol/water mixture).[12][13]
Degradation of this compound.This compound can degrade under strong acidic conditions (pH < 2.66). Maintain a suitable pH during extraction and analysis.[12]
High background in ELISA Non-specific binding of antibodies.Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. Optimize washing steps by increasing the number of washes or the volume of wash buffer.
Cross-reactivity of antibodies.Verify the specificity of the antibodies used. Some anti-palytoxin antibodies may cross-react with other toxins.[5][9]
Poor reproducibility in cytotoxicity assays Inconsistent cell health and density.Maintain a consistent cell culture practice. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and toxin concentration. Fill the outer wells with sterile water or PBS.
Interference from sample matrix.Perform a matrix effect test by spiking a known amount of this compound into a blank matrix extract and comparing the response to a standard in solvent. If interference is observed, sample clean-up is required.[9]

Quantitative Data Summary

The sensitivity of various methods for this compound detection can vary significantly. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for different techniques.

Detection Method Matrix LOD LOQ Reference
LC-MS/MS with Lithium Cationization Mussel8 µg/kg-[1][2]
Oyster22 µg/kg-[1][2]
LC-HRMS Mussel (crude extract)-70 µg/kg[7]
Mussel (after SPE)-15 µg/kg[7]
Sandwich ELISA Standard Solution1.1 ng/mL2.2 ng/mL[5][14]
Mussel Extract-11.0 ng/mL (equivalent to 11 µg/kg)[5][14]
Seawater-2.4 ng/mL[5][14]
Cell-Based ELISA Standard Solution32.2 pg/mL (0.0322 ng/mL)75.0 pg/mL (0.075 ng/mL)[6]
Mussel Extract-9.1 µg/kg[6]
Cytotoxicity Assay (Neuro-2a cells, MTT) Standard Solution0.05 ng/mL-[9]
Spiked Algal/Mussel Extracts5 ng/mL-[9]
Cytotoxicity Assay (MCF-7 cells, LDH release) Standard Solution~0.5 ng/mL-[9]
Mussel/Sea Urchin-0.08 µg/kg[9]

Experimental Protocols

LC-MS/MS with Lithium Cationization for Enhanced Sensitivity

This protocol is adapted from methods designed to improve the ionization and detection of this compound.[1][2]

a. Sample Extraction and Clean-up:

  • Homogenize 2 grams of tissue (e.g., mussel meat) with 8 mL of 80% aqueous methanol.

  • Centrifuge the homogenate at 4000 x g for 10 minutes.

  • Collect the supernatant.

  • Perform a solid-phase extraction (SPE) clean-up on the supernatant using a C18 cartridge to remove interfering substances.

  • Elute the this compound from the SPE cartridge with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM lithium iodide.

    • Mobile Phase B: Acetonitrile/water (95:5) with 0.1% formic acid and 1 mM lithium iodide.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor for the [M+H+2Li]³⁺ precursor ion.

    • Optimize collision energy for characteristic fragment ions.

Sensitive Cell-Based ELISA

This protocol is based on the principle of capturing this compound on cells that express the Na+/K+-ATPase, followed by immunodetection.[6]

a. Cell Plating:

  • Seed HaCaT keratinocyte cells (or another sensitive cell line) into a 96-well microplate at an appropriate density.

  • Allow the cells to adhere and grow to form a confluent monolayer.

b. Assay Procedure:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde.

  • Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Add this compound standards or samples to the wells and incubate to allow binding to the Na+/K+-ATPase on the cell surface.

  • Wash the wells to remove unbound toxin.

  • Add a primary anti-palytoxin monoclonal antibody and incubate.

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the wells and add a suitable HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Cytotoxicity Assay with Ouabain Confirmation

This protocol measures this compound-induced cell death and includes a step to confirm specificity.[9]

a. Cell Plating:

  • Seed a sensitive cell line (e.g., Neuro-2a or MCF-7) into a 96-well plate.

  • Allow the cells to adhere overnight.

b. Toxin Exposure:

  • Prepare serial dilutions of this compound standards and samples.

  • For specificity testing, prepare a parallel set of wells where cells are pre-incubated with ouabain (e.g., 1 mM) for 10-30 minutes before adding this compound.

  • Add the toxin solutions to the cells and incubate for a defined period (e.g., 4 to 24 hours).

c. Viability Measurement (e.g., MTT Assay):

  • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Visualizations

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds Channel Formation of Non-selective Cation Channel NaK_ATPase->Channel Converts to Ion_Flux Na+ Influx K+ Efflux Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx Activates Voltage-gated Ca2+ channels MAPK MAP Kinase Activation Ca_Influx->MAPK Cell_Death Cell Death (Necrosis/Apoptosis) Ca_Influx->Cell_Death MAPK->Cell_Death Ouabain Ouabain Ouabain->NaK_ATPase Inhibits

Caption: this compound signaling pathway leading to cell death.

LCMSMS_Workflow Sample Biological Sample (e.g., Mussel Tissue) Homogenization Homogenization (80% Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Clean-up Supernatant->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LC Liquid Chromatography (with Li+ additive) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+) LC->MSMS Data Data Analysis MSMS->Data Troubleshooting_Logic Start Low Sensitivity Observed Method Which detection method? Start->Method LCMS LC-MS/MS Method->LCMS LC-MS/MS ELISA ELISA Method->ELISA ELISA Cytotoxicity Cytotoxicity Assay Method->Cytotoxicity Cytotoxicity Check_Ionization Optimize Ionization? (e.g., use Li+) LCMS->Check_Ionization Check_Cleanup Improve Sample Cleanup? (e.g., SPE) LCMS->Check_Cleanup Check_Washing Optimize Washing Steps? ELISA->Check_Washing Check_Antibody Verify Antibody Quality? ELISA->Check_Antibody Check_Matrix Assess Matrix Effects? Cytotoxicity->Check_Matrix Confirm_Specificity Confirm with Ouabain? Cytotoxicity->Confirm_Specificity

References

Palytoxin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of palytoxin during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of this compound?

A1: For long-term storage, this compound should be stored at -80°C.[1] It is best preserved in a solution containing more than 50% organic solvent, such as methanol (B129727) or ethanol (B145695), with a pH maintained between 5 and 8.[1][2] To prevent adsorption to container surfaces and protect from potential photodegradation, storing the solution in polypropylene (B1209903) or Teflon containers is recommended over glass.[3] If available, using argon-purged amber glass ampoules that are heat-sealed can also provide a stable storage environment.[1]

Q2: My this compound is in solid form. How should I prepare a stock solution?

A2: To prepare a stock solution from solid this compound, which is often a white amorphous hygroscopic solid, it is crucial to handle it in a controlled environment due to its extreme toxicity. Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Weigh the desired amount of this compound and dissolve it in a suitable solvent. This compound is very soluble in water, dimethyl sulfoxide (B87167) (DMSO), and pyridine, and slightly soluble in methanol and ethanol. For stability, a solution with at least 50% methanol or ethanol is recommended.[1] For example, a 1:1 methanol-water mixture is commonly used.[1]

Q3: Is this compound sensitive to light?

A3: While specific quantitative studies on the photodegradation of this compound are not extensively detailed in the provided search results, standard practice for handling complex organic molecules is to protect them from light. One study mentions the use of argon-purged amber glass ampoules for long-term storage, which suggests that minimizing light exposure is a precautionary measure to ensure stability.[1] It is highly recommended to store this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light.

Q4: Can I store this compound in an aqueous buffer for my cell-based assays?

A4: While this compound is stable in neutral aqueous solutions for prolonged periods, its stability decreases in highly aqueous solutions, especially at acidic or alkaline pH.[4] If you need to use an aqueous buffer for your experiments, it is best to prepare the dilution immediately before use from a stock solution stored in an organic solvent mixture. For situations requiring the use of highly aqueous solutions, the addition of bovine serum albumin (BSA) and phosphate-buffered saline (PBS) has been shown to reduce significant losses of this compound.[1][2]

Q5: What is the known degradation pathway for this compound?

A5: this compound rapidly decomposes in acidic or alkaline conditions.[4] Under acidic conditions (pH 1-2), a primary degradation pathway is the formation of a methyl ester at the C-1 position of the molecule through methanolysis.[1][3] In strongly basic conditions (pH 13), degradation is also observed, although specific degradation products were not identified in the provided search results.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent results in experiments. 1. Degradation due to improper storage pH: this compound degrades rapidly in acidic (pH < 5) or alkaline (pH > 8) conditions.[1] 2. Low organic solvent concentration: Solutions with less than 50% organic solvent can lead to instability and loss of the toxin.[1] 3. Adsorption to container walls: this compound can adsorb to glass surfaces, leading to a decrease in the effective concentration.[3] 4. Improper storage temperature: Storing at temperatures above -20°C for extended periods can lead to degradation. Long-term storage should be at -80°C.[1]1. Ensure your stock solution is buffered or prepared in a solvent mixture that maintains a pH between 5 and 8.[1] 2. Prepare stock solutions in at least 50% methanol or ethanol.[1] For working solutions in aqueous buffers, prepare them fresh before each experiment. 3. Store this compound solutions in polypropylene or Teflon vials instead of glass.[3] 4. Verify your storage temperature. For long-term stability, -80°C is recommended.[1]
Low recovery after solvent evaporation. 1. Adsorption to glass surfaces: This is a significant issue when drying highly aqueous solutions in glass vials.[1][2] 2. Degradation during heating: this compound is thermostable in solution but can degrade under certain conditions, such as heating in a strong acid.[3][4]1. Use polypropylene or Teflon tubes for solvent evaporation.[3] 2. If working with highly aqueous solutions, consider adding BSA and PBS to improve recovery.[1][2] 3. Evaporate solvents under a gentle stream of nitrogen at ambient temperature rather than using high heat.
Variable readings in LC-MS analysis. 1. Solvent composition affecting ionization: The LC-MS signal response for this compound is highly dependent on the solvent composition. A low percentage of organic solvent can lead to a reduced signal.[5] 2. Degradation in the autosampler: If the autosampler is not cooled, this compound in aqueous solutions can degrade over the course of a long analytical run.1. Ensure your samples are dissolved in a solvent mixture with at least 50% methanol for optimal LC-MS response.[5] 2. Use a cooled autosampler (e.g., set to 6°C) to maintain the stability of your samples during analysis.

Data on this compound Stability

Table 1: Effect of pH on this compound Stability in 1:1 Methanol/Buffer at Ambient Temperature

pHHalf-lifeStability over 48 hours
1190 minutesUnstable
22.4 daysUnstable
3 - 10Not determinedNo detectable loss
1321 hoursUnstable

Data sourced from a study on this compound and ovatoxin-a stability.[1]

Table 2: LC-MS Signal Loss of this compound Over 16 Hours

Methanol ConcentrationTemperatureSignal Loss (%)
10%25°C25%
50%25°C9%
90%25°C6%
10%6°C26%
50%6°C24%
90%6°C15%

Data sourced from a study on the effect of solvent and temperature on this compound signal.[5][6]

Table 3: Comparison of this compound Recovery in Different Solvents and Container Materials

SolventContainerRecovery (%)
80% aqueous EtOHTeflon97%
Aqueous solutionsGlassSignificant losses
Aqueous solutionsPolypropyleneReduced losses

Data sourced from studies on this compound stability and recovery.[1][3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability using LC-MS/MS

This protocol outlines a general method for analyzing this compound stability. Specific parameters may need to be optimized for your instrument.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a 1:1 methanol/water mixture.

    • Create aliquots of the stock solution in polypropylene vials.

    • To test different conditions, dilute the stock solution to a final concentration (e.g., 1 µg/mL) in various solvent mixtures (e.g., 10%, 50%, 90% methanol in water), pH buffers, or store in different types of vials (glass vs. polypropylene).

    • Prepare a set of samples for immediate analysis (T=0) and store the remaining samples under the desired test conditions (e.g., 25°C, 6°C, -20°C, exposure to light).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: A C18 column suitable for large molecules.

    • Mobile Phase A: Water with 30 mM acetic acid.

    • Mobile Phase B: 95:5 acetonitrile/water with 30 mM acetic acid.

    • Gradient: A suitable gradient to elute this compound (e.g., 23-32% B over 7 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring: Monitor the characteristic transitions for this compound (e.g., m/z 906.9 -> 327.1).

  • Data Analysis:

    • Analyze samples at various time points (e.g., 0, 2, 8, 16, 24, 48 hours).

    • Calculate the peak area of the this compound signal at each time point.

    • Determine the percentage of signal loss over time relative to the T=0 sample to assess stability under each condition.

Protocol 2: MTT Cytotoxicity Assay to Determine this compound Activity

This assay measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity correlates with the cytotoxic effect of this compound.

  • Cell Preparation:

    • Culture a suitable cell line (e.g., human keratinocytes HaCaT, or neuroblastoma cells) in 96-well plates. Seed the cells at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of your this compound samples (from long-term storage or stability studies) in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound dilution).

    • Incubate the cells with this compound for a defined period (e.g., 4, 24, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate for several hours at room temperature in the dark, with gentle shaking, until the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. A loss of activity of the stored this compound will result in a higher IC50 value (the concentration required to inhibit 50% of cell viability).

Visualizations

Palytoxin_Signaling_Pathway cluster_ions PLTX This compound NaK_ATPase Na+/K+-ATPase (Pump) PLTX->NaK_ATPase Binds Channel Non-selective Cation Channel NaK_ATPase->Channel Converts to Membrane_Depolarization Membrane Depolarization Channel->Membrane_Depolarization Leads to Na_ion Na+ Na_ion->Channel Influx K_ion K+ K_ion->Channel Efflux Ca_ion Ca2+ Ca_Influx Increased Intracellular [Ca2+] Membrane_Depolarization->Ca_Influx Triggers Cytotoxicity Cytotoxicity & Cell Death Membrane_Depolarization->Cytotoxicity MAPK_Pathway MAP Kinase Pathway Activation Ca_Influx->MAPK_Pathway Activates Ca_Influx->Cytotoxicity MAPK_Pathway->Cytotoxicity

Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel.

Experimental_Workflow_Stability start Prepare this compound Stock Solution aliquot Create Aliquots under Different Conditions (pH, Solvent, Temp, Vial) start->aliquot t0 T=0 Analysis (LC-MS or Cytotoxicity) aliquot->t0 storage Store Samples Over Time Course aliquot->storage compare Compare Results to T=0 (Calculate % Degradation) t0->compare tx Timepoint 'X' Analysis storage->tx tx->compare end Determine Stability compare->end

Caption: Workflow for assessing this compound stability over time.

Troubleshooting_Logic problem Inconsistent Results or Loss of Activity? check_storage Review Storage Conditions problem->check_storage check_pH Is pH between 5-8? check_storage->check_pH check_solvent Is organic solvent >50%? check_pH->check_solvent Yes adjust_pH Adjust pH of Storage Solution check_pH->adjust_pH No check_temp Is temp ≤ -20°C? check_solvent->check_temp Yes adjust_solvent Increase Organic Solvent Content check_solvent->adjust_solvent No check_vial Using Polypropylene/Teflon? check_temp->check_vial Yes adjust_temp Store at -80°C check_temp->adjust_temp No adjust_vial Transfer to Appropriate Vial check_vial->adjust_vial No new_aliquot Use a Fresh Aliquot and Re-test check_vial->new_aliquot Yes adjust_pH->new_aliquot adjust_solvent->new_aliquot adjust_temp->new_aliquot adjust_vial->new_aliquot

Caption: Logic diagram for troubleshooting this compound stability issues.

References

Troubleshooting Palytoxin immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palytoxin immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a this compound ELISA?

High background can obscure results and reduce assay sensitivity. Common causes include:

  • Insufficient Washing: Residual reagents, particularly the enzyme conjugate, can lead to non-specific signal. Ensure vigorous and thorough washing between steps.

  • Improper Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to high background. Use a suitable blocking buffer and ensure adequate incubation time.

  • Cross-Contamination: Pipetting errors or splashing between wells can introduce contaminants.

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can result in non-specific binding.

  • Substrate Issues: The substrate solution may be contaminated or have been exposed to light for a prolonged period.

Q2: My this compound immunoassay shows a weak or no signal. What are the likely causes?

A weak or absent signal can be due to several factors:

  • Reagent Degradation: Improper storage of antibodies, enzyme conjugates, or the this compound standard can lead to a loss of activity. Ensure all reagents are stored at the recommended temperatures and have not expired.

  • Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or other reagents can significantly impact the assay's performance.

  • Suboptimal Incubation Times or Temperatures: Deviation from the recommended incubation parameters can lead to incomplete binding reactions.

  • Inactive Enzyme Conjugate: The enzyme conjugate may have lost its activity due to improper storage or handling.

  • Presence of Inhibitors in the Sample: The sample matrix may contain substances that interfere with the antibody-antigen binding or the enzyme activity.

Q3: What is cross-reactivity in a this compound immunoassay, and why is it a concern?

Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, such as its analogs (e.g., ovatoxins, ostreocins).[1] This is a concern because it can lead to an overestimation of the this compound concentration in a sample. The degree of cross-reactivity depends on the specificity of the antibodies used in the assay.

Q4: How can I minimize matrix effects when analyzing shellfish samples for this compound?

The complex composition of shellfish tissue can interfere with immunoassay performance. To minimize these "matrix effects":

  • Sample Dilution: Diluting the sample extract is a common and effective method to reduce the concentration of interfering substances. A 1:10 dilution of mussel extract in the assay buffer has been shown to be effective in some cases.

  • Sample Cleanup: Employing solid-phase extraction (SPE) or other purification methods can help remove interfering compounds from the sample extract before analysis.

  • Use of a Matrix-Matched Standard Curve: Preparing the calibration standards in a blank sample matrix that closely resembles the test samples can help to compensate for matrix effects.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound immunoassay experiments.

Issue 1: High Variability Between Replicate Wells
  • Question: My duplicate or triplicate wells for the same standard or sample show significantly different readings. What could be the cause?

  • Answer:

    • Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each addition.

    • Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.

    • Plate Washing: Uneven washing across the plate can lead to variability. Ensure all wells are washed with the same volume and force.

    • Edge Effects: Wells on the edge of the plate can be subject to temperature variations. To mitigate this, avoid using the outermost wells for critical samples or standards, or incubate the plate in a humidified chamber.

Issue 2: False-Positive Results
  • Question: My negative control samples are showing a positive signal for this compound. What could be the reason?

  • Answer:

    • Cross-Reactivity: The antibodies in your assay may be cross-reacting with other molecules present in the sample matrix. Refer to the cross-reactivity data provided with your assay kit.

    • Contamination: Contamination of reagents, buffers, or pipette tips with this compound can lead to false positives.

    • Non-Specific Binding: Insufficient blocking can cause antibodies to bind non-specifically to the plate surface.

Issue 3: Unexpectedly Low Toxin Recovery in Spiked Samples
  • Question: When I spike a known amount of this compound into my sample matrix, the assay measures a much lower concentration. Why is this happening?

  • Answer:

    • Matrix Inhibition: Components in the sample matrix may be interfering with the antibody-antigen binding, leading to a lower signal. Try further diluting your sample or using a different sample preparation method.

    • Toxin Degradation: this compound can be unstable under certain conditions. Ensure that the pH of your sample and buffers is within a stable range (typically pH 5-8) and avoid prolonged exposure to highly acidic or alkaline conditions.[2]

    • Adsorption to Surfaces: this compound can adsorb to glass and some plastic surfaces, especially in highly aqueous solutions. Using polypropylene (B1209903) labware and adding a carrier protein like bovine serum albumin (BSA) to your solutions can help minimize this issue.[2]

Quantitative Data on Cross-Reactivity

The specificity of a this compound immunoassay is crucial for accurate quantification. The following tables summarize the cross-reactivity of various this compound analogs and other marine toxins in different ELISA formats.

Table 1: Cross-Reactivity of this compound Analogs in a Sandwich ELISA

Compound% Cross-ReactivityReference
This compound (PLTX)100[3]
42-hydroxy-palytoxinQuantifiable[1][3]
Ovatoxin-aDetectable[3]
Ostreocin-DDetected to a lesser extent than PLTX[3]

Data synthesized from a study by Boscolo et al., which developed an indirect sandwich ELISA. The assay was able to quantify 42-OH-PLTX and ovatoxin-a, with a lesser response to ostreocin-D.

Table 2: Specificity of a Sandwich ELISA Against Other Marine Toxins

CompoundCross-ReactivityReference
Okadaic AcidNot Detected[1][3]
Domoic AcidNot Detected[1][3]
SaxitoxinNot Detected[1][3]
Brevetoxin-3Not Detected[1][3]
YessotoxinNot Detected[1][3]
MaitotoxinNot Detected[3]
TetrodotoxinNot Detected[3]

This table is based on data from studies that have demonstrated the high specificity of certain this compound immunoassays, with no significant cross-reactivity observed for a range of other common marine biotoxins.

Experimental Protocols

Protocol 1: Indirect Sandwich ELISA for this compound Detection

This protocol is based on the method described by Boscolo et al.[1]

Materials:

  • 96-well microtiter plates

  • Mouse monoclonal anti-palytoxin antibody (capture antibody)

  • Rabbit polyclonal anti-palytoxin antibody (detection antibody)

  • HRP-conjugated anti-rabbit antibody

  • This compound standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Standard Addition: Add this compound standards and samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add the detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell-Based Immunoassay for this compound

This protocol is based on the method described by Pelin et al.[4]

Materials:

  • HaCaT keratinocyte cell line

  • 96-well cell culture plates

  • This compound standard

  • Mouse monoclonal anti-palytoxin antibody

  • HRP-conjugated anti-mouse antibody

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., PBS with 5% non-fat dry milk)

  • Wash Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate and grow to confluence.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • This compound Binding: Add this compound standards and samples to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Primary Antibody: Add the mouse anti-palytoxin antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody: Add the HRP-conjugated anti-mouse antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing: Wash the cells five times with PBS.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution.

  • Read Plate: Measure the absorbance at 450 nm.

Visualizations

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds Channel Ion Channel Formation NaK_ATPase->Channel Converts to Ion_Flux Na+ Influx K+ Efflux Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx Activates Voltage-gated Ca2+ channels MAPK MAP Kinase Pathway Activation Ca_Influx->MAPK Cellular_Effects Downstream Cellular Effects MAPK->Cellular_Effects

Caption: this compound signaling pathway.

Sandwich_ELISA_Workflow cluster_plate Microplate Well s1 1. Coat with Capture Antibody Wash1 Wash s1->Wash1 s2 2. Block Wash2 Wash s2->Wash2 s3 3. Add Sample (this compound) Wash3 Wash s3->Wash3 s4 4. Add Detection Antibody Wash4 Wash s4->Wash4 s5 5. Add Enzyme-linked Secondary Antibody Wash5 Wash s5->Wash5 s6 6. Add Substrate s7 7. Read Signal s6->s7 Wash1->s2 Wash2->s3 Wash3->s4 Wash4->s5 Wash5->s6

Caption: Indirect Sandwich ELISA workflow.

Competitive_ELISA_Logic cluster_high High this compound in Sample cluster_low Low this compound in Sample h_sample This compound (Sample) h_antibody Antibody h_sample->h_antibody Binds h_labeled This compound (Labeled) h_labeled->h_antibody Less Binding h_result Low Signal h_antibody->h_result l_sample This compound (Sample) l_antibody Antibody l_sample->l_antibody Less Binding l_labeled This compound (Labeled) l_labeled->l_antibody Binds l_result High Signal l_antibody->l_result

Caption: Competitive ELISA principle.

References

Preventing Palytoxin adsorption to labware surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorption of palytoxin (PLTX) to labware surfaces during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent or showing lower than expected activity?

A: Inconsistent or low bioactivity is often due to the non-specific binding and adsorption of this compound to labware surfaces.[1] this compound is a large, complex molecule with both hydrophobic and hydrophilic regions, which facilitates its adherence to plastics (like polypropylene (B1209903) and polystyrene) and glass.[2][3] This is particularly problematic in highly aqueous solutions, leading to a significant reduction in the concentration of the toxin available for the experiment.[4][5]

Q2: Which labware material is the best choice to minimize this compound adsorption?

A: The choice of material is critical and depends on the experimental step. Studies have shown that this compound adsorption is stronger on glass surfaces than on plastic materials, especially during solvent evaporation.[6][7]

  • Teflon (PTFE) is highly recommended, showing the best recoveries. A quantitative recovery of 97% was achieved when drying solutions in Teflon vials.[5][7][8]

  • Polypropylene (PP) is generally preferable to glass and is suitable for achieving high recovery rates, particularly when evaporating solutions.[5]

  • Glass can lead to significant toxin loss, especially with highly aqueous solutions.[5][6] However, its surface can be treated (silanized) to become highly inert.[9][10]

  • Polystyrene (PS) and Polyethylene (PE) also exhibit non-specific binding and can lead to toxin loss.[1][11]

Q3: How can I prevent this compound from adsorbing to my plastic microplates and tubes?

A: Several strategies can mitigate adsorption to plasticware:

  • Maintain High Organic Solvent Concentration: Whenever possible, keep this compound in solutions containing greater than 50% organic solvent, such as methanol (B129727) or ethanol (B145695).[4][5] This minimizes solubility issues and reduces interaction with the plastic surface.

  • Use Blocking Agents: Adding a blocking agent like Bovine Serum Albumin (BSA) can effectively prevent adsorption.[11] The addition of 0.1% rat serum albumin has been shown to attenuate binding.[1] A combination of Phosphate-Buffered Saline (PBS) with BSA is also highly effective.[5]

Q4: Is silanized glassware a good option for working with this compound?

A: Yes, silanized (or siliconized) glassware is an excellent choice for critical applications. The silanization process renders the glass surface hydrophobic and chemically inert by capping reactive Si-OH groups.[9][12] This treatment is highly effective at preventing the adsorption of "sticky" molecules like this compound, proteins, and nucleic acids.[13][14]

Q5: How does pH and solvent choice affect the stability and recovery of this compound?

A: Both pH and solvent composition are crucial for maintaining this compound integrity and preventing loss.

  • pH: this compound is stable in a pH range of 5-8.[4] It rapidly decomposes in strongly acidic (pH < 2.66) or alkaline solutions.[2][8]

  • Solvent: As mentioned, maintaining a high percentage (>50%) of organic solvent (e.g., methanol) is critical for solubility and recovery.[5][15] LC-MS analyses show higher peak intensities when PLTX is dissolved in aqueous-organic blends compared to pure water.[8]

Q6: How should I decontaminate labware and surfaces after working with this compound?

A: this compound can be inactivated and removed from surfaces using a solution of household bleach (sodium hypochlorite). A recommended dilution is one part standard household bleach to nine parts water.[16] This solution should be used to clean all equipment and surfaces that have come into contact with the toxin. Always work in a well-ventilated area when using bleach solutions.[16]

Troubleshooting Guides

Problem: Low or variable signal in cell-based assays or immunoassays.

Possible Cause Recommended Solution
Analyte Loss due to Adsorption: this compound is binding to the surfaces of pipette tips, microplates, and tubes, lowering the effective concentration.[1][11]1. Labware Selection: Use polypropylene or, preferably, Teflon labware. For critical steps involving standards and samples, use silanized glass vials.[5][8][17] 2. Solvent Conditions: Ensure your assay buffer contains at least 50% methanol or ethanol if compatible with your experimental system.[4] 3. Add Blocking Agents: Pre-treat microplate wells with a blocking buffer containing BSA.[15] Include BSA (e.g., 0.1%) or a non-ionic surfactant in your diluents and buffers to compete for binding sites.[1][5]
Toxin Degradation: The this compound in your stock or working solution has degraded.1. Check pH: Verify that the pH of all solutions is between 5 and 8.[4] Avoid strongly acidic or alkaline buffers. 2. Storage: Store stock solutions in tightly sealed, argon-purged amber glass ampoules at -20°C or -80°C for long-term stability.[4]

Problem: Poor recovery of this compound after solvent evaporation.

Possible Cause Recommended Solution
Adsorption to Container Surface: During drying, the toxin adheres strongly to the container walls, particularly with glass.[5][6][7]1. Choose Proper Vials: Use polypropylene or Teflon vials for evaporation procedures.[5][7] 2. Use Additives with Glass: If glass must be used, add PBS and BSA to the solution before evaporation to improve recovery.[5] 3. Reconstitution: Reconstitute the dried this compound residue in a solution with a high percentage of organic solvent (e.g., 80% methanol) to ensure complete re-dissolution.[4]

Data Presentation: this compound Recovery

Table 1: Effect of Labware Material and Additives on this compound Recovery After Evaporation

Labware MaterialSolvent Condition Before EvaporationAdditiveReconstitution SolventAverage Recovery (%)Reference(s)
Glass (Non-silanized)10% Methanol in WaterNone50% MethanolLow (not specified quantitatively)[5]
Glass (Non-silanized)50% Methanol in WaterNone50% MethanolLow (not specified quantitatively)[5]
Glass (Non-silanized)10% Methanol in WaterPBS + BSA50% MethanolHigh (near 100%)[5]
Polypropylene50% Methanol in WaterNone50% Methanol~100%[5]
Polypropylene10% Methanol in WaterPBS + BSAWater~100%[5]
Teflon80% Ethanol in WaterNone80% Ethanol97%[7][8]

Experimental Protocols

Protocol 1: Surface Passivation of Labware Using Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat labware (e.g., microplates, tubes) to block non-specific binding sites and reduce this compound adsorption.

Materials:

  • Bovine Serum Albumin (BSA), fatty-acid free recommended for superior blocking performance[18][19]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be treated (e.g., polystyrene microplate)

Procedure:

  • Prepare Blocking Buffer: Prepare a solution of 1% BSA (w/v) in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS. Filter the solution through a 0.22 µm filter to sterilize and remove aggregates.

  • Coating: Add the blocking buffer to the labware, ensuring all surfaces that will contact the this compound solution are covered. For a 96-well plate, add 200-300 µL per well.

  • Incubation: Incubate the labware for at least 1-2 hours at room temperature, or overnight at 4°C. This allows the BSA to form a protein layer on the plastic surface.

  • Washing: Decant the blocking buffer. Wash the surfaces 2-3 times with PBS or your assay buffer to remove any loosely bound BSA.

  • Use: The labware is now passivated and ready for immediate use. Do not let the surface dry out before adding your this compound samples.

Protocol 2: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to prevent this compound adsorption. Caution: Silanizing agents like dichlorodimethylsilane (B41323) are hazardous. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, eye protection).[9]

Materials:

  • Dichlorodimethylsilane (Me₂SiCl₂) or similar silanizing agent

  • Anhydrous (dry) Toluene (B28343) or other suitable organic solvent

  • Dry Methanol

  • Glassware to be treated (must be thoroughly clean and dry)

Procedure:

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in dry toluene. For example, slowly add 5 mL of dichlorodimethylsilane to 95 mL of dry toluene.

  • Soak Glassware: Completely submerge the clean, dry glassware in the silanizing solution. Allow it to soak for 15-30 minutes.[12] Alternatively, for large containers, pour the solution inside and rotate to coat all interior surfaces.[9]

  • Rinse: Remove the glassware from the solution and rinse it thoroughly with dry toluene to remove excess silanizing agent.

  • Second Rinse: Rinse the glassware with dry methanol to remove the toluene.

  • Dry and Cure: Place the rinsed glassware in an oven and dry overnight at >100°C to cure the silane (B1218182) layer.[12]

  • Final Wash: After cooling, wash the glassware with soap and water, followed by a final rinse with deionized water to remove any residual HCl vapor byproducts. Allow to air dry.

  • Quality Check: To confirm successful silanization, place a drop of water on the treated surface. The water should form a tight bead, indicating a hydrophobic surface.[9]

Visualizations

experimental_workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_decon 3. Decontamination Phase prep_solution Prepare PLTX Solution (>50% Organic Solvent, pH 5-8) select_labware Select Labware Material treat_labware Treat Labware Surface (Passivation or Silanization) add_pltx Aliquot PLTX Solution (Use low-retention tips) treat_labware->add_pltx incubation Incubate / Evaporate add_pltx->incubation analysis Analysis (e.g., Cell Assay, LC-MS) incubation->analysis decontaminate Decontaminate with 1:9 Bleach Solution analysis->decontaminate

Caption: Workflow for minimizing this compound adsorption during experiments.

labware_selection_tree start Experiment Type? node_aqueous Aqueous Solution (<50% Organic)? start->node_aqueous node_evap Evaporation Step? node_aqueous->node_evap Yes node_high_org Use Polypropylene or Silanized Glass. node_aqueous->node_high_org No node_plastic Use Polypropylene or Teflon. Add BSA/PBS to buffer. node_evap->node_plastic No, but using plasticware node_glass Use Silanized Glass. Add BSA/PBS to buffer. node_evap->node_glass No, but using glassware node_teflon Use Teflon or Polypropylene. node_evap->node_teflon Yes mechanism_interference cluster_cell Cellular Level cluster_labware Labware Interference pltx This compound (PLTX) in Solution pump Na+/K+-ATPase Pump pltx->pump adsorption PLTX Adsorbs to Labware Surface pltx->adsorption channel Pump becomes Ion Channel pump->channel lysis Ion Gradient Loss -> Cell Lysis channel->lysis reduced_conc Reduced PLTX Concentration adsorption->reduced_conc reduced_conc->pump Less PLTX available to bind pump

References

Optimizing solvent conditions for Palytoxin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Palytoxin (PLTX) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for extracting this compound from biological matrices?

A1: The most common and effective solvents for this compound (PLTX) extraction are aqueous mixtures of methanol (B129727) or ethanol (B145695).[1] An 80% methanol in water (MeOH/H₂O 80:20 v/v) solution is frequently used for extracting PLTX from matrices like mussels.[2][3] Similarly, 50% ethanol has been successfully used for extracting Caribbean this compound (C-PTX) from the zoanthid Palythoa caribaeorum.[4] For simpler matrices like dinoflagellate cultures, a straightforward extraction with methanol followed by a partition with hexane (B92381) is often sufficient.[1]

Q2: How does solvent composition affect the stability and analytical signal of this compound?

A2: Solvent composition is a critical factor for both the stability and the instrumental response of PLTX.[5] Studies show that solutions with a higher proportion of organic solvent yield a better analytical response. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the optimal signal for PLTX is achieved in 50% and 90% methanol-water mixtures at 25°C, showing minimal signal loss over 16 hours.[5][6] Conversely, highly aqueous solutions (e.g., 10% methanol) result in a significantly lower and less stable LC-MS signal, especially at colder temperatures (6°C).[5][6] It is recommended to keep PLTX analogues in solutions containing more than 50% organic solvent, such as methanol, to minimize degradation or losses.[7][8][9]

Q3: What is the optimal pH range for handling and storing this compound solutions?

A3: To ensure stability and minimize degradation, this compound analogues should be maintained in a pH range of 5 to 8.[7][8][9] While PLTX is relatively stable in weakly acidic solutions like 0.2% acetic acid, it is susceptible to degradation upon exposure to stronger acids (pH < 2.66).[10][11]

Q4: Can I use pure water to dissolve my purified this compound sample?

A4: Dissolving purified PLTX in pure water is not recommended for quantitative analysis. LC-MS analysis of PLTX in pure water shows a 93% decrease in signal response compared to a 50% aqueous methanol solution.[10] This may be due to the formation of different ion species, such as dimers, that are not being monitored.[10] An appropriate amount of an organic modifier is necessary for a reliable instrumental response.[10]

Troubleshooting Guide

Q5: I am experiencing very low recovery of this compound after solvent evaporation. What could be the cause?

A5: Significant loss of this compound during the drying or evaporation step is a common issue, primarily due to the toxin adsorbing to container surfaces.[10][11] This problem is more pronounced when using glass vials and when evaporating highly aqueous solutions.[7][9][10]

  • Container Material: Glass surfaces lead to stronger PLTX adsorption compared to plastic materials.[10][11] For better recovery, use containers made of polypropylene (B1209903) (PP) or Teflon.[9][10] A quantitative recovery of 97% has been achieved by drying an 80% aqueous ethanol solution of PLTX in a Teflon container under a nitrogen stream.[10][11]

  • Solvent Composition: Drying highly aqueous solutions can lead to significant analyte loss.[7][9] Whenever possible, maintain an organic solvent concentration of at least 50%.

  • Additives for Aqueous Solutions: If working with highly aqueous solutions is unavoidable, adding Bovine Serum Albumin (BSA) and phosphate-buffered saline (PBS) can significantly reduce losses when using glass containers.[7][9]

Q6: My LC-MS signal for this compound is unstable and shows high variability between injections. How can I improve this?

A6: Signal instability is often linked to the solvent composition and temperature of your samples in the autosampler.

  • Optimize Solvent: Ensure your final sample is dissolved in a solvent mixture containing at least 50% methanol. The highest and most stable LC-MS signals are observed in 50% and 90% methanol at 25°C.[5]

  • Control Temperature: Low temperatures can negatively impact the PLTX signal, especially in solvents with low methanol content. At 6°C, signal losses over 16 hours were 26% in 10% MeOH and 24% in 50% MeOH.[5] Maintaining the autosampler at room temperature (25°C) is recommended for better stability.[5]

  • Check for Degradation: If samples are stored in strongly acidic conditions (pH < 2.66), degradation may occur, leading to inconsistent results.[10][11]

Data Presentation

Table 1: Effect of Solvent and Temperature on PLTX LC-MS Signal Stability Data summarized from a study monitoring PLTX signal loss over 16 hours.[5]

Methanol Conc.TemperatureSignal Loss (after 16h)Signal Stability
10%25 °CHighPoor
50%25 °C9%Good
90%25 °C6%Excellent
10%6 °C26%Very Poor
50%6 °C24%Poor
90%6 °C15%Moderate

Table 2: Influence of Container Material on PLTX Recovery After Evaporation Data summarized from studies investigating toxin loss during the drying down step.[9][10]

Starting SolventContainer MaterialRe-dissolving SolventRecovery Rate
80% aq. MeOHGlass50% aq. MeOH~62%
80% aq. EtOHTeflon50% aq. MeOH97%
Pure MeOH, EtOH, or isoPrOHPolypropylene (PP)50% aq. MeOHHigher than glass
10% aq. MeOHGlass50% aq. MeOHSignificant Loss
10% aq. MeOH + PBS + BSAGlass50% aq. MeOHRecovery Improved
50% aq. MeOHPolypropylene (PP)50% aq. MeOH~100%

Experimental Protocols

Protocol 1: General Extraction of PLTX Analogs from Mussels This protocol is adapted from a procedure used for analyzing PLTX in mussels.[2]

  • Homogenization: Weigh 10.0 g (± 0.5 g) of homogenized mussel tissue into a 50 mL polypropylene (PP) centrifuge tube.

  • First Extraction: Add 30 mL of MeOH/H₂O (80:20 v/v). Homogenize the sample using a high-speed mixer (e.g., Ultra Turrax) for 2 minutes at 9500 rpm.

  • Centrifugation: Centrifuge the mixture for 15 minutes at 2000 x g and 20°C.

  • Collection: Carefully transfer the supernatant to a 100 mL evaporation flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the solid residue two more times.

  • Combine Supernatants: Pool all three supernatants for subsequent cleanup and analysis.

Protocol 2: Preparation of PLTX Standard Solutions for LC-MS Analysis This protocol describes the preparation of working solutions for stability and response experiments.[5]

  • Stock Solution: Prepare a stock solution of PLTX (e.g., 50 µg/mL) in 50% aqueous methanol.

  • Intermediate Dilution: Dilute the stock solution to an intermediate concentration (e.g., 10 µg/mL) using 50% methanol.

  • Working Solutions: Immediately before analysis, prepare the final working solutions (e.g., 1.0 µg/mL and 0.5 µg/mL) by diluting the intermediate solution with the appropriate volumes of methanol and/or water to achieve the desired final solvent compositions (e.g., 10%, 50%, and 90% aqueous methanol).

Visualizations

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Liquid-Liquid Partitioning cluster_purification Step 3: Chromatographic Purification start Biological Matrix (e.g., Zoanthids, Mussels) homogenize Homogenize in 80% aq. Methanol/Ethanol start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge extract Collect Supernatant (Crude Extract) centrifuge->extract partition_hex Partition with Hexane (Remove Lipids) extract->partition_hex partition_bu Partition Aqueous Layer with n-Butanol partition_hex->partition_bu Aqueous Phase evap_bu Evaporate Butanol Layer partition_bu->evap_bu spe Solid-Phase Extraction (SPE) or Flash Chromatography evap_bu->spe hplc Preparative HPLC spe->hplc final_product Purified this compound hplc->final_product

Caption: General workflow for this compound (PLTX) extraction and purification.

G cluster_vessel Vessel & Material Issues cluster_solvent Solvent Issues start Problem: Low PLTX Recovery check_step Was the sample evaporated to complete dryness? start->check_step check_vessel What container material was used? check_step->check_vessel Yes organic High Organic (>50%): Better recovery. Check other factors. check_step->organic No, concentrated to min. volume glass Glass: High potential for adsorption. Consider additives (PBS/BSA) for aqueous samples. check_vessel->glass Glass plastic Polypropylene (PP) or Teflon: Recommended for minimal adsorption. Switch to these materials. check_vessel->plastic PP/Teflon check_solvent What was the solvent composition before drying? check_vessel->check_solvent aqueous Highly Aqueous (<50% Organic): High risk of loss during evaporation. Maintain >50% organic content if possible. check_solvent->aqueous Aqueous check_solvent->organic Organic

References

Technical Support Center: Cell-based Assays with Palytoxin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palytoxin (PLTX) in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability results with this compound are highly variable between experiments. What are the potential causes?

High variability in this compound assays can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to PLTX. This could be due to differences in the expression or genetic variants of the Na+/K+-ATPase, the molecular target of the toxin.[1] It is crucial to characterize the sensitivity of your specific cell line.

  • This compound Analogues: The term "this compound" can refer to a group of structurally related analogues (e.g., ostreocin-D, ovatoxins).[2][3][4][5][6] These analogues can have different potencies, and the exact composition of your PLTX source may vary.[5][7]

  • Solvent and Temperature: The solvent used to dissolve and dilute PLTX, as well as the temperature, can affect its stability and conformation, potentially leading to inconsistent results.[8] It is recommended to allow the PLTX standard to equilibrate at room temperature for at least four hours before use in aqueous solutions.[8]

  • Matrix Effects: When testing extracts from biological samples (e.g., shellfish, dinoflagellates), other compounds in the matrix can interfere with the assay, either by exerting their own cytotoxic effects or by masking the effect of PLTX.[3][9][10]

  • Incubation Time: The duration of cell exposure to PLTX is a critical parameter. Inconsistent incubation times will lead to variable results.[9]

  • Cell Density and Health: Variations in cell seeding density and the overall health of the cell culture can significantly impact assay outcomes.

Q2: I am observing cytotoxicity in my control group when using sample extracts. How can I differentiate between this compound-specific effects and non-specific toxicity?

This is a common issue when working with complex biological extracts. Here are some strategies:

  • Ouabain (B1677812) Inhibition: Ouabain is a specific inhibitor of the Na+/K+-ATPase and can be used to confirm the specificity of the PLTX-induced effect.[11][12] Pre-incubating the cells with ouabain should prevent or significantly reduce the cytotoxicity caused by this compound.[13] If cytotoxicity persists, it is likely due to other compounds in your sample.

  • Chromatographic Fractioning: Coupling your cell-based assay with a chromatographic fractionation of the extract can help to separate PLTX from other interfering substances.[10]

  • Antibody-Based Detection: A cell-based ELISA using a specific anti-PLTX antibody can provide high specificity for this compound detection.[3][12]

Q3: My hemolytic assay results are not reproducible. What should I check?

Hemolytic assays with this compound can be influenced by several factors:

  • Erythrocyte Source: The sensitivity of red blood cells to PLTX-induced hemolysis can vary between species (e.g., human vs. mouse).[11]

  • Assay Buffer and Temperature: The osmolarity of the buffer and the incubation temperature can affect the rate of hemolysis.[9]

  • Incubation Time: As with other cytotoxicity assays, the incubation time is a critical parameter that needs to be consistent.[9]

  • Matrix Effects: Extracts from shellfish can have a significant matrix effect on hemolytic assays.[9]

Q4: What is the mechanism of action of this compound, and how does it relate to the observed cytotoxicity?

This compound binds to the Na+/K+-ATPase (sodium-potassium pump) on the cell surface.[14][15][16][17] This binding event converts the pump into a non-selective ion channel, allowing for the uncontrolled flow of ions like sodium (Na+) and potassium (K+) across the cell membrane, following their concentration gradients.[2][14][16] This disruption of the cellular ion gradient leads to membrane depolarization, cell swelling, and ultimately, cell death (cytolysis).[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects in various cell-based assays.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeExposure TimeIC50 / EC50Limit of Detection (LOD)Reference
Neuro-2aMTT19 h42.9 ± 3.8 pM20 pM (0.05 ng/mL)[3]
Neuro-2aMTT (with Ouabain)19 h6.3 ± 4.7 pM-[3]
Neuro-2aAlamar Blue4 h-0.4 ng/mL[3]
Neuro-2aAlamar Blue72 h-0.2 ng/mL[3]
MCF-7LDH Release--~0.5 ng/mL[3]
Caco-2Cell Proliferation24 h~0.1 nM-[18]
Various Cancer CellsMTT72 h0.54 ± 0.05 pM-[4]
Non-cancerous NHDFMTT72 h> 1 µM-[4]
BE(2)-M17Alamar Blue--0.2 ng/mL[19]

Table 2: Lethal Dose (LD50) of this compound in Animal Models

AnimalRoute of AdministrationLD50Reference
RabbitIntravenous25 ng/kg[14]
MouseIntravenous0.045 µg/kg[15]
RatIntravenous0.089 µg/kg[15]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is a generalized procedure based on common practices described in the literature.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium with the PLTX-containing medium. Include solvent controls.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 610 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Release Assay

This protocol is based on the principle of measuring membrane integrity.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells for the desired exposure time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions for the LDH assay kit.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.

Visualizations

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Channel Ion Channel Formation NaK_ATPase->Channel Converts to Na_Influx Na+ Influx Channel->Na_Influx K_Efflux K+ Efflux Channel->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Ca_Influx Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx Cellular_Effects Downstream Cellular Effects (e.g., Cytoskeletal Disruption) Ca_Influx->Cellular_Effects Cytotoxicity Cytotoxicity / Cell Death Cellular_Effects->Cytotoxicity

Caption: this compound's mechanism of action leading to cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Neuro-2a) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PLTX_Dilution 2. This compound Serial Dilution Treatment 4. Expose Cells to this compound PLTX_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24h) Treatment->Incubation Assay 6. Perform Viability Assay (e.g., MTT, LDH) Incubation->Assay Measurement 7. Measure Signal (Absorbance) Assay->Measurement Data_Analysis 8. Calculate % Viability Measurement->Data_Analysis IC50 9. Determine IC50 Data_Analysis->IC50

Caption: A typical workflow for a cell-based cytotoxicity assay with this compound.

Troubleshooting_Guide Start High Assay Variability? Check_Reagents Check PLTX Stock & Solvent Stability Start->Check_Reagents Yes Check_Cells Verify Cell Health, Density & Passage Number Start->Check_Cells Yes Check_Protocol Standardize Incubation Time & Temperature Start->Check_Protocol Yes Matrix_Effect Suspect Matrix Effects? Check_Reagents->Matrix_Effect Check_Cells->Matrix_Effect Check_Protocol->Matrix_Effect Ouabain_Test Perform Ouabain Inhibition Assay Matrix_Effect->Ouabain_Test Yes Resolved Variability Reduced Matrix_Effect->Resolved No Fractionation Consider Sample Fractionation Ouabain_Test->Fractionation Inhibition? Non_PLTX_Toxicity Non-PLTX Toxicity Likely Ouabain_Test->Non_PLTX_Toxicity No Inhibition Specific_Assay Use Specific Assay (e.g., cell-based ELISA) Fractionation->Specific_Assay Specific_Assay->Resolved

Caption: A decision tree for troubleshooting this compound assay variability.

References

Best practices for handling and disposal of Palytoxin waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Palytoxin (PLTX)-contaminated waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when handling this compound waste?

A1: The primary safety concern is exposure to this compound, one of the most potent non-protein toxins known.[1] Exposure can occur through skin contact, inhalation of aerosols, or ingestion, leading to severe and potentially life-threatening effects.[2] The main routes of exposure in a laboratory setting include inhalation of drug dusts or droplets, absorption through the skin, and ingestion via contaminated surfaces.

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: A comprehensive PPE protocol is mandatory. This includes:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Gown: A protective, disposable gown.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A properly fitted respirator should be used, especially when there is a risk of aerosol generation.

All personnel handling cytotoxic drugs should receive specific training on the appropriate use of PPE.

Q3: How should I decontaminate laboratory surfaces and equipment contaminated with this compound?

A3: this compound can be inactivated with a freshly prepared solution of sodium hypochlorite (B82951) (household bleach).[3] A deep clean with warm, soapy water followed by a dilute bleach solution is recommended for decontamination.[4] For general surface decontamination, a solution of one part standard household bleach to nine parts water is effective.[3][5]

Q4: What is the recommended procedure for disposing of liquid waste containing this compound?

A4: Liquid waste containing this compound must be chemically inactivated before disposal. This involves adding a concentrated bleach solution to the waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of standard 5% household bleach). For waste with a high organic load, a higher concentration of 1% sodium hypochlorite is recommended.[6][7] The treated waste should be left for a minimum contact time of 30 minutes, although longer periods (e.g., 12 hours) are advised for complete inactivation, before being neutralized and disposed of in accordance with local regulations.[3][6]

Q5: How do I dispose of solid waste (e.g., contaminated gloves, vials, pipette tips) contaminated with this compound?

A5: All solid waste contaminated with this compound should be considered cytotoxic waste. It should be collected in clearly labeled, sealed, and puncture-resistant containers.[8] Contaminated items should be soaked in a diluted bleach solution before disposal.[3] Disposal must follow institutional and regulatory guidelines for hazardous chemical waste.

Q6: What should I do in case of a this compound spill?

A6: In the event of a spill, the area should be immediately secured to prevent further contamination. Personnel should wear appropriate PPE, including respiratory protection. The spill should be absorbed with a spill pillow or vermiculite. The absorbed material and any contaminated debris should then be treated with a 1:10 bleach solution and disposed of as hazardous waste. The area should be thoroughly cleaned with warm, soapy water and then decontaminated with the bleach solution.

Q7: How stable is this compound in different solutions and temperatures?

A7: this compound is thermostable, meaning that boiling does not significantly reduce its toxicity in neutral aqueous solutions.[5] However, it rapidly decomposes in acidic (pH < 4) and alkaline (pH > 10) solutions.[5][9] For storage and handling, it is recommended to maintain solutions within a pH range of 5-8 to minimize degradation.[9]

Data Presentation

Table 1: Acute Toxicity of this compound (LD50)

Animal ModelRoute of AdministrationLD50 (µg/kg)Reference
MouseIntravenous0.045[5]
MouseIntraperitoneal0.15-0.3
MouseIntratracheal> 2[5]
RatIntravenous0.089[5]
RabbitIntravenous0.025[5]
DogIntravenous0.025 - 0.45[5]
MonkeyIntravenous0.025 - 0.45[5]
Guinea PigIntravenous0.025 - 0.45[5]

Table 2: Stability of this compound at Various pH Levels

pHStabilityConditionsReference
1-2Rapid decomposition1:1 MeOH-buffer, ambient temperature[9]
3-4Detectable loss1:9 MeOH-buffer, ambient temperature[9]
5-8Stable1:1 MeOH-buffer, ambient temperature[9]
9-10Detectable loss1:9 MeOH-buffer, ambient temperature[9]
13Rapid decomposition1:1 MeOH-buffer, ambient temperature[9]

Experimental Protocols

Protocol 1: Preparation of this compound Inactivation Solution (10% Bleach)

  • Objective: To prepare a solution of sodium hypochlorite for the inactivation of this compound.

  • Materials:

    • Standard household bleach (5-6% sodium hypochlorite)

    • Distilled water

    • Graduated cylinder

    • Appropriate container for the solution

  • Procedure:

    • Measure 1 part of standard household bleach.

    • Measure 9 parts of distilled water.

    • In a well-ventilated area, slowly add the bleach to the water and mix gently.

    • Label the container clearly with "10% Bleach Solution for this compound Inactivation" and the date of preparation.

    • Prepare this solution fresh daily for maximum efficacy.[10]

Protocol 2: Decontamination of a Small-Scale Liquid this compound Spill

  • Objective: To safely clean and decontaminate a small liquid spill of this compound.

  • Materials:

    • Full PPE (2 pairs of gloves, gown, eye protection, respirator)

    • Spill absorbent material (e.g., spill pillows, vermiculite)

    • 10% bleach solution (freshly prepared)

    • Hazardous waste container, properly labeled

    • Forceps or tongs

    • Paper towels

    • Soap and water

  • Procedure:

    • Immediately alert others in the area and restrict access.

    • Don the full set of PPE.

    • Cover the spill with absorbent material, working from the outside in to prevent spreading.

    • Carefully collect the absorbent material using forceps or tongs and place it in the hazardous waste container.

    • Liberally apply the 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.

    • Wipe the area with paper towels, placing the used towels in the hazardous waste container.

    • Clean the area with soap and water.

    • Perform a final wipe-down with the 10% bleach solution.

    • Properly doff and dispose of all PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

Palytoxin_Waste_Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal A This compound-contaminated liquid waste C Add concentrated bleach (final conc. 0.5-1% NaOCl) A->C Inactivation B This compound-contaminated solid waste D Soak in 10% bleach solution (min. 30 minutes) B->D Decontamination E Neutralize and dispose via chemical drain (check local regulations) C->E F Dispose as hazardous chemical waste D->F

Caption: Workflow for the safe handling and disposal of this compound-contaminated waste.

Palytoxin_Spill_Response Start This compound Spill Occurs Alert Alert personnel & Restrict area Start->Alert PPE Don full PPE (incl. respirator) Alert->PPE Absorb Cover and absorb spill (outside to inside) PPE->Absorb Collect Collect absorbent material into hazardous waste container Absorb->Collect Decontaminate Apply 10% bleach solution (30 min contact time) Collect->Decontaminate Clean Clean with soap and water Decontaminate->Clean FinalWipe Final decontamination with 10% bleach solution Clean->FinalWipe Dispose Dispose of all contaminated materials as hazardous waste FinalWipe->Dispose End End of Procedure Dispose->End

Caption: Decision tree for the appropriate response to a this compound spill.

Palytoxin_Mechanism_of_Action PLTX This compound Pump Na+/K+-ATPase Pump PLTX->Pump Binds to Channel Conversion to a Non-selective Ion Channel Pump->Channel Induces conformational change Na_Influx Na+ Influx Channel->Na_Influx K_Efflux K+ Efflux Channel->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Cytotoxicity Cellular Cytotoxicity Depolarization->Cytotoxicity Leads to

Caption: Simplified signaling pathway of this compound's cellular mechanism of action.

References

Technical Support Center: Palytoxin Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures for the safe handling and decontamination of Palytoxin (PTX) spills.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's toxicity?

A1: this compound binds to the Na+/K+-ATPase pump on the cell membrane. This binding converts the pump into a non-selective ion channel, leading to an influx of sodium ions and an efflux of potassium ions.[1][2][3] This disruption of the cellular ion gradient is the primary mechanism of its toxicity, causing a cascade of downstream effects.[4]

Q2: How stable is this compound in a laboratory setting?

A2: this compound is a thermostable compound, meaning it is not inactivated by boiling.[3][5] It is stable in neutral aqueous solutions for extended periods but decomposes rapidly in acidic or alkaline conditions.[3][6] It is important to note that this compound can adhere to surfaces, particularly glass, and its recovery can be affected by the type of solvent and container material used.[7][8][9]

Q3: What is the recommended decontaminant for a this compound spill?

A3: A freshly prepared solution of sodium hypochlorite (B82951) (household bleach) is the most recommended decontaminant for this compound.[10][11] A 1:10 dilution of standard household bleach (typically 5-6% sodium hypochlorite) in water is generally recommended.[2][10] For spills containing a high organic load, a 1:5 dilution is more appropriate.[12]

Q4: Can I use ethanol (B145695) to decontaminate surfaces from this compound?

A4: While ethanol is a common laboratory disinfectant, sodium hypochlorite solution is the specifically recommended agent for inactivating this compound. There is no readily available scientific literature to support the effectiveness of ethanol in neutralizing this compound.

Q5: How do I dispose of waste contaminated with this compound?

A5: All disposable materials that have come into contact with this compound should be treated as hazardous waste.[13] Before disposal, immerse the materials in a freshly prepared bleach solution (≥0.1% sodium hypochlorite) for at least 30 minutes.[11] After decontamination, the materials should be placed in a sealed, clearly labeled hazardous waste container for disposal according to your institution's guidelines.[14] Liquid waste containing this compound should also be treated with bleach to a final concentration of at least 0.5% sodium hypochlorite for a minimum of 20 minutes before disposal.[12]

Troubleshooting Guide

Issue Possible Cause Solution
Corrosion on stainless steel equipment after decontamination. Sodium hypochlorite is corrosive to metals.[12]After the required contact time, thoroughly rinse the equipment with water to remove any residual bleach. A final wipe-down with 70% ethanol can also help to dry the surface and remove any remaining moisture.
Visible residue remains after cleaning up a spill. The cleaning procedure may not have been sufficient to remove all of the spilled material, or the decontamination solution may have dried, leaving a salt residue.Repeat the decontamination procedure, ensuring that the surface is thoroughly wetted with the bleach solution for the entire contact time. After decontamination, clean the area with detergent and water.
Suspected ongoing exposure after a spill has been cleaned. Aerosolization of this compound during the initial spill or improper cleanup may have contaminated a wider area than initially thought.Evacuate the area and ensure it is well-ventilated. Repeat the decontamination procedure wearing appropriate personal protective equipment (PPE), including respiratory protection. Consider a more extensive "deep clean" of the affected area.[15]

Quantitative Data for Decontamination Solutions

Decontaminant Concentration Contact Time Application Notes
Sodium Hypochlorite (Bleach) ≥0.1% (1:10 dilution of 5-6% household bleach)[2][11]≥ 30 minutes for soaking[11]Surfaces, equipment, liquid waste, contaminated materialsPrepare fresh daily; a 1:10 dilution is effective for 24 hours.[12]
Sodium Hypochlorite (Bleach) - High Organic Load ~1% (1:5 dilution of 5-6% household bleach)[12]≥ 20 minutes for liquid waste[12]Spills containing blood, protein, or other biological matterHigher concentration is needed to overcome the neutralizing effect of organic matter.

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces and Equipment

Materials:

  • Standard household bleach (5-6% sodium hypochlorite)

  • Water (deionized or distilled)

  • Spray bottles

  • Paper towels or absorbent pads

  • Personal Protective Equipment (PPE): gloves, lab coat, safety goggles

  • Hazardous waste disposal bags

Procedure:

  • Preparation of Decontamination Solution: In a designated and well-ventilated area, prepare a fresh 1:10 dilution of household bleach in water. For example, mix 1 part bleach with 9 parts water.

  • Initial Spill Containment: If dealing with a liquid spill, cover it with absorbent material.

  • Application of Decontaminant: Liberally apply the bleach solution to the contaminated surface or equipment, ensuring it is thoroughly wetted.

  • Contact Time: Allow the bleach solution to remain in contact with the surface for at least 20 minutes.[12] Do not allow it to dry during this time; reapply if necessary.

  • Wiping and Rinsing: After the contact time, wipe the surface with paper towels. For metal surfaces, rinse thoroughly with water to prevent corrosion.[12]

  • Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) in a hazardous waste bag.

  • Final Cleaning: Clean the surface with a standard laboratory detergent and water.

Protocol 2: Decontamination of Liquid Waste

Materials:

  • Standard household bleach (5-6% sodium hypochlorite)

  • Appropriate container for the liquid waste

  • PPE: gloves, lab coat, safety goggles

Procedure:

  • Estimation of Waste Volume: Estimate the volume of the liquid waste to be decontaminated.

  • Addition of Bleach: Add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 final dilution of bleach in the waste). For waste with a high organic load, use a 1:5 final dilution.[12]

  • Mixing: Gently mix the solution to ensure the bleach is evenly distributed.

  • Contact Time: Allow the mixture to stand for at least 20 minutes.[12]

  • Disposal: Dispose of the decontaminated liquid waste according to your institution's hazardous waste procedures.

Visualizations

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Pump Ion_Channel Formation of Ion Channel NaK_ATPase->Ion_Channel Converts to This compound This compound This compound->NaK_ATPase Binds to Ion_Flux Na+ Influx K+ Efflux Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Mitochondrial_Damage Mitochondrial Damage Ion_Flux->Mitochondrial_Damage Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx MAPK_Pathway MAP Kinase Pathway Activation Ca_Influx->MAPK_Pathway Cell_Death Cell Death (Necrosis/Apoptosis) MAPK_Pathway->Cell_Death Mitochondrial_Damage->Cell_Death

Caption: this compound's mechanism of action and downstream signaling cascade.

Decontamination_Workflow Spill This compound Spill Occurs Assess Assess Spill & Don PPE Spill->Assess Contain Contain Spill with Absorbent Material Assess->Contain Prepare_Bleach Prepare Fresh 1:10 Bleach Solution Contain->Prepare_Bleach Apply_Bleach Apply Bleach Solution to Spill Area Prepare_Bleach->Apply_Bleach Contact_Time Allow ≥20 min Contact Time Apply_Bleach->Contact_Time Wipe Wipe Area with Absorbent Material Contact_Time->Wipe Rinse Rinse Metal Surfaces with Water Wipe->Rinse Dispose Dispose of Contaminated Waste as Hazardous Rinse->Dispose Clean Clean Area with Detergent and Water Dispose->Clean

Caption: Workflow for the decontamination of a this compound spill.

References

Selecting the appropriate cell line for Palytoxin research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines and designing experiments for Palytoxin (PLTX) research. It includes frequently asked questions, troubleshooting guidance, detailed experimental protocols, and a summary of cell line sensitivity to this compound.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most sensitive to this compound?

A1: Generally, neuronal and lung cancer cell lines exhibit high sensitivity to this compound. The mouse neuroblastoma cell line, Neuro-2a (Neuro2a) , is exceptionally sensitive, with IC50 values reported in the picomolar to low nanomolar range.[1][2] Human lung carcinoma cells (A549 ) and enteroglial cells (EGC ) also show high sensitivity.[1]

Q2: Are there any cell lines known to be resistant to this compound?

A2: Yes, non-cancerous cell lines tend to be significantly more resistant to this compound. For example, Normal Human Dermal Fibroblasts (NHDF) have shown much lower sensitivity, with an IC50 value orders of magnitude higher than that of cancerous cell lines after a 72-hour exposure.[3][4] Some solid tumor cell lines have also been observed to be more resistant than leukemia cell lines.[5]

Q3: What is the primary cellular target of this compound?

A3: The primary molecular target of this compound is the Na+/K+-ATPase pump , a transmembrane protein found in virtually all animal cells.[6] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, thereby disrupting the cellular ion gradient.[7][8]

Q4: What are the downstream signaling pathways activated by this compound?

A4: The disruption of the ion gradient by this compound leads to various downstream signaling events, most notably the activation of Mitogen-Activated Protein Kinase (MAPK) pathways . Specifically, this compound has been shown to activate c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase 5 (ERK5) through upstream protein kinase cascades.[9][10][11][12] In some cell types, the activation of JNK is mediated by MEK4 (also known as SEK1) and is independent of Ras.[12]

Q5: How can I measure the cytotoxic effects of this compound in my cell line?

A5: The most common method to measure this compound-induced cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Other methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, can also be used.

Cell Line Sensitivity to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by the MTT assay. These values provide a comparative measure of cell sensitivity. Note that experimental conditions, particularly exposure time, can significantly influence the IC50 value.

Cell LineCell TypeOrganismExposure TimeIC50 Value (ng/mL)Reference
Neuro-2a NeuroblastomaMouse19-24 h0.0134 - 0.69[1]
A549 Lung CarcinomaHuman24 h~1.5[1]
EGC Enteroglial CellRat24 h0.39[1]
Caco-2 Colorectal AdenocarcinomaHuman24 h6.7 - 200[1]
HaCaT KeratinocyteHuman24 h7.71 - 34.8
Various Cancer MixedHuman/Murine72 h~0.0014[3]
NHDF Dermal FibroblastHuman72 h> 2680[3]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent or suspension cell lines using the MTT assay.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in a compatible solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is from 0.001 ng/mL to 100 ng/mL.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium. For adherent cells, you can aspirate the medium. For suspension cells, you may need to centrifuge the plate and then remove the supernatant.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and solubilization solution but no cells) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Channel Ion Channel Formation NaK_ATPase->Channel Converts to Ion_Flux Na+ Influx / K+ Efflux Channel->Ion_Flux Osmotic_Stress Osmotic Stress Ion_Flux->Osmotic_Stress Upstream_Kinases Upstream Kinase Cascades Osmotic_Stress->Upstream_Kinases Activates MEK4 MEK4 (SEK1) Upstream_Kinases->MEK4 p38 p38 Upstream_Kinases->p38 ERK5 ERK5 Upstream_Kinases->ERK5 JNK JNK MEK4->JNK Phosphorylates Apoptosis Apoptosis / Cell Death JNK->Apoptosis p38->Apoptosis ERK5->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment This compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubation (2-4 hours) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (Calculate IC50) read_absorbance->analysis end End analysis->end

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cytotoxicity observed in a sensitive cell line 1. This compound degradation: this compound is unstable in acidic or alkaline solutions.[6] 2. Improper storage: Incorrect storage of this compound stock solution can lead to loss of activity. 3. Cell density too high: A high cell number may require a higher concentration of the toxin to elicit a response.1. Ensure the pH of the culture medium and any buffers used are neutral. Prepare fresh dilutions of this compound for each experiment. 2. Store this compound stock solutions at -20°C or below and protect from light. 3. Optimize cell seeding density for your specific cell line and assay duration.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Incomplete formazan solubilization: Formazan crystals are not fully dissolved before reading the absorbance. 3. Edge effects: Evaporation from the outer wells of the 96-well plate.1. Ensure the cell suspension is homogenous before and during seeding. 2. After adding the solubilization solution, shake the plate for at least 15 minutes on an orbital shaker and visually inspect the wells to ensure all purple crystals are dissolved. 3. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Inconsistent results between experiments 1. This compound stability in solution: this compound may adsorb to glass surfaces, especially in highly aqueous solutions.[13] 2. Passage number of cells: Cell sensitivity can change with increasing passage number. 3. Matrix effects: If testing this compound in complex mixtures (e.g., extracts from marine organisms), other compounds may interfere with the assay.1. Use polypropylene (B1209903) tubes and pipette tips for handling this compound solutions. Consider using solutions with >50% organic solvent (e.g., methanol) for storage and dilution.[13] 2. Use cells within a consistent and low passage number range for all experiments. 3. Perform control experiments with the matrix alone to assess its effect on cell viability. It may be necessary to further purify the this compound sample.

References

Minimizing non-specific binding in Palytoxin receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during palytoxin (PLTX) receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for this compound?

A1: The primary receptor for this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein found in all animal cells.[1] this compound binds to the extracellular portion of the α subunit of the Na+/K+-ATPase. This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+, ultimately disrupting the cellular ion gradient and causing cytotoxicity.[2]

Q2: What is non-specific binding and why is it a problem in this compound receptor studies?

Q3: How can I determine the level of non-specific binding in my assay?

A3: Non-specific binding is typically determined by measuring the binding of the labeled this compound in the presence of a high concentration of an unlabeled competitor that binds specifically to the Na+/K+-ATPase. Ouabain, a well-known inhibitor of the Na+/K+-ATPase, is commonly used for this purpose.[3] The principle is that the high concentration of the unlabeled competitor will occupy all the specific binding sites on the Na+/K+-ATPase, so any remaining bound labeled this compound is considered non-specific.

Q4: What are the key factors to consider for minimizing non-specific binding?

A4: Several factors should be optimized to minimize non-specific binding in this compound receptor assays:

  • Blocking Agents: Use of appropriate blocking agents to saturate non-specific binding sites.

  • Buffer Composition: Optimization of buffer pH and ionic strength.

  • Washing Steps: Adequate and stringent washing procedures to remove unbound and non-specifically bound ligand.

  • Choice of Materials: Using low-protein-binding plates and tubes.

  • Ligand Concentration: Using the lowest effective concentration of labeled this compound.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a structured approach to troubleshooting and resolving common issues related to high non-specific binding in this compound receptor studies.

Problem: High background signal obscuring specific binding.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting High Non-Specific Binding start High Non-Specific Binding Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_blocking Action: Optimize Blocking Agent & Concentration check_blocking->optimize_blocking Ineffective check_washing Step 2: Review Washing Protocol check_blocking->check_washing Effective optimize_blocking->check_washing optimize_washing Action: Increase Wash Steps/Volume/Duration check_washing->optimize_washing Inadequate check_buffer Step 3: Assess Buffer Composition check_washing->check_buffer Adequate optimize_washing->check_buffer optimize_buffer Action: Adjust pH & Ionic Strength check_buffer->optimize_buffer Sub-optimal check_materials Step 4: Examine Labware check_buffer->check_materials Optimal optimize_buffer->check_materials optimize_materials Action: Use Low-Binding Plastics & Pre-treat Surfaces check_materials->optimize_materials Issue Identified end Non-Specific Binding Minimized check_materials->end No Issue optimize_materials->end SaturationBindingWorkflow Saturation Binding Assay Workflow prep_reagents 1. Prepare Reagents - Radiolabeled this compound Dilutions - Ouabain Solution - Cell Membranes setup_plates 2. Set up 96-well Plates - Total Binding Wells - Non-specific Binding Wells prep_reagents->setup_plates add_reagents 3. Add Reagents to Wells - Membranes - Buffer - Ouabain (NSB wells) - Radiolabeled this compound setup_plates->add_reagents incubate 4. Incubate (e.g., 60 min at 25°C) add_reagents->incubate filter 5. Rapid Filtration (Separate bound from free ligand) incubate->filter wash 6. Wash Filters (e.g., 3x with ice-cold Wash Buffer) filter->wash count 7. Scintillation Counting (Measure radioactivity) wash->count analyze 8. Data Analysis - Calculate Specific Binding - Determine Kd and Bmax count->analyze PalytoxinSignaling This compound Mechanism of Action This compound This compound receptor Na+/K+-ATPase This compound->receptor Binds to channel_conversion Converts pump to non-selective ion channel receptor->channel_conversion ion_flux Na+ influx K+ efflux channel_conversion->ion_flux depolarization Membrane Depolarization ion_flux->depolarization ca_influx Ca2+ Influx via Voltage-gated Ca2+ channels depolarization->ca_influx cellular_effects Downstream Cellular Effects (e.g., Cytotoxicity, Neurotransmitter Release) ca_influx->cellular_effects

References

Impact of pH on Palytoxin activity and stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the activity and stability of palytoxin (PTX). Below you will find frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A1: this compound is most stable in neutral aqueous solutions.[1][2] For short-term storage and experimental use, it is recommended to maintain this compound solutions within a pH range of 5 to 8 to minimize degradation.[3][4][5]

Q2: How does pH affect the stability of this compound?

A2: this compound rapidly decomposes in acidic or alkaline solutions, leading to a loss of its toxicity.[1][2][6] Under strongly acidic conditions (pH 1-2) and strongly alkaline conditions (pH 13), this compound degradation is significant.[3] For instance, in a solution of 1:9 methanol-buffer at pH 1, the half-life of this compound is estimated to be 82 minutes.[3] Detectable loss of this compound is also observed at pH values below 5 and above 8 in highly aqueous conditions.[3]

Q3: Does pH influence the biological activity of this compound?

A3: Yes, pH can modulate the activity of this compound by affecting its interaction with its molecular target, the Na+/K+-ATPase. Studies have shown that the binding rate of this compound to Na+/K+-ATPase is significantly increased at a higher pH of 8.0 compared to a pH of 7.2 or 6.0.[7] The rate of dissociation of this compound from the enzyme also varies with pH, being slowest at pH 6 and fastest at pH 8.[7]

Q4: Can I use acidic or basic buffers for my experiments with this compound?

A4: The use of strongly acidic or basic buffers should be avoided as they can lead to the rapid degradation of this compound.[1][2] If your experimental design requires a pH outside the optimal range of 5-8, it is crucial to minimize the exposure time of this compound to these conditions and to be aware of the potential for reduced activity due to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound Activity in Stock Solution The pH of the storage solution is outside the optimal range (5-8).Prepare fresh stock solutions in a neutral buffer. It is advisable to maintain solutions with an organic content of over 50% methanol (B129727) to ensure high recovery.[3][4][5]
Inconsistent Results in Cellular Assays The pH of the experimental buffer is affecting this compound's binding affinity to Na+/K+-ATPase.Standardize the pH of all experimental buffers to a consistent value within the 7.2-7.4 range for cellular assays. Be aware that even slight variations in pH can alter the binding kinetics of this compound.[7]
Degradation of this compound During Sample Preparation Exposure to strong acids or bases during extraction or purification steps.If acidic conditions are necessary, use milder acids like 0.2% acetic acid, in which this compound shows relative stability.[8] Avoid strong acids such as trifluoroacetic acid (TFA), which can cause significant degradation.[8]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH. The following tables summarize the degradation of this compound at various pH values.

Table 1: Time-Dependent Decrease of this compound in 1:1 Methanol-Buffer at Ambient Temperature

pHObservation
1Time-dependent decrease in this compound response.[3]
2Time-dependent decrease in this compound response.[3]
13Time-dependent decrease in this compound response.[3]
3, 4, 5, 7, 8, 9, 10No detectable loss over 24 hours.[3]

Table 2: Stability of this compound in Acidified Solutions (80% Aqueous Methanol) over 14 Days

Acid AddedpH% Decrease in this compound Signal
Acetic Acid (0.2%)3.25No significant variation
Formic Acid2.6629%
Trifluoroacetic Acid1.2064%
Data from Mazzeo et al., 2021.[8]

Experimental Protocols

Protocol 1: Assessing this compound Stability at Different pH Values

This protocol outlines a general procedure to evaluate the stability of this compound in solutions of varying pH using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9, 11).

  • This compound Solution Preparation: Prepare a stock solution of this compound in a neutral solvent (e.g., 1:1 methanol:water).

  • Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for LC-MS analysis. Incubate the solutions at a controlled temperature (e.g., ambient temperature).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • LC-MS Analysis: Analyze the aliquots by LC-MS to quantify the remaining this compound. A decrease in the this compound peak area over time indicates degradation.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is its binding to the Na+/K+-ATPase, which it converts into a non-selective ion channel.[9][10] This disruption of ion gradients triggers a cascade of downstream cellular events. The initial binding of this compound to the Na+/K+-ATPase is a critical step that can be influenced by extracellular pH.

Palytoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular_pH Extracellular pH PTX This compound Extracellular_pH->PTX Modulates Binding Affinity NaK_ATPase Na+/K+-ATPase PTX->NaK_ATPase Binds to Ion_Channel Ion Channel Formation NaK_ATPase->Ion_Channel Converts to Ion_Flux Na+ Influx, K+ Efflux Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Intracellular_pH_Drop Intracellular pH Decrease Ion_Flux->Intracellular_pH_Drop Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Cytotoxicity Cytotoxicity Depolarization->Cytotoxicity MAPK_Activation MAPK Pathway Activation (e.g., ERK) Ca_Influx->MAPK_Activation Intracellular_pH_Drop->Cytotoxicity MAPK_Activation->Cytotoxicity

Caption: this compound signaling cascade initiated by binding to Na+/K+-ATPase.

This diagram illustrates how extracellular pH can influence the initial binding of this compound to the Na+/K+-ATPase, thereby modulating the subsequent intracellular events that lead to cytotoxicity. The disruption of ion homeostasis, including an increase in intracellular calcium and a decrease in intracellular pH, activates downstream signaling pathways such as the MAP kinase cascade.[11][12][13]

References

Technical Support Center: Understanding Temperature Effects on Palytoxin Stability and Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Palytoxin (PLTX). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the influence of temperature on PLTX stability and assay outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at different temperatures?

A1: this compound is known to be a thermostable compound, meaning it is not easily degraded by heat. Boiling seafood contaminated with PLTX, for instance, does not significantly reduce its toxicity.[1][2] It remains stable in neutral aqueous solutions for extended periods.[1][2][3] However, its stability is highly dependent on pH, with rapid decomposition occurring in acidic or alkaline conditions.[1][2][3][4] For long-term storage, it is recommended to store PLTX solutions at -20°C or -80°C.[4][5]

Q2: I'm preparing PLTX samples for LC-MS analysis. What is the optimal temperature and solvent composition for short-term storage and analysis?

A2: For LC-MS analysis, both temperature and solvent composition significantly impact the PLTX signal response.[6][7][8][9][10][11][12]

  • Temperature: Room temperature (25°C) generally provides a better signal response compared to colder temperatures (e.g., 6°C), which are typical for autosamplers.[6][7][11][12] At 6°C, a decrease in signal intensity has been observed over time, particularly in solvent mixtures with higher water content.[7][11]

  • Solvent: Higher proportions of organic solvents, such as methanol (B129727) (MeOH), are recommended. Optimal signal responses and stability have been observed in 50% and 90% MeOH solutions at 25°C, with minimal signal loss over 16 hours.[6][7][8][9][10][11][12] Conversely, in highly aqueous solutions (e.g., 10% MeOH), a significant decrease in signal can occur.[6][7][10]

It is advisable to allow PLTX standards in predominantly aqueous solutions to equilibrate at room temperature for at least four hours before analysis to ensure molecular conformation stability and more reliable results.[7]

Q3: Does temperature affect the performance of cytotoxicity assays for PLTX?

A3: Yes, temperature is a critical parameter in cytotoxicity assays. Most cell-based assays, including those for PLTX, are conducted at a standard physiological temperature of 37°C to ensure optimal cell health and metabolic activity.[10][13] Deviations from this temperature can affect cell viability and the kinetics of the toxin's interaction with the cells, leading to inaccurate or inconsistent results. For instance, hemolysis assays with PLTX have shown time- and temperature-dependent effects, with incubations typically performed at 37°C or 41°C for optimal results.[2][6][10]

Q4: Can temperature fluctuations during an ELISA for PLTX affect the results?

A4: Absolutely. Temperature can impact several steps of an ELISA, leading to variability in the results. It's crucial to ensure that all reagents and plates are brought to room temperature before starting the assay to avoid the "edge effect," where temperature differences across the plate lead to inconsistent results.[14] Incubation steps should be carried out at the temperature specified in the protocol, which can range from room temperature to 37°C, to ensure optimal antibody-antigen binding kinetics.[5][15]

Troubleshooting Guides

Troubleshooting for PLTX Cytotoxicity Assays (e.g., MTT, LDH)
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells.Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.[16]
Edge effects: Temperature or humidity gradients across the microplate.Avoid using the outer wells of the plate. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain a humid environment.[14][16]
Temperature fluctuations: Inconsistent incubator temperature.Verify the accuracy and stability of your incubator's temperature control.
Low signal or no dose-dependent cytotoxicity Incorrect incubation temperature: Suboptimal temperature for cell health or toxin activity.Ensure the assay is performed at the recommended temperature for your specific cell line (typically 37°C).[17]
Compound instability: PLTX degradation in the culture medium.Assess the stability of PLTX in your specific culture medium over the experiment's duration. Consider shorter incubation times or refreshing the medium with a new toxin.
Incorrect assay choice: The chosen assay may not be sensitive enough for the mechanism of cell death.Consider using multiple assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity).[16]
High background signal Contamination of cell culture: Bacterial or fungal contamination affecting cell health.Regularly check cultures for contamination and maintain aseptic techniques.[16]
Compound interference: The test compound may interfere with the assay reagents.Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.[17]
Troubleshooting for PLTX Hemolysis Assays
Problem Possible Cause Recommended Solution
No or weak hemolysis Suboptimal incubation temperature: Temperature is too low for efficient hemolysis.Ensure the incubation is performed at the recommended temperature, typically 37°C or 41°C.[6][10][13]
Incorrect buffer composition: The buffer may not be suitable for the assay.Use a K+-free phosphate-buffered saline solution, as PLTX's mechanism involves ion flux.[6]
Short incubation time: Insufficient time for PLTX to induce hemolysis.Optimize the incubation time; hemolysis is time-dependent and can take several hours.[6][10]
High spontaneous hemolysis in control wells Poor erythrocyte quality: Red blood cells may be old or damaged.Use fresh, properly washed erythrocytes for the assay.
Mechanical stress: Excessive force during pipetting or mixing.Handle the erythrocyte suspension gently to avoid premature lysis.

Quantitative Data Summary

Table 1: Effect of Temperature and Solvent on PLTX Signal Stability (LC-MRM-MS)

TemperatureSolvent (MeOH:Water)Signal Loss over 16 hours
25°C10:9025%
25°C50:509%
25°C90:106%
6°C10:9026%
6°C50:5024%
6°C90:1015%
(Data sourced from Melchiorre et al., 2025)[6][7][11]

Experimental Protocols

Protocol: Hemolysis Assay for this compound

This protocol is adapted from established methods for determining the hemolytic activity of PLTX.[6][13][18]

  • Erythrocyte Preparation:

    • Obtain fresh human or murine erythrocytes.

    • Wash the cells three times with sterile 0.9% NaCl solution by centrifugation at a low speed (e.g., 500 x g) for 5 minutes, discarding the supernatant after each wash.

    • Resuspend the final pellet in a K+-free phosphate-buffered saline (PBS) to the desired cell density.

  • Assay Setup:

    • Prepare serial dilutions of your PLTX standard and samples in the K+-free PBS.

    • In a 96-well round-bottom plate, add a fixed volume of the erythrocyte suspension to each well.

    • Add the PLTX dilutions to the respective wells.

    • Include a positive control for 100% hemolysis (e.g., using a detergent like Triton X-100) and a negative control with buffer only for spontaneous hemolysis.

    • To confirm PLTX-specific hemolysis, a set of wells can be pre-incubated with ouabain (B1677812) (a PLTX antagonist) before adding PLTX.[13]

  • Incubation:

    • Incubate the plate at 37°C or 41°C for a predetermined time (e.g., 5 hours).[6] The optimal time and temperature should be determined empirically.

  • Measurement:

    • After incubation, centrifuge the plate to pellet the intact erythrocytes.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength of 405 nm or 540 nm to quantify the amount of hemoglobin released.[13]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample relative to the positive control after subtracting the background absorbance from the negative control.

Visualizations

This compound Signaling Pathway

This compound binds to the Na+/K+-ATPase, converting it into a non-selective ion channel. This leads to an influx of Na+ and Ca2+ and an efflux of K+, disrupting the cellular ion homeostasis. This disruption triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) like JNK, p38, and ERK.

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds Ion_Channel Formation of Ion Channel NaK_ATPase->Ion_Channel Ion_Flux Na+, Ca2+ Influx K+ Efflux Ion_Channel->Ion_Flux Downstream Downstream Signaling Ion_Flux->Downstream MAPK MAP Kinase Activation (JNK, p38, ERK) Downstream->MAPK Cellular_Response Cellular Response (e.g., Apoptosis) MAPK->Cellular_Response Ouabain Ouabain Ouabain->NaK_ATPase Inhibits

Caption: this compound's mechanism of action and downstream signaling cascade.

Experimental Workflow: Troubleshooting Cytotoxicity Assays

This workflow provides a logical approach to troubleshooting common issues in PLTX cytotoxicity experiments.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result Check_Controls Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Check_Reagents Verify Reagent & PLTX Concentration/Stability Check_Controls->Check_Reagents Controls OK Optimize_Assay Optimize Assay Parameters (e.g., incubation time, cell density) Check_Controls->Optimize_Assay Controls Failed Check_Cells Assess Cell Health & Seeding Density Check_Reagents->Check_Cells Reagents OK Check_Reagents->Optimize_Assay Reagents Faulty Check_Conditions Confirm Incubation Temperature & Time Check_Cells->Check_Conditions Cells OK Check_Cells->Optimize_Assay Cell Issues Analyze_Data Re-analyze Data (Check for outliers, edge effects) Check_Conditions->Analyze_Data Conditions OK Check_Conditions->Optimize_Assay Conditions Incorrect Analyze_Data->Optimize_Assay Issue Identified Repeat_Experiment Repeat Experiment Optimize_Assay->Repeat_Experiment Resolved Issue Resolved Repeat_Experiment->Resolved

Caption: A systematic workflow for troubleshooting PLTX cytotoxicity assays.

References

Validation & Comparative

Unveiling Palytoxin's Enigmatic Mechanism: A Comparative Guide to Ouabain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of palytoxin's effects and the inhibitory action of ouabain (B1677812), supported by experimental data. We delve into the intricate mechanism by which this compound transforms the essential Na+/K+-ATPase into a lethal pore and how ouabain serves as a critical tool to confirm this action.

This compound (PLTX), a potent marine toxin, exerts its profound cytotoxic effects by targeting a fundamental cellular machine: the Na+/K+-ATPase. This guide explores the established mechanism of this compound and details how ouabain, a well-characterized inhibitor of the Na+/K+-ATPase, is experimentally employed to substantiate this mechanism. By comparing the actions of these two compounds, researchers can gain a clearer understanding of the Na+/K+-ATPase's function and its role in toxicology and pharmacology.

The Antagonistic Dance: this compound and Ouabain at the Na+/K+-ATPase

This compound's primary mode of action involves binding to the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Instead of inhibiting the pump's transport function in a conventional manner, this compound induces a conformational change that converts the pump into a non-selective cation channel.[1][3] This transformation leads to a continuous influx of Na+ and efflux of K+, dissipating the vital ion gradients and ultimately causing cell death through osmotic lysis and other downstream effects.

Ouabain, a cardiac glycoside, is a specific inhibitor of the Na+/K+-ATPase.[2] It binds to the extracellular side of the pump, locking it in a conformation that prevents ion transport. This inhibitory action of ouabain serves as a powerful experimental tool to verify that the Na+/K+-ATPase is indeed the target of this compound. Pre-treatment of cells with ouabain can prevent or significantly reduce the toxic effects of this compound, demonstrating that this compound requires a functional Na+/K+-ATPase to exert its channel-forming effect.[2][4] Studies have shown that ouabain can competitively inhibit the binding of this compound, suggesting an overlapping binding site or allosteric interaction on the Na+/K+-ATPase.[1]

Quantitative Comparison of this compound and Ouabain Activity

The following table summarizes key quantitative data from various experimental systems, highlighting the potent effects of this compound and the inhibitory concentrations of ouabain.

ParameterToxin/InhibitorValueExperimental SystemReference
IC₅₀ This compound0.32 ± 0.08 nMMouse sciatic nerve fibres (neurotoxicity)[5]
IC₅₀ Ouabain370.0 ± 18.00 µMMouse sciatic nerve fibres (neurotoxicity)[5]
K_d This compound2 x 10⁻¹¹ MHuman erythrocytes (binding affinity)[1]
IC₅₀ Ouabain3 x 10⁻⁹ MInhibition of 125I-palytoxin binding to human erythrocytes[1]
K_i This compound3 x 10⁻¹¹ MDisplacement of [³H]ouabain from human erythrocytes[1]
IC₅₀ Ouabain2.3 µMInhibition of this compound-induced K+ release from rabbit erythrocytes[6]
IC₅₀ This compound8 x 10⁻⁷ MInhibition of Na+/K+-ATPase activity in hog kidney microsomes[7]

Experimental Protocols

Detailed methodologies for key experiments used to investigate the interplay between this compound and ouabain are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture (e.g., HeLa, neuroblastoma cell lines)

  • 96-well microplates

  • This compound stock solution

  • Ouabain stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with Ouabain: For inhibition experiments, pre-incubate a subset of wells with varying concentrations of ouabain for a specified time (e.g., 30 minutes to 1 hour) before adding this compound.

  • This compound Treatment: Add varying concentrations of this compound to the wells (with and without ouabain pre-treatment). Include control wells with no toxin and vehicle-only controls.

  • Incubation: Incubate the plate for a designated period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ values for this compound in the presence and absence of ouabain.

Ion Flux Assay (Hemolysis Assay)

This assay measures the release of hemoglobin from red blood cells as an indicator of membrane damage caused by ion flux.

Materials:

  • Freshly collected red blood cells (e.g., human, sheep)

  • This compound stock solution

  • Ouabain stock solution

  • Phosphate-buffered saline (PBS)

  • 0.9% NaCl solution

  • Tween 20 (for 100% lysis control)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Wash freshly collected red blood cells three times with 0.9% NaCl solution by centrifugation and resuspension. Prepare a final cell suspension in PBS.

  • Pre-treatment with Ouabain: In a set of tubes, pre-incubate the erythrocyte suspension with a specific concentration of ouabain (e.g., 100 µM) for 30 minutes at 37°C.[4]

  • This compound Treatment: Add varying concentrations of this compound to the erythrocyte suspensions (with and without ouabain pre-treatment).

  • Controls:

    • Negative Control: Erythrocyte suspension in PBS only (spontaneous hemolysis).

    • Positive Control (100% Lysis): Erythrocyte suspension with 0.1% Tween 20.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 4-6 hours), with occasional gentle mixing.[4]

  • Centrifugation: Centrifuge the tubes to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each condition relative to the 100% lysis control after subtracting the spontaneous hemolysis.

Electrophysiological Recording

This technique directly measures the ion flow across the cell membrane, providing real-time evidence of channel formation.

Materials:

  • Cells expressing Na+/K+-ATPase (e.g., Xenopus oocytes injected with Na+/K+-ATPase cRNA, cultured neurons)[8]

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

  • Ouabain stock solution

Procedure:

  • Cell Preparation: Prepare the cells for recording. For whole-cell patch-clamp, a single cell is selected.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the intracellular solution.

  • Seal Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell recording configuration.

  • Baseline Recording: Record the baseline membrane current and potential in the standard extracellular solution.

  • This compound Application: Perfuse the cell with an extracellular solution containing a known concentration of this compound. Record the changes in membrane current and potential, which will indicate the formation of ion channels.

  • Ouabain Inhibition:

    • Pre-incubation: In a separate experiment, pre-incubate the cell with ouabain before applying this compound to observe if the channel formation is prevented.

    • Co-application/Washout: Apply ouabain after the this compound-induced current has developed to see if it can reverse the effect.

  • Data Analysis: Analyze the recorded currents to determine the conductance and ion selectivity of the this compound-induced channels and quantify the inhibitory effect of ouabain.

Visualizing the Mechanism and Experimental Approach

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its investigation using ouabain.

Palytoxin_Mechanism cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase (Pump State) Palytoxin_Channel This compound-Na+/K+-ATPase Complex (Channel State) NaK_ATPase->Palytoxin_Channel Converts to Channel Na_in Na+ Influx Palytoxin_Channel->Na_in K_out K+ Efflux Palytoxin_Channel->K_out This compound This compound This compound->NaK_ATPase Binds Ouabain Ouabain Ouabain->NaK_ATPase Inhibits Ion_Gradient_Dissipation Ion Gradient Dissipation Cell_Death Cell Death Ion_Gradient_Dissipation->Cell_Death

Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel, leading to ion gradient dissipation and cell death. Ouabain inhibits this process by binding to the Na+/K+-ATPase.

Experimental_Workflow Start Hypothesis: This compound targets Na+/K+-ATPase Experiment_Setup Prepare Cellular System (e.g., cell culture, erythrocytes) Start->Experiment_Setup Group_Control Control Group (No Treatment) Experiment_Setup->Group_Control Group_PLTX This compound Group Experiment_Setup->Group_PLTX Group_Ouabain_PLTX Ouabain + this compound Group Experiment_Setup->Group_Ouabain_PLTX Assay Perform Assay (e.g., MTT, Hemolysis, Electrophysiology) Group_Control->Assay Group_PLTX->Assay Group_Ouabain_PLTX->Assay Data_Analysis Data Analysis (e.g., IC50, % Inhibition) Assay->Data_Analysis Conclusion Conclusion: Ouabain inhibits this compound's effect, confirming Na+/K+-ATPase as the target. Data_Analysis->Conclusion

Caption: Experimental workflow to confirm this compound's mechanism of action using Ouabain as an inhibitor.

References

Comparative Analysis of Palytoxin and Ovatoxin Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of marine toxins is paramount for both toxicological assessment and the exploration of novel therapeutic avenues. This guide provides a detailed comparative analysis of the cytotoxicity of Palytoxin (PLTX) and its structural analogues, Ovatoxins (OVTXs), focusing on their mechanisms of action, quantitative cytotoxic potencies, and the experimental protocols used for their evaluation.

This compound, one of the most potent non-protein marine toxins known, and its analogues, the ovatoxins, produced by dinoflagellates of the Ostreopsis genus, are complex polyketides that exhibit significant cytotoxic effects.[1] Their primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane pump essential for maintaining cellular ion homeostasis in all animal cells.[2][3] Both this compound and ovatoxins bind to this pump, transforming it into a non-selective cation channel.[3][4] This action leads to a massive influx of Na+ and efflux of K+, disrupting the cellular ion gradient, causing membrane depolarization, and ultimately leading to cell death.[3][5] While sharing a common mechanism, variations in their chemical structures can lead to differences in their cytotoxic potency.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and various Ovatoxin analogues across a range of cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have been compiled from multiple studies to provide a comparative overview.

ToxinCell LineAssayExposure TimeIC50 / EC50Reference
This compound HaCaT (Human Keratinocytes)MTT4 h1.8 x 10⁻¹¹ M[6]
HaCaT (Human Keratinocytes)MTT4 h3.7 x 10⁻¹⁰ M[7]
Caco-2 (Human Colon Adenocarcinoma)MTT24 h~0.1 nM[8]
Neuro-2a (Mouse Neuroblastoma)MTT19 h42.9 ± 3.8 pM[9]
A549 (Human Lung Carcinoma)MTT24 h~1.5 ng/mL[2]
Ovatoxin-a HaCaT (Human Keratinocytes)MTT4 h1.1 x 10⁻⁹ M[6]
HaCaT (Human Keratinocytes)MTT4 h8.3 x 10⁻⁹ M[7]
Caco-2 (Differentiated)-24 hNot cytotoxic up to 20 ng/mL[10]
A549 (Human Lung Carcinoma)MTT24 h~1.5 ng/mL[2]
Ovatoxin-d Caco-2 (Differentiated)-24 hNot cytotoxic up to 20 ng/mL[10]
A549 (Human Lung Carcinoma)MTT24 h~1.5 ng/mL[2]

Experimental Protocols

The most common method cited for evaluating the cytotoxicity of this compound and Ovatoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cells are harvested and counted using a hemocytometer or automated cell counter.

  • Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.[11]

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[11]

2. Toxin Treatment:

  • Stock solutions of this compound or Ovatoxin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells, and 100 µL of the medium containing the various toxin concentrations is added to the respective wells.

  • Control wells containing medium with the highest concentration of the solvent (vehicle control) and medium alone (blank) are also included.

  • The plates are incubated for a specified exposure time (e.g., 4, 24, or 72 hours) at 37°C and 5% CO₂.[1][11]

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[11][12]

  • The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[11][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

4. Solubilization of Formazan Crystals:

  • After the MTT incubation, the medium is carefully removed.

  • 100-130 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11][14]

  • The plate is then gently shaken on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570-590 nm.[11] A reference wavelength (e.g., 630 nm) may also be used to reduce background noise.[12]

  • The absorbance values are proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of cell viability is calculated for each treatment group relative to the vehicle control.

  • The IC50 or EC50 value, the concentration of the toxin that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in the comparative analysis of this compound and Ovatoxin cytotoxicity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the shared signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Toxin Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h toxin_exposure Toxin Exposure incubation_24h->toxin_exposure toxin_prep Prepare Toxin Dilutions toxin_prep->toxin_exposure mtt_addition Add MTT Reagent toxin_exposure->mtt_addition mtt_incubation Incubation (1.5-4h) mtt_addition->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50/EC50 calc_viability->determine_ic50

A typical experimental workflow for assessing cytotoxicity using the MTT assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PLTX This compound / Ovatoxin NaK_ATPase Na+/K+-ATPase Pump PLTX->NaK_ATPase Binding Ion_Channel Formation of Non-selective Ion Channel NaK_ATPase->Ion_Channel Transformation Ion_Flux Na+ Influx / K+ Efflux Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Apoptosis Apoptosis Ca_Influx->Apoptosis Cell_Death Cell Death ROS->Cell_Death Apoptosis->Cell_Death

Shared signaling pathway of this compound and Ovatoxin leading to cytotoxicity.

References

Palytoxin vs Ciguatoxin: a comparison of toxicological effects.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the mechanisms, effects, and experimental evaluation of two potent marine toxins.

Palytoxin (PLTX) and Ciguatoxin (CTX) are among the most potent non-proteinaceous marine toxins known, posing significant threats to public health and presenting unique challenges in toxicology research.[1][2][3] Originating from marine microorganisms, these toxins bioaccumulate in the food web, leading to human poisoning primarily through the consumption of contaminated seafood.[2][4] While both are notorious for their high toxicity, they exhibit fundamentally different molecular mechanisms of action, resulting in distinct toxicological profiles and clinical manifestations. This guide provides an objective comparison of their toxicological effects, supported by quantitative data and detailed experimental protocols.

Molecular Mechanism of Action

The primary distinction between this compound and ciguatoxin lies in their cellular targets. This compound uniquely converts an essential ion pump into a channel, while ciguatoxin targets voltage-gated channels.

This compound (PLTX): The principal molecular target of this compound is the Na+/K+-ATPase, or sodium-potassium pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis in all animal cells.[1][5][6] PLTX binds with extremely high affinity to the extracellular side of the pump.[5][6] This binding event induces a conformational change that transforms the ion pump into a non-selective cation channel or pore.[2][7][8][9][10] The newly formed channel allows for the passive flux of sodium (Na+) and potassium (K+) ions down their electrochemical gradients, leading to a massive influx of Na+ and efflux of K+.[5][8][9] This catastrophic disruption of the cellular ion gradient results in membrane depolarization, osmotic cell swelling, and ultimately, cell death.[1][9]

Ciguatoxin (CTX): In contrast, ciguatoxins are potent activators of voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[11][12][13] CTXs bind to site 5 of the channel's alpha subunit, causing a hyperpolarizing shift in the voltage-dependence of activation.[11][14][15] This means the channels open at more negative membrane potentials, closer to the normal resting potential, leading to persistent channel activation, membrane depolarization, and spontaneous, repetitive firing of action potentials.[11][16][17] At higher concentrations, some ciguatoxins have also been shown to block voltage-gated potassium channels, further contributing to neuronal hyperexcitability.[11][12][17]

G cluster_0 This compound (PLTX) Pathway cluster_1 Ciguatoxin (CTX) Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase (Ion Pump) PLTX->NaK_ATPase binds to Channel Non-selective Cation Channel NaK_ATPase->Channel converts to Na_in Na+ Influx Channel->Na_in K_out K+ Efflux Channel->K_out Depolarization_P Membrane Depolarization Lysis Cell Lysis Depolarization_P->Lysis Na_in->Depolarization_P K_out->Depolarization_P CTX Ciguatoxin VGSC Voltage-Gated Na+ Channel (VGSC) CTX->VGSC binds to Site 5 Activation Persistent Activation VGSC->Activation causes Na_in_C Na+ Influx Activation->Na_in_C Depolarization_C Membrane Depolarization Firing Spontaneous Action Potentials Depolarization_C->Firing Na_in_C->Depolarization_C

Fig 1. Contrasting molecular mechanisms of this compound and Ciguatoxin.

Comparative Toxicology and Clinical Manifestations

The different molecular targets of PLTX and CTX lead to distinct clinical syndromes: palytoxicosis and ciguatera, respectively.

Palytoxicosis: Human exposure to this compound can occur through ingestion of contaminated seafood, inhalation of aerosolized toxins from algal blooms, or dermal contact, particularly by aquarium hobbyists handling zoanthid corals.[2][5] Ingestion leads to severe gastrointestinal distress, but the systemic effects are most pronounced, characterized by severe muscle pain and breakdown (rhabdomyolysis), renal failure, and cardiorespiratory collapse.[18][19] Inhalation exposure primarily causes severe respiratory symptoms, including bronchoconstriction and dyspnea.[5]

Ciguatera: Ciguatera poisoning is caused by the consumption of fish contaminated with ciguatoxins.[11][12] The illness is characterized by a combination of gastrointestinal, cardiovascular, and neurological symptoms that typically develop within 1-3 hours of ingestion.[20] While gastrointestinal and cardiovascular (bradycardia, hypotension) symptoms are acute, the neurological effects can be long-lasting.[11][12] A pathognomonic symptom of ciguatera is the reversal of hot and cold sensations, where cold objects feel hot or produce a burning sensation.[20] Other neurological symptoms include paresthesia (numbness and tingling) of the extremities and mouth, myalgia, and arthralgia.[20]

Quantitative Toxicity Data

This compound is one of the most acutely toxic non-protein substances known, with intravenous and intraperitoneal LD50 values in the nanogram per kilogram range.[9][21] Ciguatoxins are also extremely potent, with intraperitoneal LD50 values in a similar range, though toxicity can vary between different congeners.[22]

Table 1: Acute Lethal Dose (LD50) of this compound

Animal Model Route of Administration LD50 (µg/kg) Reference(s)
Mouse Intravenous (IV) 0.045 - 0.74 [5][23]
Mouse Intraperitoneal (IP) 0.295 - 0.72 [5][23][24]
Mouse Oral (Gavage) 510 - 767 [5][6][19]
Rat Intravenous (IV) 0.089 [5][23]
Rat Intraperitoneal (IP) 0.63 [5][23]
Rat Oral (Intragastric) >40 [5][23]

| Rabbit | Intravenous (IV) | 0.025 |[9][23] |

Table 2: Acute Lethal Dose (LD50) of Ciguatoxin Congeners (in Mice)

Toxin Congener Route of Administration LD50 (µg/kg) Reference(s)
P-CTX-1 Intraperitoneal (IP) 0.25 [22]
P-CTX-2 Intraperitoneal (IP) 2.3 [22]
P-CTX-3 Intraperitoneal (IP) 0.9 [22]
C-CTX-1 Intraperitoneal (IP) 3.6 [22]
C-CTX-2 Intraperitoneal (IP) 1.0 [22]

| I-CTX (approx.) | Intraperitoneal (IP) | ~5.0 |[22] |

Experimental Protocols for Toxicity Assessment

Several methodologies are employed to detect and quantify palytoxins and ciguatoxins, reflecting their different mechanisms of action.

Mouse Bioassay (MBA)

The mouse bioassay is a traditional, though often non-specific, method for assessing the toxicity of marine toxin extracts.[23][25]

  • Principle: The assay measures the time to death or characteristic symptoms in mice after administration of a toxin extract.

  • Methodology:

    • Extraction: Toxin is extracted from the sample matrix (e.g., fish tissue) using appropriate organic solvents.[25]

    • Administration: A standardized dose of the extract is administered to a group of mice, typically via intraperitoneal (IP) injection.[22][25] For oral toxicity studies, administration is via gavage.[19]

    • Observation: Mice are observed for a defined period (e.g., 24 hours).[19][23]

    • Endpoint: The primary endpoint is typically lethality, from which an LD50 value can be calculated.[19][23] For ciguatoxins, specific symptoms like hypothermia may also be recorded.[12]

  • Limitations: The MBA lacks specificity, can be influenced by other compounds in the extract, and raises ethical concerns regarding animal use.[25]

G Sample Fish Tissue Sample Extraction Solvent Extraction & Purification Sample->Extraction Dosing Intraperitoneal (IP) Injection into Mice Extraction->Dosing Observation Observation Period (e.g., 24 hours) Dosing->Observation Endpoint Record Symptoms & Lethality Observation->Endpoint Calculation Calculate LD50 (Mouse Units) Endpoint->Calculation

Fig 2. General experimental workflow for the Mouse Bioassay (MBA).
Cell-Based Assays (CBA)

Cell-based assays offer a higher-throughput and more specific alternative to animal testing by exploiting the toxins' molecular mechanisms.

  • This compound - Cytotoxicity Assay:

    • Principle: Measures the reduction in cell viability after exposure to PLTX. The disruption of the Na+/K+-ATPase leads to cell death, which can be quantified.[6][26]

    • Methodology:

      • Cell Culture: A suitable cell line (e.g., human intestinal Caco-2 cells) is cultured in microtiter plates.[26][27]

      • Exposure: Cells are exposed to serial dilutions of the toxin extract for a defined period (e.g., 4 to 24 hours).[27]

      • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.[27]

      • Analysis: The concentration that causes 50% inhibition of cell viability (IC50) is calculated.[27]

  • Ciguatoxin - Neuroblastoma Assay:

    • Principle: This assay utilizes a mouse neuroblastoma cell line (N2a) that is sensitive to agents that activate VGSCs.[15][28] The assay is often sensitized with ouabain (B1677812) and veratridine (B1662332) to enhance the response to VGSC activators.[15]

    • Methodology:

      • Cell Culture: N2a cells are cultured in microtiter plates.

      • Sensitization: Cells are treated with ouabain (to inhibit the Na+/K+-ATPase) and veratridine (another VGSC activator) to bring the cell membrane potential closer to the threshold for CTX action.

      • Exposure: Sensitized cells are exposed to the toxin extract. The persistent Na+ influx caused by CTX leads to cell death.

      • Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT).

      • Analysis: The toxicity of the sample is determined by comparing its effect to a standard curve generated with a known ciguatoxin congener (e.g., P-CTX-3C).[28]

G Culture Culture Cells in 96-well Plate Exposure Add Serial Dilutions of Toxin Extract Culture->Exposure Incubation Incubate for Defined Period Exposure->Incubation Reagent Add Viability Reagent (e.g., MTT) Incubation->Reagent Measure Measure Absorbance (Colorimetric Reading) Reagent->Measure Calculate Calculate IC50 (Concentration vs. Viability) Measure->Calculate

Fig 3. General workflow for a colorimetric Cell-Based Assay (CBA).
Receptor-Binding Assay (RBA) for Ciguatoxin

This is a functional biochemical assay that directly measures the interaction of ciguatoxins with their target receptor.

  • Principle: The assay is based on the competition between ciguatoxins in a sample and a known radiolabeled or fluorescent ligand for binding to site 5 on the VGSC.[28] Tritiated brevetoxin (B15176840) ([3H]PbTx-3) is commonly used as the labeled ligand.[28]

  • Methodology:

    • Receptor Preparation: A membrane preparation rich in VGSCs is used, typically derived from porcine or rat brain homogenate.[28]

    • Competition: The membrane preparation is incubated with the radiolabeled ligand and the toxin extract (the competitor).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Analysis: A high concentration of CTX in the sample will displace the radioligand, resulting in a low radioactive signal. The toxin concentration is quantified by comparison to a standard curve of a known CTX congener.

Conclusion

This compound and ciguatoxin represent two distinct classes of marine neurotoxins that, despite both being exceptionally potent, operate through fundamentally different toxicological pathways. This compound's unique ability to convert the Na+/K+-ATPase into a lethal ion pore makes it a broad-spectrum cytotoxin, affecting virtually all animal cells and leading to severe systemic damage such as rhabdomyolysis. Ciguatoxin, in contrast, is a channel modulator, specifically targeting voltage-gated sodium channels in excitable tissues to cause the characteristic neurological, gastrointestinal, and cardiovascular symptoms of ciguatera. This divergence in their molecular targets necessitates different strategies for their detection and quantification, moving from general bioassays to more specific cell-based and receptor-binding assays. Understanding these core differences is critical for researchers in pharmacology, toxicology, and drug development for diagnosing poisonings, assessing public health risks, and exploring these molecules as potential pharmacological tools.

References

A Researcher's Guide to Validating Novel Detection Methods for Palytoxin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of a novel cell-based Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Palytoxin (PLTX) and its analogues against established methods. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance with supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

This compound and its analogues are some of the most potent marine toxins known, posing a significant threat to human health through seafood consumption and environmental exposure. The accurate and sensitive detection of these toxins is crucial for public health and safety. This guide introduces a highly sensitive cell-based ELISA and compares its efficacy with other prevalent detection methods, including the sandwich ELISA, hemolytic assay, and liquid chromatography-mass spectrometry (LC-MS/MS).

Comparative Performance of this compound Detection Methods

The performance of any new detection method is critically evaluated based on its sensitivity, specificity, and applicability to various sample matrices. The following tables summarize the quantitative performance of the novel cell-based ELISA in comparison to other widely used techniques for the detection of this compound.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Various this compound Detection Methods
MethodMatrixLODLOQReference
Novel Cell-Based ELISA Standard Solution32.2 pg/mL (1.2 x 10⁻¹¹ M)75.0 pg/mL (2.8 x 10⁻¹¹ M)[1]
Mussels-9.1 µg/kg[1]
Sandwich ELISA Standard Solution1.1 ng/mL2.2 ng/mL[2][3][4]
Mussels-11.0 ng/mL (11 µg/kg)[2][3][4]
Algal Nets-9.6 ng/mL[2][3][4]
Seawater-2.4 ng/mL[2][3][4]
Hemolytic Assay Standard Solution1 pg/mL (after 24h)-[5]
Standard Solution1.4 x 10⁻¹⁰ M3.4 x 10⁻¹⁰ M
LC-MS/MS Mussels8 µg/kg-[6]
Oysters22 µg/kg-[6]
Mussels (with SPE clean-up)-15 µg/kg[2]
Cytotoxicity Assay (MCF-7) Algal/Mussel Extracts5 ng/mL (50 µg/kg)-
Cytotoxicity Assay (BE(2)-M17) Standard Solution0.4 ng/mL (4h exposure)-[5]
Standard Solution0.2-40 ng/mL (72h exposure)-[5]
Table 2: Performance Characteristics of Immuno-Based Assays for this compound
ParameterNovel Cell-Based ELISASandwich ELISA
Working Range 1.4 x 10⁻¹¹ to 1.1 x 10⁻⁹ M1.25 - 80 ng/mL
EC₅₀ -7.6 ± 1.1 ng/mL
Accuracy (Bias) 2.5%2.1%
Repeatability (Intra-assay RSDr) 9%6%
Repeatability (Inter-assay RSDr) 15%9%
Cross-Reactivity No cross-reactivity with ouabain (B1677812).No cross-reactivity with okadaic acid, domoic acid, saxitoxin, brevetoxin-3, and yessotoxin.[2][4]

Mechanism of Action and Experimental Workflows

To fully appreciate the principles behind the detection methods, it is essential to understand the mechanism of action of this compound and the workflows of the assays.

This compound Signaling Pathway

This compound exerts its potent toxic effect by binding to the Na⁺/K⁺-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[6] This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions. The resulting disruption of the electrochemical gradient ultimately leads to cell depolarization, swelling, and lysis.

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_effects Cellular Effects PLTX This compound NaK_ATPase Na+/K+ ATPase (Pump) PLTX->NaK_ATPase Binds to Channel Non-selective Cation Channel NaK_ATPase->Channel Converts to Na_in Na+ influx Channel->Na_in K_out K+ efflux Channel->K_out Ca_in Ca2+ influx Channel->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization K_out->Depolarization Ca_in->Depolarization Swelling Cell Swelling Depolarization->Swelling Lysis Cell Lysis Swelling->Lysis

Caption: this compound binds to Na+/K+ ATPase, converting it into a channel, causing ion imbalance and cell lysis.

Experimental Workflow: Novel Cell-Based ELISA

The novel cell-based ELISA leverages the high-affinity binding of this compound to Na⁺/K⁺-ATPase on cultured cells. The amount of bound toxin is then quantified using a specific anti-PLTX antibody, providing a highly sensitive and specific detection method.

Cell_Based_ELISA_Workflow start Seed cells in 96-well plate (e.g., HaCaT) expose Expose cells to this compound (10 min, 37°C) start->expose wash1 Wash to remove unbound toxin expose->wash1 fix Fix cells (e.g., 4% PFA) wash1->fix block Block with TBB buffer + 10% Horse Serum fix->block primary_ab Incubate with anti-PLTX monoclonal antibody (1h, RT) block->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with HRP-conjugated secondary antibody (1h, 37°C) wash2->secondary_ab wash3 Wash secondary_ab->wash3 substrate Add TMB substrate wash3->substrate stop Stop reaction with H₂SO₄ substrate->stop read Measure absorbance at 450 nm stop->read

Caption: Workflow of the novel cell-based ELISA for this compound detection.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

Novel Cell-Based Immunoenzymatic Assay (ELISA)

This protocol is optimized for high sensitivity and specificity for this compound quantification in various matrices.[1][7]

Materials:

  • HaCaT keratinocyte cells

  • 96-well cell culture plates

  • This compound standard

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: TBB (50 mM Tris-HCl, 0.15 M NaCl, 2% BSA, 0.2% Tween 20, pH 7.5) with 10% Horse Serum

  • Primary Antibody: Mouse monoclonal anti-Palytoxin antibody (2 µg/mL)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG (1:6000 dilution)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 1 M Sulfuric Acid (H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and culture for 3 days.

  • Toxin Exposure: Expose the cells to varying concentrations of this compound standard or sample extracts for 10 minutes at 37°C.

  • Washing: Wash the wells with PBS to remove any unbound toxin.

  • Cell Fixation: Fix the cells by adding 4% PFA and incubating for 30 minutes at room temperature.

  • Blocking: Wash the wells and add Blocking Buffer. Incubate for 30 minutes.

  • Primary Antibody Incubation: Wash the wells and add the diluted primary anti-Palytoxin antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells with PBS containing 0.1% Tween 20, followed by a wash with PBS.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat step 7.

  • Substrate Addition: Add 60 µL/well of TMB substrate and incubate for 20 minutes.

  • Stopping Reaction: Stop the colorimetric reaction by adding 30 µL/well of 1 M H₂SO₄.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

Sandwich ELISA

This immunoassay offers good sensitivity and is suitable for detecting this compound in diverse environmental and biological samples.[2][3][4]

Materials:

  • 96-well plates coated with anti-PLTX monoclonal antibody

  • This compound standard

  • Blocking solution (e.g., 2% skimmed milk in PBS)

  • Wash buffer (PBS with 0.1% Tween 20)

  • Rabbit anti-PLTX polyclonal antibody (detection antibody)

  • HRP-conjugated anti-rabbit antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Blocking: Block the antibody-coated wells with 200 µL of blocking solution for 2 hours.

  • Sample/Standard Incubation: Add 100 µL of this compound standard or sample extracts (diluted in PBS-Tween) to the wells and incubate for 2 hours.

  • Washing: Wash the wells three times with wash buffer.

  • Detection Antibody Incubation: Add the rabbit anti-PLTX polyclonal antibody and incubate.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-rabbit antibody and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate and incubate until sufficient color develops.

  • Stopping Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

Hemolytic Assay

This functional assay is based on the lytic effect of this compound on red blood cells. A detailed protocol using human erythrocytes is provided.[3]

Materials:

  • Human whole blood (e.g., A+)

  • 0.9% NaCl solution (sterile)

  • Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0, containing 0.5 mM boric acid and 1 mM calcium chloride

  • This compound standard

  • Ouabain (for specificity control)

  • 0.1% v/v Tween 20 (for total lysis control)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation:

    • Wash human whole blood three times with 9 volumes of sterile 0.9% NaCl, centrifuging at 150 x g for 5 minutes after each wash and discarding the supernatant.

    • Dilute the final red blood cell pellet 1:9 (v/v) in sterile 0.9% NaCl, and then 1:24 (v/v) in D-PBS buffer.

  • Assay Setup:

    • In test tubes, incubate 1 mL of the red blood cell suspension with various concentrations of this compound standard (from 10⁻³ to 10³ ng/mL).

    • For specificity control, pre-incubate a set of red blood cell suspensions with 100 µM ouabain for 30 minutes at 37°C before adding this compound.

    • Prepare a total lysis control by adding 0.1% Tween 20 to the cell suspension.

    • Prepare a spontaneous lysis control with only the cell suspension in D-PBS.

  • Incubation: Incubate all tubes for a set time (e.g., 4, 6, 8, or 24 hours) at 37°C, with occasional gentle inversion.

  • Data Acquisition:

    • After incubation, centrifuge the tubes to pellet the intact erythrocytes.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the total lysis control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful instrumental method for the sensitive and selective detection of this compound and its analogues. The following provides a general overview of a typical protocol.[6]

Materials:

  • LC-MS/MS system

  • Appropriate chromatography column (e.g., C18)

  • Mobile phase A (e.g., water with formic acid and lithium iodide)

  • Mobile phase B (e.g., acetonitrile/methanol with formic acid and lithium iodide)

  • This compound standard

  • Sample extracts (potentially requiring Solid Phase Extraction - SPE - cleanup)

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix (e.g., shellfish tissue) using an appropriate solvent (e.g., methanol/water). For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.

  • Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with mobile phases A and B to separate this compound and its analogues from other components in the sample. A typical run time is around 10 minutes.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use an appropriate ionization method (e.g., electrospray ionization - ESI). The use of lithium iodide in the mobile phase can enhance the formation of specific adducts (e.g., [M+H+2Li]³⁺) for improved sensitivity.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and its analogues (Multiple Reaction Monitoring - MRM).

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the specific transitions to a calibration curve generated using known concentrations of the this compound standard.

This guide demonstrates that the novel cell-based ELISA represents a significant advancement in the detection of this compound, offering superior sensitivity compared to many existing methods. Its high specificity and applicability to complex matrices make it a valuable tool for research and routine monitoring.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of palytoxin (PLTX) antibodies with its structurally related analogues. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document serves as a critical resource for assay development, toxin detection, and therapeutic research.

This compound, one of the most potent marine toxins known, and its analogues pose a significant threat to public health and marine ecosystems. Accurate detection and quantification of these toxins are crucial, and immunoassays are a common tool for this purpose. However, the structural similarity among this compound analogues can lead to cross-reactivity with anti-palytoxin antibodies, impacting the accuracy of these tests. This guide delves into the extent of this cross-reactivity, offering a clear comparison based on available scientific literature.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various this compound analogues with anti-palytoxin antibodies as determined by different immunoassays. The data is presented to facilitate a direct comparison of antibody performance against these related compounds.

Toxin/AnalogueAssay TypeAntibody TypeKey ParameterValueCross-Reactivity (%)Reference
This compound (PLTX) Sandwich ELISAMonoclonal (73D3) & PolyclonalIC507.6 ng/mL100%[1]
SPR BiosensorMonoclonal (73D3)IC5012 ng/mL100%[1]
42-hydroxy-palytoxin Sandwich ELISAMonoclonal (73D3) & Polyclonal-QuantifiableHigh[2]
Hemolysis NeutralizationMonoclonal-Complete NeutralizationHigh[3]
Ovatoxin-a Sandwich ELISAMonoclonal (73D3) & Polyclonal-QuantifiableModerate[1]
Cell-based ELISAMonoclonalEC501.1 x 10⁻⁹ M~1.6% (relative to PLTX EC50 of 1.8 x 10⁻¹¹ M)
Ostreocin D Sandwich ELISAMonoclonal (73D3) & Polyclonal-Quantifiable (lesser extent than PLTX)Lower[1]
Okadaic Acid Sandwich ELISAMonoclonal (73D3) & Polyclonal-No cross-reactivity0%[1][2]
Domoic Acid Sandwich ELISAMonoclonal (73D3) & Polyclonal-No cross-reactivity0%[1][2]
Saxitoxin Sandwich ELISAMonoclonal (73D3) & Polyclonal-No cross-reactivity0%[1][2]
SPR BiosensorMonoclonal (73D3)-No cross-reactivity0%[1]
Brevetoxin-3 Sandwich ELISAMonoclonal (73D3) & Polyclonal-No cross-reactivity0%[2]
Yessotoxin Sandwich ELISAMonoclonal (73D3) & Polyclonal-No cross-reactivity0%[2]
Tetrodotoxin SPR BiosensorMonoclonal (73D3)-No cross-reactivity0%[1]
Maitotoxin SPR BiosensorMonoclonal (73D3)-No cross-reactivity0%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are the protocols for the key immunoassays used to assess this compound antibody cross-reactivity.

Indirect Sandwich ELISA Protocol

This protocol is based on the method described by Boscolo et al. (2013).[2]

  • Coating: Coat 96-well microtiter plates with 100 µL/well of anti-palytoxin monoclonal antibody (mAb 73D3) at a concentration of 5 µg/mL in phosphate-buffered saline (PBS), pH 7.4. Incubate overnight at 4°C.

  • Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 2% (w/v) skim milk in PBS-T. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Sample/Standard Incubation: Add 100 µL/well of this compound standards or samples diluted in PBS-T. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL/well of rabbit anti-palytoxin polyclonal antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of horseradish peroxidase (HRP)-conjugated anti-rabbit IgG diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Immunoassay Protocol

This protocol is a generalized procedure based on descriptions of SPR-based immunoassays for this compound detection.[1][4]

  • Sensor Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Antibody Immobilization: Immobilize the anti-palytoxin monoclonal antibody (e.g., 73D3) onto the sensor chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Blocking: Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Sample Injection: Inject this compound standards or samples over the sensor surface at a constant flow rate. The binding of the toxin to the immobilized antibody will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Regeneration: After each sample injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to dissociate the bound toxin.

  • Data Analysis: Determine the concentration of this compound in the samples by comparing their binding response to a standard curve. Cross-reactivity is assessed by injecting different this compound analogues and comparing their binding responses to that of this compound.

Visualizing the Molecular Landscape

To better understand the mechanisms underlying this compound's effects and the experimental approaches to study them, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway

This compound exerts its toxic effects by binding to the Na⁺/K⁺-ATPase, converting it into a non-specific ion channel. This leads to an influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions, disrupting the cellular ion homeostasis and activating downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways.

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na⁺/K⁺-ATPase PLTX->NaK_ATPase Binds to Ion_Flux Ion Flux (↑Na⁺, ↑Ca²⁺, ↓K⁺) NaK_ATPase->Ion_Flux Converts to ion channel MEKK1 MEKK1 Ion_Flux->MEKK1 Activates ERK ERK Ion_Flux->ERK Weakly Activates MKK4 MKK4 (SEK1) MEKK1->MKK4 MKK3_6 MKK3/6 MEKK1->MKK3_6 JNK JNK MKK4->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) JNK->Cellular_Response p38->Cellular_Response ERK->Cellular_Response Cross_Reactivity_Workflow Start Start: Prepare Antibody & Analogs Immobilize_Ab Immobilize Anti-PLTX Antibody Start->Immobilize_Ab Block Block Non-specific Sites Immobilize_Ab->Block Incubate_PLTX Incubate with this compound (Standard Curve) Block->Incubate_PLTX Incubate_Analog Incubate with this compound Analog Block->Incubate_Analog Detect Add Detection Antibody & Substrate Incubate_PLTX->Detect Incubate_Analog->Detect Measure Measure Signal Detect->Measure Analyze Analyze Data & Calculate % Cross-Reactivity Measure->Analyze

References

Unveiling the Potency of Palytoxin Analogues: A Comparative Guide to Hemolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palytoxin (PLTX), a potent marine toxin, and its growing family of analogues pose a significant area of study due to their extreme toxicity and unique mechanism of action. Understanding the relative hemolytic activity of these compounds is crucial for toxicology, pharmacology, and the development of potential therapeutics. This guide provides a comparative analysis of the hemolytic potency of various this compound analogues, supported by experimental data and detailed methodologies.

Comparative Hemolytic Activity of this compound Analogues

The hemolytic activity of this compound and its analogues is a direct consequence of their interaction with the Na+/K+-ATPase pump on erythrocyte membranes. This interaction converts the pump into a non-selective ion channel, leading to a disruption of the osmotic balance and subsequent cell lysis. While direct comparative studies on the hemolytic activity of a wide range of analogues are limited, existing research on their cytotoxic effects provides valuable insights into their relative potencies.

The following table summarizes the available quantitative data on the activity of key this compound analogues. It is important to note that much of the available data pertains to cytotoxicity on various cell lines, which is often used as a surrogate for hemolytic activity due to the shared mechanism of action.

ToxinChemical FormulaMolecular Weight (Da)Activity Data (EC50/IC50)Relative Potency (vs. This compound)Source
This compound (PLTX) C₁₂₉H₂₂₃N₃O₅₄~2680Cytotoxicity (HaCaT cells): 1.8 x 10⁻¹¹ M1 (Reference)[1][2]
Ovatoxin-a (OVTX-a) C₁₂₉H₂₂₃N₃O₅₂~2648Cytotoxicity (HaCaT cells): 1.1 x 10⁻⁹ M~100-fold less potent[1][2]
Ostreocin-D (Ost-D) C₁₂₇H₂₁₉N₃O₅₃~2633Cytotoxicity (HaCaT cells): Lowest among testedSignificantly less potent[1][2]
Ovatoxin-b (OVTX-b) Not specified in search resultsNot specifiedCytotoxicity (Keratinocytes): Higher than OVTX-a, -c, -eLess potent than PLTX and OVTX-d[3]
Ovatoxin-c (OVTX-c) Not specified in search resultsNot specifiedCytotoxicity (Keratinocytes): Lower than OVTX-a, -b, -dLess potent than PLTX and OVTX-d[3]
Ovatoxin-d (OVTX-d) Not specified in search resultsNot specifiedCytotoxicity (Keratinocytes): Highest among OVTXs3.5 to 12.5-fold less potent[3]
Ovatoxin-e (OVTX-e) Not specified in search resultsNot specifiedCytotoxicity (Keratinocytes): Lower than OVTX-a, -b, -dLess potent than PLTX and OVTX-d[3]

Note: The cytotoxicity data presented is based on studies using human keratinocyte cell lines (HaCaT or others). While indicative of relative potency, these values may not directly correspond to hemolytic EC50 values, which are determined using erythrocytes. Ovatoxin-a has been qualitatively described as having lower hemolytic activity than this compound.[1][2][4]

Experimental Protocols

A standardized and reproducible protocol is essential for the accurate assessment of hemolytic activity. The following methodology is a synthesis of established protocols for determining the hemolytic activity of this compound and its analogues using human erythrocytes.

Materials:

  • Human red blood cells (erythrocytes)

  • This compound or analogue of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ouabain (B1677812) (as an inhibitor for specificity testing)

  • Deionized water (for 100% hemolysis control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Erythrocyte Preparation:

    • Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with cold PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the final erythrocyte pellet in PBS to achieve a 0.5% (v/v) suspension.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the 0.5% erythrocyte suspension to each well.

    • Prepare serial dilutions of the this compound analogue in PBS.

    • Add 100 µL of the toxin dilutions to the wells containing the erythrocytes.

    • Controls:

      • Negative Control (0% Hemolysis): 100 µL of PBS without toxin.

      • Positive Control (100% Hemolysis): 100 µL of deionized water.

      • Specificity Control: Pre-incubate erythrocytes with ouabain (e.g., 100 µM) before adding the toxin to confirm the involvement of the Na+/K+-ATPase.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 4-6 hours). The incubation time should be optimized based on the specific analogue and desired sensitivity.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm or 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

    • Plot the percentage of hemolysis against the logarithm of the toxin concentration.

    • Determine the EC50 value (the concentration of toxin that causes 50% hemolysis) from the resulting dose-response curve.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Hemolytic_Assay_Workflow cluster_prep Erythrocyte Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Blood Whole Blood Centrifuge1 Centrifuge & Remove Plasma Blood->Centrifuge1 Wash Wash with PBS (3x) Centrifuge1->Wash Resuspend Resuspend to 0.5% in PBS Wash->Resuspend Plate Add Erythrocytes to 96-well Plate Resuspend->Plate Toxin Add Toxin Dilutions Plate->Toxin Controls Prepare Controls (Negative, Positive, Ouabain) Plate->Controls Incubate Incubate at 37°C Toxin->Incubate Controls->Incubate Centrifuge2 Centrifuge Plate Incubate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Read Measure Absorbance Supernatant->Read Calculate Calculate % Hemolysis Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Determine EC50 Plot->EC50

Caption: Experimental workflow for the this compound-induced hemolytic assay.

Palytoxin_Hemolysis_Pathway PLTX This compound Analogue NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Pore Formation of a Non-selective Ion Pore NaK_ATPase->Pore Conformational Change Ion_Flux Influx of Na+ and Ca2+ Efflux of K+ Pore->Ion_Flux Osmotic_Imbalance Osmotic Imbalance Ion_Flux->Osmotic_Imbalance Swell Erythrocyte Swelling Osmotic_Imbalance->Swell Lysis Hemolysis (Hemoglobin Release) Swell->Lysis

Caption: Signaling pathway of this compound-induced hemolysis in erythrocytes.

References

A Comparative Guide to In Vivo and In Vitro Models for Studying Palytoxin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palytoxin (PLTX), a potent marine toxin, poses a significant threat to human and animal health.[1][2][3][4][5] Understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutics. This guide provides a comprehensive comparison of in vivo and in vitro models used to study PLTX toxicity, offering insights into their respective advantages, limitations, and applications, supported by experimental data and detailed protocols.

Mechanism of Action: The Na+/K+-ATPase as the Primary Target

This compound exerts its profound toxic effects by binding with extremely high affinity to the Na+/K+-ATPase (sodium-potassium pump), a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][6][7][8][9][10] This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+ ions.[10][11][12][13] The resulting disruption of the cellular ion gradient triggers a cascade of downstream events, including membrane depolarization, intracellular Ca2+ overload, and ultimately, cell death.[12][13] This fundamental mechanism underlies the diverse and severe symptoms observed in PLTX poisoning, ranging from muscle contractions and hemolysis to cardiac failure.[14][15]

Quantitative Comparison of In Vivo and In Vitro Models

The toxicity of this compound has been quantified across a range of models. In vivo studies typically report the median lethal dose (LD50), the dose required to kill 50% of a test population, while in vitro studies often use metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to assess cytotoxicity.

Table 1: In Vivo Toxicity of this compound (LD50 Values)

Animal ModelRoute of AdministrationLD50 (µg/kg)Reference(s)
MouseIntravenous (IV)0.045 - 0.15[6][14]
MouseIntraperitoneal (IP)0.295 - 0.72[14][15]
MouseOral (gavage) - Acute510 - 767[6][8][13][14][16][17]
MouseOral (gavage) - Chronic (28 days)0.44[16][18][19]
RatIntravenous (IV)0.089[6][14]
RatIntraperitoneal (IP)0.63[14]
RatIntragastric>40[6][14]
RabbitIntravenous (IV)0.025[6][10][13][14]
DogIntravenous (IV)0.025 - 0.45[6][14]
MonkeyIntravenous (IV)0.025 - 0.45[6][14]
Guinea PigIntravenous (IV)0.025 - 0.45[6][14]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointIC50 / EC50Reference(s)
Human Caco-2ProliferationCell Viability~0.1 nM[20]
Human MonocytesMTT AssayCell ViabilityMedian EC50 = 0.27 nM[21][22]
Human Hs683 GliomaMTT AssayGrowth Inhibition0.54 pM[23]
Human U373 GliomaMTT AssayGrowth Inhibition0.54 pM[23]
Murine Neuro-2aMTT AssayCell Viability42.9 pM[8]
Human MCF-7LDH ReleaseCytolysisLOD ~0.5 ng/mL[8]

Experimental Protocols

In Vivo Protocol: Mouse Bioassay for Acute Oral Toxicity

This protocol outlines the determination of the acute oral LD50 of this compound in mice, a standard method for assessing the potency of the toxin.

1. Animals:

  • Female CD-1 mice are commonly used.[17]

  • Animals are acclimated to laboratory conditions for at least one week prior to the experiment.

2. Toxin Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).

  • A range of doses (e.g., 300-1700 µg/kg) is administered to different groups of mice via oral gavage.[17] A control group receives the vehicle only.

3. Observation:

  • Mice are observed continuously for the first few hours post-administration and then periodically for at least 24 hours.[17]

  • Signs of toxicity, such as scratching, jumping, respiratory distress, and paralysis, are recorded.[17]

4. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).[17]

5. Pathological Analysis (Optional):

  • Blood samples can be collected for hematoclinical analysis (e.g., creatine (B1669601) phosphokinase, lactate (B86563) dehydrogenase levels).[17]

  • Tissues (e.g., stomach, liver, heart, skeletal muscle) can be collected for histological and ultrastructural examination.[17]

In Vitro Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Culture:

  • A suitable cell line (e.g., human monocytes, Neuro-2a) is cultured in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.[8][21][22]

2. Toxin Exposure:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the toxin.

  • Cells are incubated with the toxin for a specified period (e.g., 19 hours).[8]

3. MTT Reagent Addition:

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the control.

  • The EC50 value is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.[8][21][22]

Visualizing this compound's Impact

Signaling Pathway of this compound-Induced Cell Death

This compound's interaction with the Na+/K+-ATPase initiates a cascade of intracellular events culminating in cell death.

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Ion_Channel Formation of Non-selective Ion Channel NaK_ATPase->Ion_Channel Converts to Na_Influx Na+ Influx Ion_Channel->Na_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Ca_Influx Intracellular Ca2+ Increase Depolarization->Ca_Influx Opens voltage-gated Ca2+ channels MAPK_Activation MAP Kinase Activation (JNK, p38) Ca_Influx->MAPK_Activation Activates Cell_Death Cell Death (Apoptosis/Necrosis) MAPK_Activation->Cell_Death Induces

Caption: this compound signaling cascade.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A generalized workflow for determining the cytotoxic effects of this compound on a cell line.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well plate) Incubation1 24h Incubation Cell_Culture->Incubation1 PLTX_Addition This compound Addition (serial dilutions) Incubation1->PLTX_Addition Incubation2 Incubation (e.g., 24h, 48h, 72h) PLTX_Addition->Incubation2 Assay_Choice Select Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) Incubation2->Assay_Choice Measurement Measure Endpoint (e.g., Absorbance) Assay_Choice->Measurement Data_Processing Calculate % Viability Measurement->Data_Processing Curve_Fitting Dose-Response Curve Data_Processing->Curve_Fitting IC50_Calc Determine IC50/EC50 Curve_Fitting->IC50_Calc

Caption: Workflow for in vitro cytotoxicity.

Comparison of In Vivo and In Vitro Models

A logical breakdown of the key characteristics of each model system.

Model_Comparison cluster_vivo_pros Advantages cluster_vivo_cons Limitations cluster_vitro_pros Advantages cluster_vitro_cons Limitations InVivo In Vivo Models (e.g., Mice, Rats) Systemic_Effects Systemic & Organ-specific Toxicity Assessment InVivo->Systemic_Effects PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Complex_Interactions Complex Biological Interactions InVivo->Complex_Interactions Ethical_Concerns Ethical Considerations InVivo->Ethical_Concerns High_Cost High Cost & Time Consuming InVivo->High_Cost Variability Interspecies Variability InVivo->Variability InVitro In Vitro Models (e.g., Cell Cultures) High_Throughput High-Throughput Screening InVitro->High_Throughput Mechanistic_Studies Controlled Mechanistic Studies InVitro->Mechanistic_Studies Reduced_Ethics Reduced Ethical Concerns InVitro->Reduced_Ethics Low_Cost Lower Cost & Faster InVitro->Low_Cost Lack_Systemic Lack of Systemic Complexity InVitro->Lack_Systemic Metabolism Limited Metabolic Capacity InVitro->Metabolism Extrapolation Difficulty in Extrapolating to Whole Organism InVitro->Extrapolation

Caption: In vivo vs. in vitro models.

References

Unraveling the Molecular Embrace: A Comparative Guide to the Validation of Palytoxin's Binding Site on the Na⁺/K⁺-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth comparison of experimental approaches used to validate the binding site of palytoxin on the Na⁺/K⁺-ATPase. We delve into the quantitative data, detailed experimental methodologies, and structural insights that underpin our current understanding, while also drawing comparisons with other key Na⁺/K⁺-ATPase ligands.

This compound, a potent marine toxin, exerts its profound physiological effects by targeting a ubiquitous and essential enzyme: the Na⁺/K⁺-ATPase. This interaction is unique in that it transforms the ion pump into a non-selective cation channel, leading to a catastrophic disruption of cellular ion homeostasis.[1][2] The validation of its specific binding site is therefore of paramount importance for understanding its mechanism of action and for the development of potential therapeutics. This guide will explore the primary methodologies employed in this validation, comparing the performance of this compound with other well-characterized Na⁺/K⁺-ATPase inhibitors, namely the cardiac glycoside ouabain (B1677812) and the novel inotropic agent istaroxime (B1662506).

Comparative Analysis of Ligand Binding and Functional Inhibition

The interaction of this compound and other ligands with the Na⁺/K⁺-ATPase has been quantified through various biochemical and functional assays. The following tables summarize key quantitative data, providing a clear comparison of their binding affinities and inhibitory concentrations.

Table 1: Binding Affinity (Kd) of Various Ligands to Na⁺/K⁺-ATPase

LigandKd (Dissociation Constant)Cell/Tissue SourceExperimental MethodReference
This compound2 x 10⁻¹¹ M (20 pM)Human Erythrocytes¹²⁵I-Palytoxin Binding Assay[3]
This compound10 ± 3 nMNot SpecifiedTime-solved fluorescence with RH421[4]
Ouabain1.6 nM - 312 nM (isoform dependent)Rat Na⁺/K⁺-ATPase isoformsNot Specified[5]
Ouabain14 nMRat Pineal Glands[³H]ouabain Binding Assay[6]
Ouabain17.0 ± 0.2 nM and 80 ± 1 nMAdult Rat Brain Membranes[³H]ouabain Binding Assay[7]
Ouabain3 nMPig Kidney[³H]ouabain Binding Assay[8]
IstaroximeIC₅₀ = 0.11 µMNot SpecifiedNa⁺/K⁺-ATPase Inhibition Assay[9]

Table 2: Inhibitory Constants (Ki and IC₅₀) of Various Ligands on Na⁺/K⁺-ATPase Function

LigandKi / IC₅₀Functional AssayCell/Tissue SourceReference
This compoundKᵢ = 3 x 10⁻¹¹ M (vs. [³H]ouabain)Competitive BindingHuman Erythrocytes[3]
This compoundIC₅₀ = 8 x 10⁻⁷ MATPase ActivityHog Kidney[10]
This compoundIC₅₀ = 0.32 ± 0.08 nMNerve Compound Action PotentialMouse Sciatic Nerve[11]
OuabainIC₅₀ = 3 x 10⁻⁹ M (vs. This compound)This compound-induced K⁺ releaseHuman Erythrocytes[3]
OuabainIC₅₀ = 6.7 nM - 48,000 nM (isoform dependent)ATPase ActivityRat Na⁺/K⁺-ATPase isoforms[5]
OuabainIC₅₀ ≈ 200 nMAdrenergic-stimulated NAT activityRat Pinealocytes[6]
OuabainIC₅₀ = 370.0 ± 18.00 µMNerve Compound Action PotentialMouse Sciatic Nerve[11]
IstaroximeIC₅₀ = 0.11 µMNa⁺/K⁺-ATPase InhibitionNot Specified[9]

Experimental Validation of the this compound Binding Site

The precise localization of the this compound binding site has been elucidated through a combination of structural biology, biochemical assays, and molecular genetics.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has provided unprecedented, high-resolution views of the Na⁺/K⁺-ATPase in complex with its ligands. Studies have revealed that this compound binds to the enzyme in its E₂P state, a key conformation in the pump's cycle. The binding pocket is located on the extracellular side of the α-subunit, within a cavity formed by transmembrane helices. Notably, this compound occupies the physiological Na⁺ exit pathway.[12] This structural information is critical for understanding how this compound binding transforms the pump into a channel.

In comparison, cryo-EM structures of the Na⁺/K⁺-ATPase with ouabain and istaroxime have also been determined. While all three ligands bind to the extracellular side of the α-subunit, their precise interactions and orientations differ, explaining their distinct functional consequences.[13]

Site-Directed Mutagenesis

Site-directed mutagenesis has been instrumental in functionally validating the residues identified in structural studies. By systematically mutating amino acids in the putative binding pocket and assessing the impact on this compound sensitivity, researchers can pinpoint the key residues for interaction. Studies on chimeras of the Na⁺/K⁺-ATPase and the related H⁺,K⁺-ATPase (which is insensitive to this compound) have shown that specific regions of the Na⁺/K⁺-ATPase α-subunit are essential for this compound sensitivity.[14] Furthermore, mutagenesis of residues within the fourth transmembrane segment of the α-subunit has been shown to affect the cation pathway that is converted into a channel by this compound.

Biochemical and Functional Assays

A variety of biochemical and functional assays have been employed to characterize the binding of this compound and its consequences:

  • Radioligand Binding Assays: Using radiolabeled this compound (e.g., ¹²⁵I-palytoxin) or ouabain (e.g., [³H]ouabain), competitive binding experiments have demonstrated that while their binding sites are distinct, they are allosterically coupled. Ouabain can inhibit the binding of this compound, and vice versa.[3][10]

  • ATPase Activity Assays: These assays measure the rate of ATP hydrolysis by the Na⁺/K⁺-ATPase. This compound, at high concentrations, inhibits this activity.[2][10] However, unlike ouabain which is a potent inhibitor, this compound's primary effect is the conversion to a channel, and complete inhibition of ATPase activity is not always observed.[4][15]

  • Ion Flux Assays: A hallmark of this compound action is the induction of ion fluxes (e.g., K⁺ efflux) across the cell membrane. This can be measured in erythrocytes or other cell types and is a sensitive indicator of this compound's channel-forming activity.[2]

  • Electrophysiology: Patch-clamp and two-electrode voltage-clamp techniques have been used to directly measure the ion currents flowing through the this compound-induced channels in the Na⁺/K⁺-ATPase. These studies have characterized the single-channel conductance and ion selectivity of the this compound-modified pump.[3][16]

Signaling Pathways and Experimental Workflows

To visually represent the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

palytoxin_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects NaK_ATPase Na+/K+-ATPase (E2P State) Channel Non-selective Cation Channel NaK_ATPase->Channel Conformational Change This compound This compound This compound->NaK_ATPase Binds to extracellular side Ion_Gradient_Loss Loss of Na+/K+ Gradient Channel->Ion_Gradient_Loss Ouabain Ouabain Ouabain->NaK_ATPase Binds to distinct extracellular site Depolarization Membrane Depolarization Ion_Gradient_Loss->Depolarization Cell_Swelling Cell Swelling & Lysis Depolarization->Cell_Swelling

This compound's mechanism of action on the Na+/K+-ATPase.

atpase_activity_workflow start Start prepare_enzyme Prepare Membrane Fraction containing Na+/K+-ATPase start->prepare_enzyme setup_reactions Set up Reaction Tubes: - Total ATPase - Ouabain-inhibited ATPase prepare_enzyme->setup_reactions add_reagents Add Buffer, Ions (Na+, K+, Mg2+) and Inhibitor (Ouabain or vehicle) setup_reactions->add_reagents preincubate Pre-incubate at 37°C add_reagents->preincubate start_reaction Start Reaction with ATP preincubate->start_reaction incubate Incubate for a defined time at 37°C start_reaction->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay) stop_reaction->measure_pi calculate_activity Calculate Na+/K+-ATPase Activity: (Total Pi) - (Ouabain-inhibited Pi) measure_pi->calculate_activity end End calculate_activity->end competitive_binding_workflow start Start prepare_membranes Prepare Membranes with Na+/K+-ATPase start->prepare_membranes incubate_ligands Incubate Membranes with: - Fixed concentration of Radiolabeled Ligand (e.g., [3H]ouabain) - Increasing concentrations of Unlabeled Competitor (e.g., this compound) prepare_membranes->incubate_ligands reach_equilibrium Allow to Reach Binding Equilibrium incubate_ligands->reach_equilibrium separate_bound Separate Bound from Free Radioligand (e.g., Filtration) reach_equilibrium->separate_bound quantify_radioactivity Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate_bound->quantify_radioactivity data_analysis Data Analysis: - Plot Bound Radioactivity vs. Competitor Concentration - Determine IC50 and Ki quantify_radioactivity->data_analysis end End data_analysis->end

References

Synthetic vs. Natural Palytoxin: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of synthetic and natural palytoxin, one of the most toxic non-protein compounds known. By examining quantitative data from toxicological studies and detailing the experimental methodologies, this document serves as a valuable resource for researchers in pharmacology, toxicology, and drug development. The total synthesis of this compound, a landmark achievement in organic chemistry, has enabled a direct comparison with its naturally occurring counterpart, revealing an identical biological activity.

Executive Summary

This compound, originally isolated from zoanthids of the genus Palythoa, is a potent marine toxin that exerts its effect by converting the Na+/K+-ATPase into a non-selective ion channel, leading to cell death.[1] The successful total synthesis of this compound has confirmed that the synthetic molecule possesses the same intricate structure and, consequently, the same biological potency as the natural compound. This guide summarizes the key quantitative measures of this compound's potency and outlines the experimental protocols used in these assessments.

Data Presentation: Potency of Natural this compound

The potency of natural this compound has been extensively studied in various animal models and through different routes of administration. The following tables summarize the reported median lethal dose (LD50) values, a common measure of acute toxicity.

Table 1: Intravenous LD50 of Natural this compound in Various Animal Models
Animal Model LD50 (µg/kg)
Mouse0.045
Rat0.089
Rabbit0.025 - 0.45
Dog0.025 - 0.45
Monkey0.025 - 0.45
Guinea Pig0.025 - 0.45
Table 2: LD50 of Natural this compound in Mice via Different Routes of Administration
Route of Administration LD50 (µg/kg)
Intravenous0.045
Intraperitoneal< 1
IntramuscularNot specified, but highly toxic
SubcutaneousNot specified, but highly toxic
Intratracheal> 2
Oral (intragastric)510 - 767

Potency of Synthetic this compound

The landmark total synthesis of this compound carboxylic acid and its amide was achieved by Yoshito Kishi and colleagues in 1989 and 1994, respectively.[1] In their 1989 publication, the researchers reported that a comparison of the biological activity, chromatographic behavior, and spectroscopic data of the synthetic material with naturally occurring this compound carboxylic acid found them to be identical. This indicates that the potency of synthetic this compound is equivalent to that of its natural counterpart.

Experimental Protocols

The determination of this compound's potency relies on standardized toxicological assays. Below are the general methodologies for the key experiments cited.

Acute Toxicity (LD50) Determination in Animal Models

Objective: To determine the median lethal dose (LD50) of this compound.

Methodology:

  • Animal Model: Typically, mice or rats are used. Animals are acclimated to laboratory conditions before the experiment.

  • Toxin Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered to different groups of animals at varying doses. The route of administration (e.g., intravenous, intraperitoneal, oral) is a critical variable.

  • Observation: Animals are observed for a set period (e.g., 24, 48, or 72 hours) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the tested population.

Hemolysis Assay

Objective: To assess the membrane-damaging activity of this compound on red blood cells.

Methodology:

  • Preparation of Erythrocytes: Fresh red blood cells are obtained from a suitable species (e.g., human, rabbit) and washed with an isotonic buffer solution.

  • Incubation: A suspension of red blood cells is incubated with various concentrations of this compound at 37°C for a specified time.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (complete lysis with a detergent) and a negative control (spontaneous hemolysis in buffer alone). The EC50 (half-maximal effective concentration) can be determined.

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action involves its high-affinity binding to the Na+/K+-ATPase pump on the cell membrane. This binding event transforms the pump into a leaky ion channel, disrupting the crucial sodium and potassium gradients across the membrane. This leads to a cascade of downstream effects, ultimately causing cell death.

Palytoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular PLTX This compound NaK_ATPase Na+/K+-ATPase (Pump) PLTX->NaK_ATPase Binds to Channel Ion Channel (Pore Formation) NaK_ATPase->Channel Converts to Ion_Imbalance Ion Gradient Disruption Channel->Ion_Imbalance Causes Depolarization Membrane Depolarization Ion_Imbalance->Depolarization Cell_Death Cell Death Ion_Imbalance->Cell_Death Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Ca_Influx->Cell_Death

Caption: this compound binds to the Na+/K+-ATPase, converting it into an ion channel and disrupting cellular ion homeostasis, leading to cell death.

The following diagram illustrates a typical experimental workflow for comparing the potency of a test compound (e.g., synthetic this compound) to a reference standard (e.g., natural this compound).

Experimental_Workflow cluster_prep Preparation cluster_assay In Vivo / In Vitro Assay cluster_analysis Data Analysis A Prepare Stock Solutions (Natural & Synthetic this compound) B Prepare Serial Dilutions A->B C Administer to Animal Models (LD50 Determination) B->C D Apply to Cell Cultures (Cytotoxicity Assay) B->D E Record Mortality / Cell Viability C->E D->E F Calculate LD50 / EC50 E->F G Statistical Comparison F->G

References

A Comparative Guide to the Statistical Analysis of Palytoxin Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Palytoxin's cytotoxic effects across various cell lines, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development engaged in toxicological and pharmacological studies.

This compound (PLTX) is one of the most potent non-peptide marine toxins known.[1] Its primary mechanism of action involves binding with extremely high affinity to the Na+/K+-ATPase (the sodium-potassium pump), a transmembrane protein essential for the viability of all animal cells.[1][2] This binding event converts the pump into a non-selective ion channel, which disrupts the cell's critical ion gradient by allowing passive diffusion of sodium and potassium ions.[1][2][3] The resulting cellular damage forms the basis for its profound toxicity, which can be quantified using dose-response analysis.

Comparative Dose-Response Data

The cytotoxic potency of this compound, typically measured as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), varies significantly depending on the cell line, exposure duration, and assay methodology. The following table summarizes key quantitative data from various studies.

Cell LineAssay TypeExposure TimeIC₅₀ / EC₅₀ ValueNotes
Neuro2a (Mouse Neuroblastoma)MTT19 - 24 h5 pM, 43 pM, and 0.69 ng/mLData from three separate studies highlight inter-lab variability.[4][5]
Neuro2a (Mouse Neuroblastoma)MTT19 h42.9 ± 3.8 pMCo-exposure with ouabain (B1677812) increased potency (EC₅₀ = 6.3 pM).[6]
Human Monocytes MTT4 hMedian EC₅₀ = 0.27 nMStudy showed high inter-individual variability among 60 donors.[7][8]
Various Cancer Lines (Human & Murine)MTT72 hMean IC₅₀ = 0.53 ± 0.05 pMShowed significantly higher cytotoxicity in cancer cells vs. non-cancerous cells.[9]
A549 (Human Lung Carcinoma)MTT24 h~1.5 ng/mLExhibited high sensitivity compared to many other cell lines.[4]
Caco-2 (Human Colorectal Adenocarcinoma)MTTNot Specified200 ng/mL-
Caco-2 (Human Colorectal Adenocarcinoma)Cell ProliferationNot Specified~0.1 nM-[10]
HaCaT (Human Keratinocytes)MTT4 h268 ng/mL - 2492 ng/mLPotency varied significantly based on the specific this compound analogue used.[5]

Experimental Protocols & Statistical Modeling

The generation of reliable dose-response data hinges on standardized experimental procedures and appropriate statistical analysis.

Typical Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring mitochondrial metabolic activity.[5]

  • Cell Culture and Seeding: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). Once confluent, they are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated for 24 hours to allow for cell adherence.[9]

  • This compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A series of semi-logarithmic dilutions are made in the cell culture medium to create a range of concentrations. The medium in the cell plates is replaced with the medium containing the various this compound concentrations. Control wells receive medium with the solvent alone.

  • Incubation: The cells are incubated with this compound for a specified period, typically ranging from 4 to 72 hours, depending on the cell line and experimental goals.[7][9]

  • MTT Reagent Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to a percentage of viability relative to the control wells. This data is then plotted against the logarithm of the this compound concentration to generate a dose-response curve.

Statistical Model: Four-Parameter Logistic (4PL) Regression

Dose-response data is most commonly described by a four-parameter logistic (4PL) model, which generates a characteristic sigmoidal curve.[11][12] This model is defined by the following equation:

Y = d + (a - d) / (1 + (X/c)ᵇ)

Where:

  • Y is the measured response (e.g., cell viability).

  • X is the dose or concentration.

  • a is the minimum asymptote (the response at zero dose).[13][14]

  • d is the maximum asymptote (the response at infinite dose).[13][14]

  • c is the inflection point of the curve, representing the EC₅₀ or IC₅₀.[13][14]

  • b is the Hill's slope, which describes the steepness of the curve at the inflection point.[13][14]

Fitting the experimental data to this model allows for the precise determination of the EC₅₀/IC₅₀, a critical parameter for comparing the potency of the toxin under different conditions.

Visualized Mechanisms and Workflows

This compound's Molecular Signaling Pathway

This compound exerts its effect by targeting the Na⁺/K⁺-ATPase. The following diagram illustrates the downstream consequences of this interaction, leading to cellular demise.

Palytoxin_Signaling_Pathway PLTX This compound NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) PLTX->NaK_ATPase Binds to α-subunit Channel Conversion to Non-Selective Ion Channel NaK_ATPase->Channel IonFlux Disruption of Ion Gradient (Na+ Influx, K+ Efflux) Channel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC CaInflux Massive Ca²⁺ Influx VGCC->CaInflux Death Cell Swelling & Death (Necrosis / Apoptosis) CaInflux->Death Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-Well Plates B 2. Incubate (24h) for Adherence A->B D 4. Treat Cells with This compound Dilutions B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for Defined Period (4-72h) D->E F 6. Perform Viability Assay (e.g., MTT) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Fit Data to 4-Parameter Logistic (4PL) Model G->H I 9. Determine IC₅₀/EC₅₀ Value H->I

References

A Comparative Guide to Palytoxin Analysis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of current analytical methods for the detection and quantification of Palytoxin (PLTX) and its analogues. It is intended for researchers, scientists, and drug development professionals working with this potent marine toxin. While no formal inter-laboratory validation studies have been completed for PLTX analysis due to a lack of certified reference materials, this document compiles available data to offer a comparative overview of existing methodologies.[1][2]

Introduction to this compound

This compound is a complex and highly potent marine toxin produced by certain species of dinoflagellates and corals. Its intricate structure and extreme toxicity pose significant challenges for detection and quantification. Accurate and reliable analytical methods are crucial for seafood safety monitoring, environmental research, and the development of potential therapeutic applications.

Methods of Analysis: A Comparative Overview

The primary methods for this compound analysis can be broadly categorized into chemical analysis techniques and biological assays. Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used chemical method, while various cell-based assays and immunoassays constitute the main biological approaches.

Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different this compound analysis methods based on published data. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and matrix being analyzed.

Method CategorySpecific MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
Chemical Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)8 - 22 µg/kg (shellfish)44 ng/mL (shellfish extract)High specificity and selectivity, ability to identify and quantify different PLTX analogues.Requires expensive equipment and skilled operators, potential for matrix effects.[1]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)15 µg/kg (after SPE clean-up)70 µg/kg (crude mussel extract)Provides accurate mass data, aiding in the identification of unknown analogues.Similar limitations to LC-MS/MS regarding cost and complexity.
Biological Assays Hemolysis Neutralization Assay (HNA)0.2 - 0.5 ng/mLNot widely reportedRelatively simple and inexpensive, provides a measure of total PLTX-like activity.Lacks specificity, can be affected by matrix interference.
Cytotoxicity Assays (e.g., using neuroblastoma cells)~0.02 ng/mLNot widely reportedHigh sensitivity.Can be influenced by other cytotoxic compounds, requires cell culture facilities.
Receptor-Based AssaysNot widely reportedNot widely reportedHigh specificity for compounds that bind to the Na+/K+-ATPase.Development is still in early stages.
Immunoassays (e.g., ELISA)~0.1 ng/mLNot widely reportedHigh throughput and potential for rapid screening.Availability of specific antibodies is limited, may not detect all analogues equally.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results across laboratories. Below are generalized workflows for the most common this compound analysis methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Sample Homogenization extraction Solvent Extraction (e.g., Methanol/Water) start->extraction cleanup Solid Phase Extraction (SPE) (Optional) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration injection LC Injection concentration->injection separation Chromatographic Separation (Reversed-Phase or HILIC) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MS/MS or HRMS) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (External or Internal Standard) peak_integration->quantification

Figure 1. Generalized workflow for the analysis of this compound using LC-MS.

Cell-Based Cytotoxicity Assay Workflow

cluster_cell_culture Cell Culture cluster_exposure Toxin Exposure cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis cell_seeding Seed Cells in Microplate incubation1 Incubate for Cell Adhesion cell_seeding->incubation1 add_toxin Add this compound Standards & Samples incubation1->add_toxin incubation2 Incubate for Defined Period add_toxin->incubation2 add_reagent Add Viability Reagent (e.g., MTT, resazurin) incubation2->add_reagent incubation3 Incubate for Color Development add_reagent->incubation3 measure_signal Measure Absorbance or Fluorescence incubation3->measure_signal calculate_viability Calculate Percent Viability measure_signal->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response

Figure 2. Generalized workflow for a cell-based cytotoxicity assay for this compound.

This compound's Mechanism of Action: A Signaling Pathway

This compound exerts its extreme toxicity by binding to the Na+/K+-ATPase, an essential enzyme found in the cell membrane of all animal cells. This binding converts the ion pump into a non-specific ion channel, leading to a massive influx of sodium and calcium ions and an efflux of potassium ions. The resulting disruption of cellular ion homeostasis ultimately leads to cell death.

cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects pltx This compound pump Na+/K+-ATPase pltx->pump Binds to channel Non-specific Ion Channel pump->channel Converts to na_influx Na+ Influx channel->na_influx k_efflux K+ Efflux channel->k_efflux depolarization Membrane Depolarization na_influx->depolarization osmotic_imbalance Osmotic Imbalance na_influx->osmotic_imbalance k_efflux->depolarization ca_influx Ca2+ Influx cell_death Cell Death ca_influx->cell_death depolarization->ca_influx cell_swelling Cell Swelling osmotic_imbalance->cell_swelling cell_swelling->cell_death

Figure 3. Simplified signaling pathway of this compound's toxic action.

Future Outlook and the Need for Inter-laboratory Studies

The development of certified reference materials for this compound is a critical next step for the formal validation of analytical methods. Inter-laboratory comparison studies, or proficiency tests, are urgently needed to assess the comparability and reliability of data generated by different laboratories using various methods. Such studies would be invaluable for establishing standardized protocols and ensuring the accuracy of this compound monitoring worldwide. The experience from proficiency testing for other marine toxins, such as paralytic shellfish poisoning (PSP) toxins, has demonstrated their effectiveness in improving the quality and consistency of analytical results among participating laboratories.

References

Navigating Palytoxin Analysis: A Comparative Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of palytoxin (PLTX), one of the most potent marine toxins known, the accuracy and reliability of analytical methods are paramount. The use of certified reference materials (CRMs) is fundamental to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of analytical methodologies for PLTX analysis, supported by experimental data, and underscores the critical role of CRMs in method validation and quality control.

The Cornerstone of Accuracy: Certified Reference Materials

Certified Reference Materials are highly characterized, homogeneous, and stable materials with property values certified by a metrologically valid procedure.[1] In this compound analysis, CRMs serve as an indispensable tool for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Quality Control: Ensuring the ongoing reliability of routine analyses by monitoring for deviations in instrument performance or reagent quality.

  • Inter-laboratory Comparisons: Facilitating the comparability and equivalence of results generated by different laboratories.

Several organizations and commercial suppliers provide CRMs for marine biotoxins. For this compound and its analogs, FUJIFILM Wako Chemicals and BenchChem are notable suppliers.[2][3] Additionally, institutions like the National Research Council of Canada (NRC) and the Centre for Environment, Fisheries and Aquaculture Science (Cefas) produce CRMs for other marine toxins, such as paralytic shellfish poisoning (PSP) toxins, which serve as excellent models for the certification and use of marine toxin CRMs.[1][4][5][6] CRMs from Merck KGaA are manufactured under ISO/IEC 17025 and ISO 17034 accreditation, ensuring traceability to SI units via primary standards from NIST or NRC.[7][8]

A Comparative Overview of Analytical Methodologies

The choice of analytical method for this compound is dictated by the specific research question, required sensitivity, sample matrix, and available instrumentation. The primary methods can be broadly categorized into chemical analysis and biological assays.

Chemical Analysis: Precision and Specificity

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the identification and quantification of this compound and its analogs.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of PLTX in complex matrices like shellfish tissue.[10][11] The use of techniques like cationization with lithium can further enhance sensitivity.[10][11]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides accurate mass measurements, enabling the identification of unknown this compound analogs and the elucidation of their elemental composition.[12][13]

Biological Assays: Functional Insights

Biological assays provide a measure of the functional activity of this compound, which can be a valuable complement to chemical analysis.

  • Cytotoxicity Assays: These assays measure the toxic effect of PLTX on cultured cells. The MTT assay, which assesses metabolic activity, is a commonly used method.[11][14][15][16] Other endpoints include the release of lactate (B86563) dehydrogenase (LDH) upon cell lysis.[17]

  • Hemolysis Assays: this compound's ability to lyse red blood cells forms the basis of this assay.[2][18][19] It is a sensitive method, though it can be susceptible to matrix effects.[10]

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays utilize specific antibodies to detect and quantify this compound.[20][21][22][23] ELISA can be a rapid and high-throughput screening tool.

Quantitative Data Presentation

The following tables summarize key performance data for various this compound analysis methods, compiled from the cited literature.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MS Mussel8 µg/kg-[10][11]
Oyster22 µg/kg-[10][11]
LC-HRMS Mussel (crude extract)70 µg/kg-[12][13]
Mussel (after SPE)15 µg/kg-[12][13]
Cytotoxicity (MTT) Neuro-2a cells0.05 ng/mL (20 pM)-[17]
Cytotoxicity (LDH) MCF-7 cells~0.5 ng/mL0.08 µg/kg[17]
Hemolysis Assay Murine erythrocytes1 pg/mL (0.37 pM)-[2][17]
Human erythrocytes-3.4 x 10⁻¹⁰ M[10]
Sandwich ELISA -1.1 ng/mL2.2 ng/mL[20][21][23]
Mussel-11 µg/kg[20][21][23]
Cell-based ELISA -32.2 pg/mL (1.2 x 10⁻¹¹ M)75.0 pg/mL (2.8 x 10⁻¹¹ M)[17][22]
Mussel-9.1 µg/kg[22]
AssayCell Line/SystemIC50 / EC50Reference
Cytotoxicity (MTT) Neuro-2a cells42.9 ± 3.8 pM[17]
Neuro-2a cells (+ Ouabain)6.3 ± 4.7 pM[17]
Sandwich ELISA -7.6 ng/mL[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for key this compound analysis methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Shellfish

This protocol is a generalized representation based on common practices in the field.[24][25][26]

  • Sample Preparation and Extraction:

    • Homogenize 5 g of shellfish tissue.

    • Extract the homogenate with 20 mL of methanol (B129727)/water (80:20, v/v) by vortexing for 2 minutes.

    • Centrifuge the mixture at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., HLB) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the this compound with a higher percentage of organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound.

Cytotoxicity (MTT) Assay for this compound

This protocol is based on standard MTT assay procedures.[11][14][15][16]

  • Cell Culture:

    • Plate cells (e.g., Neuro-2a) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Toxin Exposure:

    • Prepare serial dilutions of the this compound standard or sample extract in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium without toxin).

    • Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Hemolysis Assay for this compound

This protocol is a generalized representation of hemolysis assays for this compound.[2][10][18][19]

  • Preparation of Erythrocyte Suspension:

    • Collect fresh blood (e.g., human or murine) in an anticoagulant-containing tube.

    • Wash the red blood cells (RBCs) three times with a suitable buffer (e.g., phosphate-buffered saline, PBS) by centrifugation and resuspension.

    • Prepare a final suspension of RBCs at a specific concentration (e.g., 2% v/v) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the this compound standard or sample extract.

    • Add the RBC suspension to each well.

    • Include a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, buffer only).

    • Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive and negative controls.

Visualizing the Science: Diagrams of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for its analysis.

Palytoxin_Signaling_Pathway PLTX This compound (PLTX) NaK_ATPase Na+/K+-ATPase PLTX->NaK_ATPase Binds to Channel_Formation Converts pump to a non-selective cation channel NaK_ATPase->Channel_Formation Ion_Flux Na+ influx, K+ efflux Channel_Formation->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Influx Intracellular Ca2+ increase Depolarization->Ca_Influx MAPK_Pathway MAP Kinase Pathway Activation Ca_Influx->MAPK_Pathway Cellular_Effects Cellular Effects MAPK_Pathway->Cellular_Effects Cytoskeletal_Damage Cytoskeletal Damage Cellular_Effects->Cytoskeletal_Damage Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Death Cell Death Cytoskeletal_Damage->Cell_Death Apoptosis->Cell_Death

Caption: this compound signaling pathway.

Palytoxin_Analysis_Workflow Sample Sample (e.g., Shellfish Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., aq. Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Cleanup Sample Clean-up (e.g., SPE) Supernatant->Cleanup Analysis Analysis Cleanup->Analysis LC_MS LC-MS/MS or LC-HRMS Analysis->LC_MS Biological_Assay Biological Assay (Cytotoxicity, Hemolysis, ELISA) Analysis->Biological_Assay Data Data Analysis & Quantification LC_MS->Data Biological_Assay->Data

Caption: Experimental workflow for this compound analysis.

References

Safety Operating Guide

Standard Operating Procedure: Palytoxin Decontamination and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of Palytoxin and materials contaminated with it. Adherence to these procedures is critical to mitigate the significant health risks associated with this potent toxin.

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For handling corals or live rock, heavy-duty rubber or aquarist gloves should be used.[1]

  • Eye Protection: Safety glasses or goggles to protect against splashes.[1]

  • Respiratory Protection: A respirator face mask covering the nose and mouth is necessary, especially when there is a risk of aerosolization.[1]

  • Protective Clothing: A lab coat or overalls should be worn to protect the skin.[2]

Inactivation Solution Preparation

This compound can be effectively inactivated using a fresh solution of household bleach (sodium hypochlorite).[1][3][4][5][6]

  • Stock Solution: Use standard, unscented household bleach, which is typically 5-6% sodium hypochlorite.[1][3][4][5][6]

  • Working Solution: Prepare a 1:10 dilution of bleach in water (one part bleach to nine parts water).[1] This results in a solution of at least 0.1% sodium hypochlorite.[3][4][5][6]

  • Preparation: Always prepare the solution fresh before use in a well-ventilated area.[1][6] Never mix bleach with other cleaners.[1]

Decontamination and Disposal Procedures

3.1. Liquid Waste (e.g., contaminated aquarium water, experimental solutions)

  • Carefully transfer the liquid waste into a designated, sealable, and clearly labeled hazardous waste container.[7]

  • Add the prepared bleach solution to the waste container to achieve a final concentration of at least a 1:10 dilution of the total volume.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.[3][4][5][6]

  • Dispose of the inactivated liquid waste in accordance with local hazardous waste regulations.[7][8] Do not discharge to sewer systems.[8]

3.2. Solid Waste (e.g., contaminated labware, PPE, corals, live rock)

  • Small Items (gloves, pipette tips, etc.):

    • Place all contaminated disposable items into a sealable, sturdy container or double-bagged plastic bags.[7][9]

    • Submerge the items in the prepared bleach solution within the container for at least 30 minutes.[3][4][5][6]

    • After inactivation, seal the container/bags and label clearly as hazardous waste containing inactivated this compound.[7]

    • Dispose of according to local hazardous waste guidelines.[7]

  • Corals and Live Rock:

    • If removing from an aquarium, place the items into a submerged bag or container under the water to minimize aerosolization.[1]

    • Transfer the container to a well-ventilated area.

    • Completely submerge the corals or live rock in the prepared bleach solution. For large or porous materials, a longer soaking time of several days is recommended to ensure complete penetration and inactivation.[1]

    • After the soaking period, the material can be disposed of as hazardous waste. Note that untreated rock can remain toxic for years.[1]

3.3. Surface and Equipment Decontamination

  • Ensure the area is well-ventilated.[9]

  • Liberally apply the 1:10 bleach solution to all contaminated surfaces and equipment.[1]

  • Allow a contact time of at least 30 minutes.[3][4][5][6]

  • Wipe down the surfaces with paper towels, and dispose of the towels as contaminated solid waste.

  • Rinse the surfaces and equipment with clean water.

Data Presentation: this compound Inactivation Parameters

ParameterSpecificationSource(s)
Inactivating Agent Sodium Hypochlorite (Household Bleach)[1][3][4][5][6]
Stock Concentration 5-6% Sodium Hypochlorite[1][3][4]
Working Concentration 1 part bleach to 9-10 parts water (≥0.1% solution)[1][3][4][5][6]
Minimum Contact Time 30 minutes for liquids and surfaces[3][4][5][6]
Recommended Contact Time for Porous Solids Several days[1]

Experimental Workflow and Disposal Logic

Palytoxin_Disposal_Workflow cluster_prep Preparation cluster_waste Waste Identification & Handling cluster_decon Decontamination cluster_disposal Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Respirator, Lab Coat) prep_bleach Prepare Fresh 1:10 Bleach Solution ppe->prep_bleach identify_waste Identify this compound-Contaminated Material liquid_waste Liquid Waste identify_waste->liquid_waste Liquid solid_waste Solid Waste (Labware, PPE) identify_waste->solid_waste Small Solids coral_waste Solid Waste (Corals, Live Rock) identify_waste->coral_waste Porous Solids surface_spill Surface/Equipment Contamination identify_waste->surface_spill Spill decon_liquid Add bleach solution to waste. Soak for at least 30 minutes. liquid_waste->decon_liquid decon_solid Submerge in bleach solution. Soak for at least 30 minutes. solid_waste->decon_solid decon_coral Submerge in bleach solution. Soak for several days. coral_waste->decon_coral decon_surface Apply bleach solution. Maintain 30-minute contact time. surface_spill->decon_surface dispose Dispose as Hazardous Waste (Follow Local Regulations) decon_liquid->dispose decon_solid->dispose decon_coral->dispose decon_surface->dispose Dispose of cleaning materials

Caption: Workflow for the safe decontamination and disposal of this compound-contaminated materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.